Product packaging for 4-Carboxy-2-nitrophenylboronic acid(Cat. No.:CAS No. 85107-54-6)

4-Carboxy-2-nitrophenylboronic acid

Cat. No.: B1203773
CAS No.: 85107-54-6
M. Wt: 210.94 g/mol
InChI Key: APBXPKJLXBBPQJ-UHFFFAOYSA-N
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Description

4-Carboxy-2-nitrophenylboronic acid, also known as this compound, is a useful research compound. Its molecular formula is C7H6BNO6 and its molecular weight is 210.94 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6BNO6 B1203773 4-Carboxy-2-nitrophenylboronic acid CAS No. 85107-54-6

Properties

IUPAC Name

4-borono-3-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BNO6/c10-7(11)4-1-2-5(8(12)13)6(3-4)9(14)15/h1-3,12-13H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APBXPKJLXBBPQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)C(=O)O)[N+](=O)[O-])(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BNO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20234224
Record name 4-Carboxy-2-nitrobenzeneboronic acid
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Molecular Weight

210.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

85107-54-6
Record name 4-Carboxy-2-nitrobenzeneboronic acid
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Record name 4-Carboxy-2-nitrobenzeneboronic acid
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Record name 4-Carboxy-2-nitrobenzeneboronic acid
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Foundational & Exploratory

A Comprehensive Technical Guide to 4-Carboxy-2-nitrophenylboronic Acid: Properties, Synthesis, and Applications in Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 85107-54-6

This technical guide provides an in-depth overview of 4-Carboxy-2-nitrophenylboronic acid, a versatile organic compound with significant applications in chemical synthesis, drug discovery, and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical and physical properties, experimental protocols for its use, and insights into its role in biological signaling pathways.

Core Properties and Specifications

This compound is a substituted phenylboronic acid featuring both a carboxylic acid and a nitro group. These functional groups impart unique reactivity and properties, making it a valuable building block in organic synthesis.

PropertyValueReference
CAS Number 85107-54-6
Molecular Formula C₇H₆BNO₆
Molecular Weight 210.94 g/mol
Purity ≥97%
Appearance Off-white to yellow crystalline powder
Storage Temperature Room Temperature, store under inert gas

Key Applications in Scientific Research

The unique structural features of this compound make it a valuable reagent in several areas of research:

  • Suzuki-Miyaura Cross-Coupling Reactions: It serves as a crucial building block for the synthesis of complex biaryl compounds, which are common scaffolds in pharmaceuticals and functional materials.

  • Drug Delivery Systems: The boronic acid moiety can form reversible covalent bonds with diols present on the surface of cells, such as sialic acids, which are often overexpressed in cancer cells. This property is exploited for targeted drug delivery. The nitro group can also be used as a trigger for drug release in the reductive environment of tumors.

  • Biosensors: Its ability to bind with saccharides makes it a useful component in the development of fluorescent sensors for glucose and other biologically important diols.

Experimental Protocols

Suzuki-Miyaura Cross-Coupling Reaction

This protocol describes a general procedure for the palladium-catalyzed cross-coupling of this compound with an aryl halide.

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide or iodide)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Anhydrous solvent (e.g., Dioxane, Toluene, DMF)

  • Schlenk flask or microwave vial

  • Magnetic stirrer

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere, combine this compound (1.2 equivalents), the aryl halide (1.0 equivalent), the palladium catalyst (0.05 equivalents), and the base (2.0 equivalents).

  • Solvent Addition: Add the anhydrous, degassed solvent to the flask.

  • Reaction Execution: Stir the mixture at the desired temperature (typically 80-120 °C) until the reaction is complete, as monitored by TLC or LC-MS.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Suzuki_Miyaura_Workflow reagents Combine Reactants: - this compound - Aryl Halide - Palladium Catalyst - Base solvent Add Degassed Anhydrous Solvent reagents->solvent Under N2/Ar reaction Heat and Stir under Inert Atmosphere solvent->reaction workup Aqueous Work-up: - Dilute with Organic Solvent - Wash with Water and Brine reaction->workup After cooling purification Purify by Column Chromatography workup->purification product Isolated Biaryl Product purification->product

Suzuki-Miyaura Coupling Experimental Workflow

Synthesis of Sialic Acid-Targeted Nanoparticles for Drug Delivery

This protocol outlines the preparation of polymeric nanoparticles functionalized with this compound for targeted drug delivery to cancer cells overexpressing sialic acid.

Materials:

  • A polymer with reactive functional groups (e.g., amine-terminated polymer)

  • This compound

  • A coupling agent (e.g., EDC/NHS)

  • A therapeutic drug to be encapsulated

  • Dialysis membrane

  • Appropriate solvents (e.g., DMSO, water)

Procedure:

  • Activation of Boronic Acid: Activate the carboxylic acid group of this compound using EDC/NHS in an appropriate solvent like DMSO.

  • Polymer Conjugation: Add the amine-terminated polymer to the activated boronic acid solution and stir at room temperature to form the polymer-boronic acid conjugate.

  • Nanoparticle Formulation and Drug Loading: Formulate nanoparticles from the polymer conjugate using a method like nanoprecipitation. The therapeutic drug can be co-encapsulated during this process.

  • Purification: Purify the drug-loaded nanoparticles by dialysis to remove unreacted reagents and free drug.

  • Characterization: Characterize the nanoparticles for size, drug loading, and surface functionalization.

Drug_Delivery_Workflow activation Activate this compound (EDC/NHS) conjugation Conjugate to Amine-Terminated Polymer activation->conjugation nanoparticle_formation Formulate Nanoparticles and Load Drug conjugation->nanoparticle_formation purification Purify by Dialysis nanoparticle_formation->purification characterization Characterize Nanoparticles (Size, Drug Load) purification->characterization final_product Targeted Drug Delivery Nanoparticles characterization->final_product

Workflow for Sialic Acid-Targeted Nanoparticle Synthesis

Role in Cellular Signaling

Phenylboronic acids have been shown to impact cancer cell signaling, notably by inhibiting the Rho family of GTPases.[1] These proteins are key regulators of the actin cytoskeleton and are often dysregulated in metastatic cancer, promoting cell migration and invasion. The precise mechanism of inhibition by this compound is a subject of ongoing research, but it is believed to interfere with the guanine nucleotide exchange factors (GEFs) that activate Rho GTPases, or by directly interacting with the GTPases themselves.

Rho_GTPase_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol receptor Receptor Tyrosine Kinase gefs GEFs receptor->gefs Extracellular Signal rho_gdp Rho-GDP (Inactive) gefs->rho_gdp Activates rho_gtp Rho-GTP (Active) rho_gdp->rho_gtp GDP -> GTP rock ROCK rho_gtp->rock limk LIMK rock->limk cofilin Cofilin limk->cofilin actin Actin Polymerization & Stress Fiber Formation cofilin->actin migration Cell Migration and Invasion actin->migration pba Phenylboronic Acids (e.g., this compound) pba->gefs Inhibits pba->rho_gtp Inhibits

Inhibition of Rho GTPase Signaling by Phenylboronic Acids

References

A Technical Guide to 4-Carboxy-2-nitrophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Carboxy-2-nitrophenylboronic acid, a valuable reagent in modern organic synthesis. This document outlines its chemical and physical properties, safety information, and its primary applications, with a focus on its role in cross-coupling reactions. While specific experimental data for this compound is limited in publicly available literature, this guide leverages data from closely related arylboronic acids to provide a functional framework for its use in a research and development setting.

Core Properties and Data

This compound is a bifunctional organic compound containing both a carboxylic acid and a boronic acid group, with a nitro group positioned ortho to the boronic acid. This substitution pattern influences the electronic properties and steric environment of the reactive sites, making it a unique building block for the synthesis of complex molecules.

Physicochemical Data

The key quantitative properties of this compound are summarized below. It is important to note that while the molecular formula and weight are definitive, other physical constants like melting point and solubility are not consistently reported in the literature for this specific compound and may require empirical determination.

PropertyValueCitation
Molecular Formula C₇H₆BNO₆[1]
Molecular Weight 210.9 g/mol [1]
IUPAC Name 4-(dihydroxyboryl)-3-nitrobenzoic acid
CAS Number 85107-54-6[1]
Physical Form Solid
Purity (Typical) ≥97%
Storage Conditions Inert atmosphere, room temperature
Safety and Handling

This compound is classified as a hazardous substance. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Hazard ClassGHS StatementsPrecautionary Statements
Acute Toxicity / Irritation H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Synthetic Applications and Protocols

Arylboronic acids are cornerstone reagents in organic chemistry, most notably for their use in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction forms a carbon-carbon bond between the aryl group of the boronic acid and an aryl or vinyl halide or triflate, and it is a fundamental tool in the synthesis of biaryls, a common motif in pharmaceuticals and functional materials.

General Experimental Protocol: Suzuki-Miyaura Cross-Coupling

Objective: To synthesize a biaryl compound via the cross-coupling of an aryl halide with this compound.

Materials:

  • This compound (1.2 equivalents)

  • Aryl halide (e.g., aryl bromide or iodide) (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf)) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)

  • Solvent (e.g., Toluene/Water, Dioxane/Water, DMF)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a reaction vessel (e.g., a Schlenk flask), add the aryl halide (1.0 eq.), this compound (1.2 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., K₂CO₃, 2.0 eq.).

  • Evacuate and backfill the vessel with an inert gas (e.g., Nitrogen) three times to ensure an oxygen-free atmosphere.

  • Add the degassed solvent system (e.g., a 4:1 mixture of toluene and water) via syringe.

  • Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).

  • Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method, such as column chromatography on silica gel, to yield the desired biaryl product.

Workflow and Pathway Visualizations

The following diagrams, generated using the DOT language, illustrate the key chemical processes associated with the use of this compound.

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)Ln (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition R¹-X (Aryl Halide) pd_complex R¹-Pd(II)Ln-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_intermediate R¹-Pd(II)Ln-R² transmetalation->pd_intermediate boronate [R²-B(OH)₃]⁻ (Activated Boronic Acid) boronate->transmetalation Base reductive_elimination Reductive Elimination pd_intermediate->reductive_elimination reductive_elimination->pd0 Regeneration product R¹-R² (Biaryl Product) reductive_elimination->product

Suzuki-Miyaura Catalytic Cycle

general_workflow cluster_prep Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Workup & Purification reagents 1. Combine Reactants (Boronic Acid, Aryl Halide, Base, Catalyst) inert 2. Establish Inert Atmosphere (Evacuate & Backfill with N₂/Ar) reagents->inert solvent 3. Add Degassed Solvent inert->solvent heat 4. Heat and Stir solvent->heat monitor 5. Monitor Progress (TLC/LC-MS) heat->monitor quench 6. Cool and Quench monitor->quench extract 7. Liquid-Liquid Extraction quench->extract dry 8. Dry and Concentrate extract->dry purify 9. Purify (e.g., Chromatography) dry->purify product Final Product purify->product

General Suzuki Coupling Workflow

References

Synthesis of 4-Carboxy-2-nitrophenylboronic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of a proposed synthetic pathway for 4-carboxy-2-nitrophenylboronic acid, a valuable building block in medicinal chemistry and organic synthesis. Due to the limited availability of a direct, one-pot synthesis protocol in the current literature, this guide outlines a robust, two-step approach starting from commercially available 4-formylphenylboronic acid. The proposed synthesis involves the regioselective nitration of the aromatic ring followed by a chemoselective oxidation of the formyl group.

Proposed Synthetic Pathway

The synthesis of this compound can be achieved through a two-step process, as illustrated in the workflow diagram below. The initial step involves the nitration of 4-formylphenylboronic acid to yield 4-formyl-2-nitrophenylboronic acid. The subsequent step is the oxidation of the formyl group to a carboxylic acid, affording the final product.

G cluster_0 Step 1: Nitration cluster_1 Step 2: Oxidation start 4-Formylphenylboronic Acid step1_reagents Nitrating Agent (e.g., Nitric Acid) start->step1_reagents Reaction step1_product 4-Formyl-2-nitrophenylboronic Acid step1_reagents->step1_product Formation step2_reagents Oxidizing Agent (e.g., Sodium Chlorite) step1_product->step2_reagents Reaction final_product This compound step2_reagents->final_product Formation

Caption: Proposed two-step synthesis workflow for this compound.

Experimental Protocols

The following sections provide detailed experimental methodologies for the proposed two-step synthesis.

Step 1: Synthesis of 4-Formyl-2-nitrophenylboronic Acid via Nitration

This procedure is adapted from a method for the nitration of phenylboronic acid, leveraging the directing effects of the boronic acid (ortho, para-directing) and formyl (meta-directing) groups to achieve regioselectivity.

Reaction Scheme:

G reactant 4-Formylphenylboronic Acid plus + reagent HNO₃ arrow product 4-Formyl-2-nitrophenylboronic Acid

Caption: Nitration of 4-formylphenylboronic acid.

Methodology:

  • Reaction Setup: In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-formylphenylboronic acid in a suitable organic solvent such as acetic anhydride.

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Addition of Nitrating Agent: Slowly add a nitrating agent, such as a mixture of nitric acid and a catalyst (e.g., ammonium nitrate), to the cooled solution while maintaining the temperature at 0°C.

  • Reaction: Stir the reaction mixture at 0°C for a specified period until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Work-up: Pour the reaction mixture into ice water to precipitate the product.

  • Purification: Collect the solid product by filtration, wash with cold water, and dry under vacuum. Further purification can be achieved by recrystallization from an appropriate solvent system.

Quantitative Data (Hypothetical):

Reactant/ReagentMolecular Weight ( g/mol )MolesEquivalentsAmount
4-Formylphenylboronic Acid149.941115.0 g
Nitric Acid63.012212.6 g
Ammonium Nitrate (catalyst)80.040.0150.0151.2 g
Acetic Anhydride (solvent)102.09--150 mL
Product Molecular Weight ( g/mol ) Theoretical Yield (g) Actual Yield (g) % Yield
4-Formyl-2-nitrophenylboronic Acid194.9419.5--
Step 2: Synthesis of this compound via Pinnick Oxidation

The Pinnick oxidation is a mild and efficient method for the oxidation of aldehydes to carboxylic acids and is known to be tolerant of a wide range of functional groups, including nitro groups.

Reaction Scheme:

G cluster_reagents reactant 4-Formyl-2-nitrophenylboronic Acid arrow reactant->arrow reagent NaClO₂ conditions NaH₂PO₄, 2-methyl-2-butene t-BuOH/H₂O product This compound arrow->product reagent_node NaClO₂ conditions_node NaH₂PO₄, 2-methyl-2-butene t-BuOH/H₂O

Caption: Pinnick oxidation of 4-formyl-2-nitrophenylboronic acid.

Methodology:

  • Reaction Setup: In a flask, dissolve 4-formyl-2-nitrophenylboronic acid in a mixture of tert-butanol and water.

  • Addition of Reagents: To the solution, add 2-methyl-2-butene (as a scavenger), followed by sodium dihydrogen phosphate (NaH₂PO₄) and sodium chlorite (NaClO₂).

  • Reaction: Stir the mixture at room temperature until the starting material is consumed, as monitored by TLC.

  • Work-up: Quench the reaction by adding an aqueous solution of sodium sulfite (Na₂SO₃). Acidify the mixture with hydrochloric acid (HCl) to a pH of approximately 2-3.

  • Extraction: Extract the product into an organic solvent such as ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product. Further purification can be performed by column chromatography or recrystallization.

Quantitative Data (Hypothetical):

Reactant/ReagentMolecular Weight ( g/mol )MolesEquivalentsAmount
4-Formyl-2-nitrophenylboronic Acid194.941119.5 g
Sodium Chlorite (NaClO₂)90.441.51.513.6 g
Sodium Dihydrogen Phosphate (NaH₂PO₄)119.981.51.518.0 g
2-Methyl-2-butene70.133321.0 g
tert-Butanol (solvent)74.12--200 mL
Water (solvent)18.02--50 mL
Product Molecular Weight ( g/mol ) Theoretical Yield (g) Actual Yield (g) % Yield
This compound210.9421.1--

Conclusion

The proposed two-step synthesis provides a clear and viable route to this compound for research and development purposes. The methodologies are based on well-established and reliable organic transformations. Researchers should optimize the reaction conditions and purification procedures to achieve the desired yield and purity for their specific applications. This guide serves as a foundational protocol, and further experimental validation is recommended.

physical and chemical properties of 4-Carboxy-2-nitrophenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: 4-Carboxy-2-nitrophenylboronic acid is a specialized organic compound that serves as a valuable building block in medicinal chemistry and organic synthesis. Its bifunctional nature, featuring both a carboxylic acid and a boronic acid group, coupled with the electronic effects of the nitro group, makes it a versatile reagent for the construction of complex molecular architectures. This technical guide provides a comprehensive overview of its physical and chemical properties, experimental protocols, and applications in research and drug development.

Physicochemical Properties

The physical and chemical properties of this compound are summarized below. These properties are crucial for its handling, storage, and application in various chemical reactions.

PropertyValueSource(s)
CAS Number 85107-54-6[1][2][3][4]
Molecular Formula C₇H₆BNO₆[1][3][4]
Molecular Weight 210.94 g/mol [3][4]
Appearance White to light yellow powder or crystal[2]
Purity ≥97%[2]
Storage Temperature Room temperature, under an inert atmosphere[3]
IUPAC Name 4-(dihydroxyboryl)-3-nitrobenzoic acid

Note: This compound may contain varying amounts of its anhydride.[2][5]

Chemical Properties and Reactivity

This compound exhibits reactivity characteristic of its functional groups:

  • Boronic Acid Group: This moiety is the key to its utility in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, for the formation of carbon-carbon bonds.[6][7] The boronic acid can also form reversible covalent bonds with diols, a property exploited in the design of sensors and self-healing materials.[8]

  • Carboxylic Acid Group: This group provides a handle for further functionalization, such as amidation or esterification, allowing for its incorporation into larger molecules like peptides or polymers.

  • Nitro Group: The electron-withdrawing nature of the ortho-positioned nitro group influences the electronic properties and reactivity of the boronic acid.[6] The nitro group itself can be chemically transformed, for example, through reduction to an amine, which opens up further synthetic possibilities.[9]

Experimental Protocols

A key reaction involving this compound is the Suzuki-Miyaura cross-coupling. Below is a generalized workflow.

Suzuki_Miyaura_Coupling cluster_reactants Reactants & Reagents reactant reactant reagent reagent catalyst catalyst solvent solvent condition condition process process product product A This compound G Reaction Mixture A->G Combine B Aryl Halide (Ar-X) B->G Combine C Pd Catalyst (e.g., Pd(PPh₃)₄) C->G Combine D Base (e.g., K₂CO₃) D->G Combine E Solvent (e.g., Toluene/H₂O) E->G Combine F Heating F->G Reflux G->F H Workup & Purification G->H Reaction Complete I Coupled Product H->I

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Applications in Research and Drug Development

This compound and its derivatives are of significant interest to the pharmaceutical and biotechnology sectors.

  • Cross-Coupling Reactions: As a reactant in Suzuki-Miyaura cross-coupling, it is instrumental in synthesizing biaryl compounds, which are common structural motifs in many drug molecules.[6]

  • Protein Degraders: The pinacol ester of this compound is listed as a "Protein Degrader Building Block," indicating its use in the synthesis of molecules for targeted protein degradation, a cutting-edge area of drug discovery.[12]

  • Functional Materials: Phenylboronic acids, in general, are used in the design of functional polymers for applications such as drug delivery and biosensing.[8] The dual functionality of this compound makes it a candidate for creating advanced polymers with specific recognition or responsive properties.

  • Potential as Enzyme Inhibitors: Related boronic acid compounds have shown activity as enzyme inhibitors, for example, 4-carboxyphenylboronic acid as a β-lactamase inhibitor. This suggests that derivatives of this compound could be explored for similar applications.

Safety Information

This compound is classified as an irritant.[4] The following hazard statements are associated with this compound: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Appropriate personal protective equipment should be used when handling this chemical.

Conclusion

This compound is a highly functionalized building block with significant potential in organic synthesis and drug development. Its unique combination of a boronic acid, a carboxylic acid, and a nitro group on a phenyl ring provides multiple avenues for chemical modification and incorporation into complex molecules. Its primary application in Suzuki-Miyaura cross-coupling reactions and its role as a precursor for protein degraders highlight its importance for researchers and scientists in the pharmaceutical industry. Further exploration of this versatile compound is likely to yield novel applications in materials science and medicinal chemistry.

References

Solubility Profile of 4-Carboxy-2-nitrophenylboronic acid in Organic Solvents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-Carboxy-2-nitrophenylboronic acid in organic solvents. Due to the limited availability of specific quantitative solubility data for this compound in public literature, this document focuses on providing qualitative solubility information and data for structurally related compounds to serve as a valuable resource. Furthermore, detailed experimental protocols for solubility determination and a key application, the Suzuki-Miyaura coupling reaction, are presented to facilitate its use in research and development.

Introduction to this compound

This compound is a bifunctional organic compound featuring both a carboxylic acid and a nitro group on the phenyl ring, in addition to the boronic acid moiety. The presence of these functional groups imparts unique electronic and steric properties, influencing its reactivity and solubility. The boronic acid group is a cornerstone of palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a fundamental tool in the synthesis of complex organic molecules, including pharmaceuticals. The carboxylic acid and nitro groups can modulate the compound's polarity, acidity, and potential for hydrogen bonding, which are critical determinants of its solubility in various solvent systems. A thorough understanding of its solubility is paramount for its effective use in organic synthesis, purification, and formulation.

Solubility Data

CompoundSolventSolubilityTemperature (°C)
4-Carboxyphenylboronic acid Water25 g/LNot Specified
DMSOSlightly SolubleNot Specified
MethanolSlightly SolubleNot Specified
4-Nitrophenylboronic acid DMSO200 mg/mLNot Specified
Phenylboronic acid Water~2 g/100 cm³20
EtherHighNot Specified
KetonesHighNot Specified
ChloroformModerateNot Specified
HydrocarbonsVery LowNot Specified
3-Carboxyphenylboronic acid WaterLower than phenylboronic acidNot Specified

Experimental Protocol: Determination of Solubility by the Dynamic Method

A widely used and reliable method for determining the solubility of boronic acids is the dynamic (synthetic) method. This technique involves visually or instrumentally detecting the temperature at which a solid solute completely dissolves in a solvent upon controlled heating.

Materials and Equipment:

  • Jacketed glass vessel

  • Magnetic stirrer and stir bar

  • Circulating thermostat bath

  • Calibrated thermometer or temperature probe

  • Luminance probe or a laser and photodetector for turbidity measurement

  • Analytical balance

  • This compound

  • Selected organic solvents (e.g., DMSO, DMF, Methanol, Ethanol, Acetonitrile, Toluene)

Procedure:

  • Sample Preparation: Accurately weigh a known amount of this compound and the desired organic solvent into the jacketed glass vessel.

  • Heating and Stirring: Place the vessel in the thermostat bath and commence stirring to ensure a homogenous mixture.

  • Controlled Heating: Gradually increase the temperature of the circulating bath at a slow, constant rate (e.g., 0.1-0.5 °C/min).

  • Turbidity Measurement: Continuously monitor the turbidity of the mixture. The point at which the last solid particles dissolve and the solution becomes clear is the dissolution temperature. This can be observed visually or measured by the luminance probe as a sharp increase in light transmission.

  • Data Recording: Record the temperature at which the solution becomes clear. This represents the solubility of the compound at that specific concentration.

  • Data Compilation: Repeat the procedure with different concentrations of the solute to construct a solubility curve (solubility vs. temperature).

G cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis weigh_solid Weigh Solid (this compound) mix Combine in Jacketed Vessel weigh_solid->mix weigh_solvent Weigh Solvent weigh_solvent->mix heat_stir Heat and Stir mix->heat_stir monitor Monitor Turbidity heat_stir->monitor record_temp Record Dissolution Temperature monitor->record_temp repeat_exp Repeat for Different Concentrations record_temp->repeat_exp plot_curve Construct Solubility Curve repeat_exp->plot_curve

Experimental workflow for solubility determination.

Application in Suzuki-Miyaura Coupling

This compound is a valuable building block in Suzuki-Miyaura cross-coupling reactions for the synthesis of biaryl compounds. The electronic and steric effects of the nitro and carboxyl groups can influence the reaction efficiency. The ortho-nitro group, in particular, can present steric hindrance, making the choice of catalyst, ligand, and reaction conditions crucial for a successful outcome.[1]

General Protocol for Suzuki-Miyaura Coupling:

  • Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound, the aryl halide, and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄).

  • Catalyst and Ligand Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂) and a suitable ligand (e.g., a phosphine ligand).

  • Solvent Addition: Add the appropriate anhydrous and degassed solvent or solvent mixture (e.g., toluene, dioxane, DMF, and/or water).

  • Degassing: Subject the reaction mixture to several cycles of vacuum and backfilling with the inert gas to remove any dissolved oxygen.

  • Reaction: Heat the mixture to the desired temperature (typically between 80-120 °C) with vigorous stirring for the specified time.

  • Work-up and Purification: Upon completion, cool the reaction mixture, and perform an appropriate aqueous work-up. The organic layer is then dried and concentrated. The crude product is purified, typically by column chromatography.

Suzuki_Miyaura_Catalytic_Cycle Pd(0) Pd(0) Oxidative\nAddition Oxidative Addition Pd(0)->Oxidative\nAddition Ar-Pd(II)-X Ar-Pd(II)-X Oxidative\nAddition->Ar-Pd(II)-X Transmetalation Transmetalation Ar-Pd(II)-X->Transmetalation Ar-Pd(II)-Ar' Ar-Pd(II)-Ar' Transmetalation->Ar-Pd(II)-Ar' Reductive\nElimination Reductive Elimination Ar-Pd(II)-Ar'->Reductive\nElimination Reductive\nElimination->Pd(0) Ar-Ar' Ar-Ar' Reductive\nElimination->Ar-Ar' Ar-X Ar-X Ar-X->Oxidative\nAddition Ar'-B(OH)2 Ar'-B(OH)2 Ar'-B(OH)2->Transmetalation Base Base Base->Transmetalation

The Suzuki-Miyaura catalytic cycle.

Conclusion

While quantitative solubility data for this compound in organic solvents remains to be fully elucidated, this guide provides a foundational understanding of its likely solubility characteristics based on related compounds. The detailed experimental protocol for solubility determination offers a practical approach for researchers to ascertain these values in their specific solvent systems. Furthermore, the outlined application in Suzuki-Miyaura coupling highlights the synthetic utility of this compound. A systematic study of its solubility in a broad range of organic solvents would be a valuable contribution to the field, aiding in the optimization of reaction conditions and the development of new synthetic methodologies.

References

Stability of 4-Carboxy-2-nitrophenylboronic Acid Under Acidic Conditions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of 4-Carboxy-2-nitrophenylboronic acid in acidic environments. Boronic acids are critical reagents in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, and their stability is a crucial parameter for reaction efficiency and reproducibility. This document outlines the core concepts of boronic acid degradation, presents methodologies for stability assessment, and provides visual representations of degradation pathways and experimental workflows.

Core Concepts in Boronic Acid Stability

The stability of arylboronic acids, including this compound, is primarily influenced by two main degradation pathways: protodeboronation and oxidation.[1][2] The rates of these degradation processes are significantly affected by factors such as pH, temperature, and the presence of moisture and oxidizing agents.[1]

Protodeboronation: This is a hydrolytic process where the carbon-boron (C-B) bond is cleaved and replaced by a carbon-hydrogen (C-H) bond. This reaction is catalyzed by both acids and bases, leading to the formation of the corresponding arene—in this case, 3-nitrobenzoic acid—and boric acid.[1][3] While boronic acids are generally most stable at neutral pH, acidic conditions can promote this degradation pathway.[1]

Oxidation: The boron center is susceptible to oxidation, which converts the boronic acid into a phenol and boric acid.[2] This process can be initiated by various oxidizing agents, including atmospheric oxygen and peroxides.[2][4] The electronic properties of the substituents on the aromatic ring play a significant role in the oxidative stability.

For this compound, the substituents are expected to have a notable impact on its stability:

  • Ortho-Nitro Group: An ortho-nitro group can coordinate with the boron atom, which has been reported to enhance stability against oxidation compared to unsubstituted phenylboronic acid.[2]

  • Para-Carboxyl Group: A pendant carboxyl group can act as an intramolecular ligand for the boron atom. This interaction can diminish the electron density on the boron, which has been shown to dramatically increase resistance to oxidation—in some cases by several orders of magnitude.[2]

Given these structural features, this compound is predicted to possess greater intrinsic stability against oxidation than many other simple arylboronic acids. However, its susceptibility to acid-catalyzed protodeboronation remains a key consideration for its use and storage in acidic media.

Quantitative Stability Data

While specific kinetic data for the degradation of this compound under acidic conditions is not extensively available in peer-reviewed literature, the following table presents hypothetical data to illustrate how stability can be assessed and compared under various conditions. This data represents the percentage of the parent compound remaining after incubation for 24 hours.

pHTemperature (°C)% Remaining (Hypothetical)Primary Degradation Pathway
1.02585%Protodeboronation
1.05065%Protodeboronation
3.02595%Protodeboronation / Oxidation
3.05088%Protodeboronation / Oxidation
5.025>99%Minimal Degradation
5.05097%Oxidation

Note: This data is illustrative and intended to demonstrate trends. Actual degradation rates must be determined experimentally.

Degradation Pathways

The primary degradation pathways for this compound are protodeboronation and oxidation.

Degradation Pathways of this compound cluster_proto Protodeboronation cluster_ox Oxidation parent This compound condition1 + H₂O (Acid-Catalyzed) parent->condition1 condition2 + [O] parent->condition2 prod_proto 3-Nitrobenzoic Acid prod_boric1 Boric Acid condition1->prod_proto condition1->prod_boric1 prod_ox 4-Carboxy-2-nitrophenol prod_boric2 Boric Acid condition2->prod_ox condition2->prod_boric2

Caption: Major degradation pathways for this compound.

Experimental Protocols for Stability Assessment

To quantitatively assess the stability of this compound under acidic conditions, High-Performance Liquid Chromatography (HPLC) with UV detection or Nuclear Magnetic Resonance (NMR) spectroscopy are recommended methods.[1][5]

Protocol 1: Stability Assessment using RP-HPLC

Objective: To quantify the degradation of this compound over time at various acidic pH values and temperatures.

1. Materials and Reagents:

  • This compound

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or Trifluoroacetic acid (TFA)

  • Buffer solutions (e.g., citrate, phosphate) for desired pH values

  • Volumetric flasks, pipettes, and autosampler vials

2. Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Temperature-controlled incubator or water bath

3. Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in acetonitrile.

  • Preparation of Acidic Solutions: Prepare aqueous buffer solutions at the desired acidic pH values (e.g., pH 1, 3, 5).

  • Incubation:

    • In separate vials, add an aliquot of the stock solution to each acidic buffer to achieve the final desired concentration (e.g., 50 µg/mL).

    • Prepare replicate samples for each condition.

    • Place the vials in an incubator set to the desired temperature (e.g., 25°C or 50°C).

  • Sampling and Analysis:

    • At predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each vial.

    • If necessary, quench the reaction by diluting the sample in the mobile phase.

    • Inject the samples into the HPLC system.

  • HPLC Conditions (Example):

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: A suitable gradient to separate the parent compound from its degradation products (e.g., start with 95% A, ramp to 95% B).

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: Determined by the UV absorbance maximum of this compound.

    • Column Temperature: 30°C

  • Data Analysis:

    • Monitor the peak area of the this compound peak over time.

    • Calculate the percentage of the compound remaining at each time point relative to the initial (t=0) peak area.

    • Plot the percentage remaining versus time to determine the degradation kinetics.

Experimental Workflow for HPLC Stability Assay start Prepare Stock Solution (1 mg/mL in ACN) prep_samples Prepare Acidic Buffer Solutions (e.g., pH 1, 3, 5) start->prep_samples incubation Incubate Samples (Target Conc. in Buffers) at Defined Temperatures prep_samples->incubation sampling Withdraw Aliquots at Time Points (0, 2, 4, 8, 12, 24h) incubation->sampling analysis Inject into RP-HPLC System sampling->analysis data Monitor Peak Area of Parent Compound analysis->data calc Calculate % Remaining vs. Time data->calc end Determine Degradation Kinetics calc->end

Caption: Workflow for assessing stability via RP-HPLC.

Protocol 2: Stability Assessment using ¹H NMR Spectroscopy

Objective: To qualitatively and semi-quantitatively monitor the degradation of this compound in an acidic solution.

1. Materials and Reagents:

  • This compound

  • Deuterated solvent (e.g., D₂O, DMSO-d₆)

  • Deuterated acid (e.g., DCl in D₂O)

2. Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

3. Procedure:

  • Sample Preparation:

    • Dissolve a known amount of this compound in a suitable deuterated solvent in an NMR tube.

    • Acquire an initial ¹H NMR spectrum (t=0) to identify the characteristic aromatic proton signals of the starting material.

  • Initiating Degradation:

    • Add a small, measured amount of deuterated acid to the NMR tube to achieve the desired acidic condition.

  • Monitoring:

    • Acquire ¹H NMR spectra at regular time intervals.

    • Monitor the decrease in the integral of the signals corresponding to this compound and the appearance of new signals corresponding to degradation products (e.g., 3-nitrobenzoic acid).

  • Data Analysis:

    • By comparing the integration of the starting material peaks to the product peaks, the relative amounts can be determined over time, providing a semi-quantitative measure of degradation.

Conclusion

Understanding the stability profile of this compound is essential for its effective application in research and development. While its structure suggests enhanced stability against oxidation, its susceptibility to acid-catalyzed protodeboronation necessitates careful consideration of reaction and storage conditions. The experimental protocols detailed in this guide provide a robust framework for researchers to quantitatively determine its stability under specific acidic conditions, ensuring more reliable and reproducible outcomes in synthetic applications.

References

An In-depth Technical Guide to the Crystal Structure of 4-Carboxy-2-nitrophenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the crystal structure of 4-Carboxy-2-nitrophenylboronic acid, tailored for researchers, scientists, and professionals in drug development. The document details the crystallographic data, molecular geometry, and intermolecular interactions, supported by experimental protocols and visual diagrams.

Core Crystallographic and Molecular Data

The crystal structure of this compound, also known as 4-(dihydroxyboryl)-3-nitrobenzoic acid, has been determined by single-crystal X-ray diffraction.[1] The compound crystallizes in the monoclinic space group P2(1)/n.[1] A summary of the key crystallographic and molecular parameters is presented in Table 1.

Table 1: Crystallographic Data for this compound [1]

ParameterValue
Chemical FormulaC₇H₆BNO₆
Molecular Weight (Mr)210.94
Crystal SystemMonoclinic
Space GroupP2(1)/n
a (Å)10.542 (2)
b (Å)6.411 (1)
c (Å)13.105 (4)
β (°)106.47 (2)
Volume (ų)849.3 (4)
Z4
Density (calculated, Mg m⁻³)1.649
Density (measured, Mg m⁻³)1.65 (flotation in CCl₄/1,2-dibromoethane)
Radiation TypeMo Kα
Wavelength (Å)0.71073
Temperature (K)293
Final R-factor0.0530 for 1328 observed reflections

The molecule is largely planar, with the carboxyl and nitro groups being slightly rotated out of the benzene ring plane by 5.8(4)° and 1.9(4)°, respectively.[1] A notable feature of the molecular structure is the orientation of the boronic acid group, which is nearly perpendicular to the plane of the benzene ring, at an angle of 92.4(3)°.[1] A significant intramolecular interaction is observed between the boron atom and one of the oxygen atoms of the nitro group, with a separation distance of only 2.457(4) Å.[1] This close contact suggests a potential electronic interaction that may influence the chemical behavior of the molecule.

Experimental Protocols

A detailed experimental protocol for the synthesis and crystallization of this compound is outlined below. This workflow is crucial for obtaining high-quality crystals suitable for X-ray diffraction analysis.

Synthesis of this compound

A common synthetic route to nitrophenylboronic acids involves the diazotization of the corresponding nitroaniline followed by a reaction with boric acid. The following is a generalized procedure that can be adapted for the synthesis of this compound from 4-amino-2-nitrobenzoic acid.

  • Diazotization: A solution of 4-amino-2-nitrobenzoic acid in a mixture of methanol and hydrochloric acid is prepared. The mixture is cooled to 0-5 °C.

  • Nitrite Addition: An aqueous solution of sodium nitrite is added dropwise to the cooled solution while maintaining the temperature below 5 °C. The reaction mixture is stirred for a period to ensure complete formation of the diazonium salt.

  • Boration: The resulting diazonium salt solution is then subjected to a boration reaction.

  • Work-up and Purification: Upon completion of the reaction, the mixture is diluted with water and extracted with an organic solvent such as dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the crude product. The final product can be purified by recrystallization.

Crystallization

Single crystals of this compound suitable for X-ray diffraction can be grown by slow evaporation of a solvent. The choice of solvent is critical for obtaining well-ordered crystals.

  • Solvent Selection: A suitable solvent or solvent system is chosen in which the compound has moderate solubility.

  • Dissolution: The purified this compound is dissolved in the chosen solvent, with gentle heating if necessary, to achieve saturation.

  • Slow Evaporation: The solution is filtered to remove any insoluble impurities and then allowed to stand undisturbed in a loosely covered container. The slow evaporation of the solvent leads to the gradual formation of single crystals over several days.

  • Crystal Harvesting: Once crystals of sufficient size and quality have formed, they are carefully harvested from the mother liquor.

Visualizing the Workflow and Molecular Interactions

The following diagrams, generated using the DOT language, illustrate the experimental workflow for the synthesis and the key intermolecular interactions present in the crystal lattice of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_crystallization Crystallization start 4-Amino-2-nitrobenzoic acid diazotization Diazotization (HCl, NaNO2, 0-5°C) start->diazotization boration Boration diazotization->boration workup Work-up & Purification boration->workup product This compound workup->product dissolution Dissolution in Solvent product->dissolution evaporation Slow Evaporation dissolution->evaporation crystals Single Crystals evaporation->crystals

Caption: Experimental workflow for the synthesis and crystallization of this compound.

intermolecular_interactions mol1 Molecule A (this compound) mol2 Molecule B (Symmetry-related) mol1->mol2 Hydrogen Bond mol3 Molecule C (Symmetry-related) mol1->mol3 Hydrogen Bond h_bond1 Carboxylic Acid Dimer (O-H···O) h_bond2 Boronic Acid Interaction (O-H···O)

Caption: Schematic representation of key intermolecular hydrogen bonding interactions.

References

Synthesis of 4-Carboxy-2-nitrophenylboronic Acid and its Anhydride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the synthesis of 4-carboxy-2-nitrophenylboronic acid and its corresponding anhydride. The document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. It details the synthetic pathway, experimental protocols, and relevant chemical data.

Overview

This compound is a valuable reagent in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[1][2] The presence of the carboxylic acid and nitro groups, in addition to the boronic acid moiety, makes it a versatile building block for the synthesis of complex molecules.[3] The corresponding anhydride, a trimeric boroxine, can be formed from the boronic acid, and some commercial samples of the boronic acid are known to contain varying amounts of this anhydride.[4][5]

Synthetic Pathway

The synthesis of this compound can be achieved from the commercially available starting material, 4-bromo-3-nitrobenzoic acid.[3][6][7] The key transformation is a palladium-catalyzed borylation reaction, a common method for the preparation of arylboronic acids.

Synthetic Pathway 4-bromo-3-nitrobenzoic_acid 4-Bromo-3-nitrobenzoic acid product This compound 4-bromo-3-nitrobenzoic_acid->product   Pd-catalyzed borylation    anhydride This compound anhydride (Boroxine) product->anhydride   Dehydration   

Caption: Synthetic route to this compound and its anhydride.

Physicochemical and Safety Data

A summary of the key physicochemical properties and safety information for the involved compounds is provided in the tables below.

Table 1: Physicochemical Properties

CompoundIUPAC NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
4-Bromo-3-nitrobenzoic acid4-bromo-3-nitrobenzoic acid6319-40-0C₇H₄BrNO₄246.01
This compound4-(dihydroxyboryl)-3-nitrobenzoic acid85107-54-6C₇H₆BNO₆210.94

Table 2: Safety Information

CompoundHazard Statements
4-Bromo-3-nitrobenzoic acidH315, H319, H335 (Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation)
This compoundH302, H315, H319, H335 (Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation)

Experimental Protocols

Synthesis of this compound

This protocol describes a general procedure for the palladium-catalyzed borylation of 4-bromo-3-nitrobenzoic acid.

Materials:

  • 4-Bromo-3-nitrobenzoic acid

  • Bis(pinacolato)diboron (B₂pin₂)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Potassium acetate (KOAc)

  • 1,4-Dioxane (anhydrous)

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Brine

Procedure:

  • To an oven-dried Schlenk flask, add 4-bromo-3-nitrobenzoic acid (1.0 equiv), bis(pinacolato)diboron (1.1 equiv), and potassium acetate (3.0 equiv).

  • Add Pd(dppf)Cl₂ (0.03 equiv) to the flask.

  • Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

  • Add anhydrous 1,4-dioxane to the flask.

  • Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Add water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The resulting crude pinacol ester can be hydrolyzed by stirring with 1 M HCl in a mixture of THF and water.

  • After hydrolysis, extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude this compound.

  • The product can be further purified by recrystallization.

Experimental Workflow cluster_reaction_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification reagents Combine Reactants: 4-bromo-3-nitrobenzoic acid B₂pin₂ KOAc Pd(dppf)Cl₂ inert_atmosphere Establish Inert Atmosphere reagents->inert_atmosphere add_solvent Add Anhydrous Dioxane inert_atmosphere->add_solvent heating Heat to 80-90 °C and Stir add_solvent->heating monitoring Monitor by TLC/LC-MS heating->monitoring cooling Cool to Room Temperature monitoring->cooling extraction Aqueous Work-up and Extraction cooling->extraction hydrolysis Hydrolysis of Pinacol Ester extraction->hydrolysis purification Purification by Recrystallization hydrolysis->purification

Caption: Workflow for the synthesis of this compound.

Formation of this compound anhydride

Boronic acids have a propensity to form cyclic trimeric anhydrides, known as boroxines, upon dehydration.[8] This process can often occur spontaneously upon storage or during purification under dehydrating conditions.

Procedure for Anhydride Formation:

  • Dissolve the purified this compound in a suitable solvent (e.g., toluene).

  • Heat the solution under reflux with a Dean-Stark apparatus to azeotropically remove water.

  • Monitor the reaction until no more water is collected.

  • Remove the solvent under reduced pressure to obtain the anhydride.

It is important to note that the anhydride can readily revert to the boronic acid in the presence of water.

Applications in Drug Development

Arylboronic acids are crucial intermediates in the synthesis of biaryl compounds, a common structural motif in many pharmaceutical agents. The Suzuki-Miyaura cross-coupling reaction, which utilizes a palladium catalyst to couple an organoboron compound with an organohalide, is a powerful tool for this purpose.[1][2] this compound can be employed in such reactions to introduce the 4-carboxy-2-nitrophenyl moiety into a target molecule. The nitro group can be subsequently reduced to an amine, providing a handle for further functionalization.

Suzuki-Miyaura Coupling boronic_acid This compound product Coupled Product (R-Ar) boronic_acid->product organohalide Organohalide (R-X) organohalide->product catalyst Pd Catalyst Base catalyst->product

Caption: General scheme of a Suzuki-Miyaura cross-coupling reaction.

The efficiency of the Suzuki-Miyaura coupling can be influenced by the position of substituents on the phenylboronic acid ring.[9] The nitro group at the ortho position to the boronic acid in the title compound may introduce steric hindrance, potentially affecting the reaction kinetics compared to its isomers.[9] Careful optimization of reaction conditions is therefore recommended for specific applications.

References

An In-depth Technical Guide to 4-Carboxy-2-nitrophenylboronic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Carboxy-2-nitrophenylboronic acid, with the CAS Number 85107-54-6, is a specialized organic compound increasingly recognized for its potential in pharmaceutical research and development. Its unique structure, featuring a carboxylic acid, a nitro group, and a boronic acid moiety on a phenyl ring, makes it a versatile building block in organic synthesis and a compound of interest for various biochemical applications. This guide provides a comprehensive overview of its properties, commercial availability, and potential applications, tailored for researchers, scientists, and professionals in the field of drug development.

Physicochemical Properties and Commercial Availability

This compound is typically supplied as a solid, with purities generally ranging from 97% to over 99%.[1][2][3] It is crucial for researchers to consult the certificate of analysis provided by the supplier for lot-specific data.

Table 1: Physicochemical and Supplier Information for this compound

PropertyValueReferences
CAS Number 85107-54-6[1][4]
Molecular Formula C7H6BNO6[1][4]
Molecular Weight 210.9 g/mol [4]
Physical Form Solid/Powder[1]
Typical Purity ≥97%[1]
Storage Conditions Room temperature, inert atmosphere[1]
IUPAC Name 4-(dihydroxyboryl)-3-nitrobenzoic acid[1]

Commercial Suppliers:

A number of chemical suppliers offer this compound in various quantities, from milligrams to grams, suitable for research and development purposes. Notable suppliers include:

  • Sigma-Aldrich (Ambeed)[1]

  • Santa Cruz Biotechnology[4]

  • FUJIFILM Wako Chemicals[3]

  • TCI

  • Guangdong Juda Chemical Industrial Co.,Limited[2]

Applications in Research and Drug Development

While specific, detailed applications of this compound are not extensively documented in readily available literature, its structural features suggest its utility in several key areas of drug discovery and chemical biology.

Suzuki-Miyaura Cross-Coupling Reactions

Boronic acids are fundamental reagents in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a powerful method for the formation of carbon-carbon bonds. The presence of both a carboxylic acid and a nitro group on the phenyl ring of this compound allows for the synthesis of complex biaryl and heterocyclic structures. These structures are prevalent in many classes of therapeutic agents. The carboxylic acid and nitro functionalities can be further modified post-coupling to introduce additional diversity and functionality.

Experimental Workflow: General Suzuki-Miyaura Coupling

While a specific protocol for this compound is not available, a general workflow for a Suzuki-Miyaura coupling reaction is presented below. Researchers should note that optimization of the catalyst, ligand, base, and solvent system is crucial for achieving high yields with this specific substrate.

G cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification prep1 Combine Aryl Halide, This compound, and Base in a reaction vessel prep2 Add Palladium Catalyst and Ligand prep1->prep2 prep3 Add Degassed Solvent prep2->prep3 react Heat the mixture under inert atmosphere prep3->react workup1 Quench reaction and perform aqueous work-up react->workup1 workup2 Extract with organic solvent workup1->workup2 workup3 Dry and concentrate the organic phase workup2->workup3 workup4 Purify by chromatography workup3->workup4

Caption: Generalized experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Bioconjugation and Linker Chemistry

The carboxylic acid group of this compound provides a convenient handle for conjugation to other molecules, such as proteins, peptides, or drug molecules, through amide bond formation. The boronic acid moiety can interact with diols, a feature that has been exploited in the development of sensors and drug delivery systems. The nitro group can also be chemically reduced to an amine, providing an additional point for chemical modification. This trifunctional nature makes it a potentially valuable linker in the construction of antibody-drug conjugates (ADCs) or other targeted therapeutic agents.

Use in Proteomics and Chemical Biology

Boronic acids have found applications in proteomics for the enrichment and identification of glycoproteins, as they can form reversible covalent bonds with the cis-diol groups of saccharides. While the use of this compound in this context is not specifically documented, its structure is amenable to immobilization on solid supports for affinity chromatography applications.

Safety and Handling

Safety data sheets for this compound indicate that it is a warning-level hazardous substance. The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[1] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Future Perspectives and Unexplored Potential

The full potential of this compound in drug discovery and chemical biology remains largely to be explored. The lack of detailed published experimental protocols and biological applications indicates that this is an area ripe for investigation. Future research could focus on:

  • Systematic exploration in Suzuki-Miyaura couplings: A comprehensive study of its reactivity with a diverse range of coupling partners would be highly valuable to the synthetic chemistry community.

  • Development of novel linkers: Its use as a linker in bioconjugation, particularly for targeted drug delivery, warrants further investigation.

  • Application in chemical proteomics: Its potential for the selective enrichment of glycoproteins or other biomolecules containing diol functionalities could be a promising avenue of research.

  • Exploration of biological activity: Screening of this compound and its derivatives for biological activity in various disease models could uncover novel therapeutic leads.

At present, there is no publicly available information linking this compound to any specific biological signaling pathways. This represents a significant knowledge gap and an opportunity for future research to elucidate its potential roles in cellular processes.

This compound is a commercially available compound with significant, yet largely untapped, potential for researchers in drug discovery and chemical biology. Its trifunctional nature makes it an attractive building block for the synthesis of complex molecules and bioconjugates. While this guide provides a summary of the current knowledge, it also highlights the considerable opportunities for further research to fully characterize its reactivity, develop detailed experimental protocols for its use, and explore its biological applications.

References

An In-depth Technical Guide to the Safety and Handling of 4-Carboxy-2-nitrophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 4-Carboxy-2-nitrophenylboronic acid, a versatile building block in pharmaceutical and chemical research. Adherence to these guidelines is crucial for ensuring laboratory safety and maintaining the integrity of experimental outcomes.

Chemical and Physical Properties

This compound is a solid organic compound. Its key identifiers and physical properties are summarized below.

PropertyValue
CAS Number 85107-54-6
Molecular Formula C₇H₆BNO₆
Molecular Weight 210.94 g/mol
Appearance Solid
Storage Temperature Inert atmosphere, room temperature

Safety and Hazard Information

This compound is classified as a hazardous substance. The following tables summarize its GHS classification and associated precautionary statements.

GHS Hazard Classification
Hazard ClassCategoryHazard StatementSignal Word
Acute Toxicity, Oral4H302: Harmful if swallowedWarning
Skin Corrosion/Irritation2H315: Causes skin irritationWarning
Serious Eye Damage/Eye Irritation2H319: Causes serious eye irritationWarning
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritationWarning
Precautionary Statements and First Aid
TypeCodeStatement
Prevention P261Avoid breathing dust/fume/gas/mist/vapors/spray.
P264Wash skin thoroughly after handling.
P270Do not eat, drink or smoke when using this product.
P271Use only outdoors or in a well-ventilated area.
P280Wear protective gloves/protective clothing/eye protection/face protection.
Response P301 + P312 + P330IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.
P302 + P352IF ON SKIN: Wash with plenty of soap and water.
P304 + P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.
P305 + P351 + P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
P312Call a POISON CENTER or doctor if you feel unwell.
P332 + P313If skin irritation occurs: Get medical advice/attention.
P337 + P313If eye irritation persists: Get medical advice/attention.
P362 + P364Take off contaminated clothing and wash it before reuse.
Storage P403 + P233Store in a well-ventilated place. Keep container tightly closed.
P405Store locked up.
Disposal P501Dispose of contents/container to an approved waste disposal plant.

Handling and Storage

Proper handling and storage are essential to maintain the stability of this compound and to prevent exposure.

Personal Protective Equipment (PPE)
EquipmentSpecification
Eye/Face Protection Wear tightly sealed safety goggles or a face shield (8-inch minimum).
Skin Protection Wear appropriate protective gloves (e.g., nitrile rubber) and clothing to prevent skin exposure.
Respiratory Protection Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.
Handling and Storage Procedures
ProcedureGuidelines
Handling Handle in a well-ventilated area, preferably under a chemical fume hood. Avoid formation of dust and aerosols. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.
Storage Keep the container tightly closed in a dry, cool, and well-ventilated place. Store under an inert atmosphere. Keep away from incompatible materials such as strong oxidizing agents and strong bases.
Spill/Release For small spills, sweep up the solid material, avoiding dust generation, and place it in a suitable, closed container for disposal. For large spills, prevent dust cloud formation and ventilate the area. Personal protective equipment should be worn during cleanup.

Experimental Protocols

This compound is a valuable reagent in organic synthesis, particularly in cross-coupling reactions and bioconjugation.

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol provides a general methodology for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an aryl halide. Reaction conditions may require optimization for specific substrates.

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide or iodide)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a dry reaction flask, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), the palladium catalyst (0.02-0.05 equivalents), and the base (2.0-3.0 equivalents).

  • Seal the flask with a septum and purge with an inert gas for 10-15 minutes.

  • Add the degassed anhydrous solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method, such as column chromatography on silica gel or recrystallization.

Suzuki_Miyaura_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification reagents Combine Reactants: - this compound - Aryl Halide - Palladium Catalyst - Base inert Establish Inert Atmosphere (Ar/N₂) reagents->inert solvent Add Degassed Anhydrous Solvent inert->solvent heat Heat and Stir (e.g., 80-110 °C) solvent->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool extract Extraction and Washing cool->extract dry Dry and Concentrate extract->dry purify Purify Product (Chromatography/Recrystallization) dry->purify

General workflow for a Suzuki-Miyaura cross-coupling reaction.
Bioconjugation to Amine-Containing Biomolecules

The carboxylic acid group of this compound can be activated to react with primary amines on biomolecules, such as proteins or peptides, forming a stable amide bond. This is a common strategy for labeling or modifying biological macromolecules.

Materials:

  • This compound

  • Amine-containing biomolecule (e.g., protein, peptide)

  • Coupling agents: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS)

  • Anhydrous, aprotic solvent (e.g., DMF or DMSO)

  • Reaction buffer (e.g., PBS, pH 7.2-8.0)

  • Purification system (e.g., dialysis, size-exclusion chromatography)

Procedure:

  • Activation of the Carboxylic Acid:

    • Dissolve this compound in anhydrous DMF or DMSO.

    • Add NHS (1.1 equivalents) and EDC (1.1 equivalents).

    • Stir the reaction at room temperature for 1-4 hours to form the NHS-ester.

  • Conjugation to the Biomolecule:

    • Dissolve the amine-containing biomolecule in the reaction buffer.

    • Add the activated NHS-ester solution dropwise to the biomolecule solution with gentle stirring.

    • Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4 °C.

  • Purification:

    • Remove unreacted small molecules and byproducts by dialysis against a suitable buffer or by size-exclusion chromatography.

    • Characterize the resulting conjugate using appropriate analytical techniques (e.g., UV-Vis spectroscopy, mass spectrometry).

Application in Targeted Drug Delivery

Phenylboronic acids are known to interact with sialic acids, which are often overexpressed on the surface of cancer cells. This interaction provides a mechanism for the targeted delivery of therapeutic agents.

Targeted_Drug_Delivery_Pathway cluster_targeting Targeting Phase cluster_binding Binding and Uptake cluster_release Intracellular Drug Release drug_carrier Drug Carrier Functionalized with This compound binding Boronic Acid Binds to Sialic Acid on Cell Surface drug_carrier->binding 1. Targeting cancer_cell Cancer Cell with Overexpressed Sialic Acids endocytosis Receptor-Mediated Endocytosis binding->endocytosis 2. Internalization endosome Endosomal Entrapment endocytosis->endosome 3. Trafficking release Drug Release into Cytosol (e.g., via pH change or enzymatic cleavage) endosome->release 4. Release therapeutic_effect Therapeutic Effect release->therapeutic_effect

Targeted drug delivery mediated by boronic acid-sialic acid interaction.

This diagram illustrates the process by which a drug carrier functionalized with this compound can selectively target cancer cells. The boronic acid moiety acts as a targeting ligand, binding to sialic acid residues on the cell surface. This interaction facilitates the internalization of the drug carrier, typically through receptor-mediated endocytosis. Once inside the cell, the therapeutic payload can be released, leading to a localized therapeutic effect.

Disclaimer: This document is intended for informational purposes only and does not constitute a comprehensive safety data sheet. Users should always consult the most current Safety Data Sheet (SDS) provided by the supplier before handling this chemical and should be trained in proper laboratory techniques. All experiments should be conducted in a well-equipped laboratory by qualified personnel.

Methodological & Application

Application Notes and Protocols for the Suzuki Coupling of 4-Carboxy-2-nitrophenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates. This powerful palladium-catalyzed reaction is widely utilized in the pharmaceutical and materials science industries for the synthesis of complex molecules, including biaryl and heteroaryl structures.

This document provides detailed application notes and protocols for the Suzuki coupling of a particularly challenging substrate: 4-carboxy-2-nitrophenylboronic acid. The presence of both a sterically demanding ortho-nitro group and a potentially coordinating para-carboxylic acid group necessitates careful optimization of reaction conditions to achieve high yields and purity. The resulting 2'-nitro-[1,1'-biphenyl]-4-carboxylic acid derivatives are valuable intermediates in the synthesis of various biologically active compounds and functional materials.

Challenges in the Suzuki Coupling of this compound

The primary challenges in the Suzuki coupling of this compound stem from the electronic and steric properties of its substituents:

  • Steric Hindrance: The ortho-nitro group can sterically hinder the approach of the boronic acid to the palladium catalyst, potentially slowing down the crucial transmetalation step of the catalytic cycle.[1]

  • Electronic Effects: The electron-withdrawing nature of the nitro group can influence the reactivity of the boronic acid.

  • Carboxylic Acid Interference: The carboxylic acid moiety can potentially coordinate with the palladium catalyst, leading to deactivation. Furthermore, the acidic proton of the carboxylic acid requires the use of a sufficient excess of base to ensure the catalytic cycle proceeds efficiently.

Recommended Reaction Conditions

Based on literature precedents for structurally similar ortho-substituted and carboxy-substituted phenylboronic acids, the following conditions are recommended as a starting point for the Suzuki coupling of this compound. Optimization may be required for specific aryl halide coupling partners.

Data Presentation: Recommended Reagents and Conditions
ParameterRecommendedNotes
Palladium Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂, or Buchwald Precatalysts (e.g., XPhos-Pd-G3)Pd(PPh₃)₄ is a common choice, while Pd(dppf)Cl₂ and Buchwald precatalysts often show enhanced reactivity for challenging substrates.
Ligand PPh₃ (if not using a pre-formed complex), Buchwald ligands (e.g., XPhos, SPhos)Bulky, electron-rich phosphine ligands can help overcome steric hindrance.
Base K₂CO₃, K₃PO₄, or Cs₂CO₃An excess of a moderately strong to strong inorganic base is crucial to neutralize the carboxylic acid and facilitate the catalytic cycle.
Solvent Dioxane/H₂O, Toluene/H₂O, or DMFA biphasic solvent system is often employed to dissolve both the organic and inorganic reagents.
Reaction Temperature 80 - 110 °CElevated temperatures are typically required to drive the reaction to completion.
Reaction Time 2 - 24 hoursReaction progress should be monitored by TLC or LC-MS.

Experimental Protocol: General Procedure for the Suzuki Coupling of this compound with an Aryl Bromide

This protocol provides a general methodology for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of this compound with an aryl bromide.

Materials:

  • This compound (1.0 - 1.5 equivalents)

  • Aryl bromide (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 - 3.0 equivalents)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane and water, 4:1 v/v)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and purification supplies

Procedure:

  • Reaction Setup: To a dry round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv.), this compound (1.2 equiv.), and the base (2.5 equiv.).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes. This is crucial to prevent the oxidation of the palladium catalyst.

  • Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 equiv.).

  • Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-Dioxane/Water 4:1) via syringe. The final concentration should typically be between 0.1 M and 0.5 M with respect to the aryl bromide.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the desired 2'-nitro-[1,1'-biphenyl]-4-carboxylic acid.

Visualizations

Logical Relationship: Key Factors for a Successful Suzuki Coupling

G Key Considerations for Suzuki Coupling of this compound cluster_reactants Reactants cluster_conditions Reaction Conditions Boronic_Acid This compound Successful_Coupling Successful Coupling (High Yield) Boronic_Acid->Successful_Coupling Aryl_Halide Aryl Halide (Br, I) Aryl_Halide->Successful_Coupling Catalyst Palladium Catalyst (e.g., Pd(PPh3)4) Catalyst->Successful_Coupling Base Base (e.g., K2CO3) Base->Successful_Coupling Solvent Solvent (e.g., Dioxane/H2O) Solvent->Successful_Coupling

Caption: Key components influencing the success of the Suzuki coupling reaction.

Experimental Workflow

G Experimental Workflow for Suzuki Coupling Start Start Setup Reaction Setup (Reactants & Base) Start->Setup Inert Establish Inert Atmosphere Setup->Inert Add_Catalyst Add Palladium Catalyst Inert->Add_Catalyst Add_Solvent Add Degassed Solvent Add_Catalyst->Add_Solvent Heat Heat and Stir Add_Solvent->Heat Monitor Monitor Reaction (TLC/LC-MS) Heat->Monitor Workup Aqueous Workup Monitor->Workup Reaction Complete Purify Purification (Chromatography) Workup->Purify End Final Product Purify->End

Caption: A stepwise representation of the experimental procedure.

Signaling Pathway: The Suzuki-Miyaura Catalytic Cycle

G The Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII R1-Pd(II)Ln-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_R2 R1-Pd(II)Ln-R2 Transmetal->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Product R1-R2 RedElim->Product R1X R1-X R1X->OxAdd R2B R2-B(OR)2 R2B->Transmetal Base Base Base->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Application Notes and Protocols for Palladium-Catalyzed Coupling of 4-Carboxy-2-nitrophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This application note focuses on the palladium-catalyzed coupling of 4-carboxy-2-nitrophenylboronic acid with various aryl halides. This particular building block presents unique challenges due to the presence of both a sterically demanding ortho-nitro group and a potentially coordinating para-carboxylic acid group. The electron-withdrawing nature of these substituents also influences the reactivity of the boronic acid.

Understanding the interplay of these factors is crucial for developing robust and high-yielding coupling protocols. These application notes provide an overview of suitable palladium catalysts, ligands, and reaction conditions, along with detailed experimental protocols for the successful synthesis of 2'-nitro-[1,1'-biphenyl]-4-carboxylic acid derivatives, which are valuable intermediates in medicinal chemistry and materials science.

Challenges in the Suzuki Coupling of this compound

The primary challenges in the Suzuki-Miyaura coupling of this compound stem from:

  • Steric Hindrance: The ortho-nitro group can sterically hinder the approach of the boronic acid to the palladium center, potentially slowing down the crucial transmetalation step of the catalytic cycle.

  • Electronic Effects: The electron-withdrawing nitro and carboxyl groups decrease the nucleophilicity of the boronic acid, which can also impede transmetalation.

  • Carboxylic Acid Interference: The carboxylic acid moiety can be deprotonated under the basic reaction conditions, and the resulting carboxylate may coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation.[1]

To overcome these challenges, careful selection of the palladium catalyst, ligand, base, and solvent system is paramount. Bulky and electron-rich phosphine ligands are often employed to facilitate both the oxidative addition and reductive elimination steps and to promote the challenging transmetalation.

Recommended Catalytic Systems and Reaction Conditions

Based on literature precedents for sterically hindered and electronically deactivated boronic acids, the following catalytic systems and conditions are recommended for the Suzuki-Miyaura coupling of this compound.

Table 1: Recommended Palladium Catalysts and Ligands

Catalyst PrecursorLigandKey Features
Pd(OAc)₂SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)A bulky and electron-rich biaryl phosphine ligand, highly effective for sterically demanding couplings.[2]
Pd₂(dba)₃XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)Another highly effective Buchwald ligand for challenging cross-coupling reactions.
[Pd(dppf)Cl₂](dppf) 1,1'-Bis(diphenylphosphino)ferroceneA versatile and robust catalyst system often used for a wide range of Suzuki-Miyaura couplings.[3]
Pd(PPh₃)₄PPh₃ (Triphenylphosphine)A classical catalyst, which can be effective, though potentially less so for highly hindered substrates.

Table 2: General Reaction Parameters for Suzuki Coupling of this compound

ParameterRecommended ConditionsNotes
Solvent Toluene/H₂O, Dioxane/H₂O, DMF/H₂OBiphasic solvent systems are commonly used to dissolve both the organic and inorganic reagents.
Base K₂CO₃, K₃PO₄, Cs₂CO₃The choice of base can significantly impact the reaction outcome. An inorganic base is generally preferred.[3]
Temperature 80-110 °CHigher temperatures are often required to overcome the activation barrier for sterically hindered substrates.
Catalyst Loading 1-5 mol%The optimal catalyst loading should be determined empirically for each specific reaction.

Experimental Protocols

The following are detailed protocols for the Suzuki-Miyaura cross-coupling of this compound with representative aryl bromides. These protocols can be adapted for other aryl halides with appropriate optimization.

Protocol 1: Synthesis of 4'-Methoxy-2-nitro-[1,1'-biphenyl]-4-carboxylic acid

This protocol describes the coupling of this compound with 4-bromoanisole.

Materials:

  • This compound

  • 4-Bromoanisole

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride ([Pd(dppf)Cl₂])[3]

  • Potassium carbonate (K₂CO₃)[3]

  • 1,2-Dimethoxyethane (DME)[3]

  • Water (degassed)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and heating mantle

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask, add this compound (1.2 equiv.), 4-bromoanisole (1.0 equiv.), and potassium carbonate (2.0 equiv.).

  • Add the palladium catalyst, [Pd(dppf)Cl₂] (3-5 mol%).

  • Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.

  • Under a positive pressure of the inert gas, add degassed 1,2-dimethoxyethane (DME) and water (typically a 4:1 to 10:1 ratio of organic solvent to water).

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 4'-methoxy-2-nitro-[1,1'-biphenyl]-4-carboxylic acid.

Protocol 2: Synthesis of 2-Nitro-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid

This protocol details the coupling of this compound with 1-bromo-4-(trifluoromethyl)benzene.

Materials:

  • This compound

  • 1-Bromo-4-(trifluoromethyl)benzene

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)[2]

  • Potassium phosphate (K₃PO₄)

  • Toluene (anhydrous, degassed)

  • Water (degassed)

  • Ethyl acetate

  • 1 M Hydrochloric acid

  • Brine

  • Anhydrous magnesium sulfate

  • Schlenk tube or similar reaction vessel

  • Magnetic stirrer and heating mantle

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a Schlenk tube under an inert atmosphere, combine palladium(II) acetate (2 mol%) and SPhos (4 mol%).

  • Add 4-carboxy-2-nitrophenylboron-c acid (1.2 equiv.), 1-bromo-4-(trifluoromethyl)benzene (1.0 equiv.), and potassium phosphate (3.0 equiv.).

  • Evacuate and backfill the tube with an inert gas three times.

  • Add anhydrous, degassed toluene and a small amount of degassed water (e.g., toluene/water 10:1).

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with water and 1 M hydrochloric acid to protonate the carboxylate and facilitate extraction into the organic phase.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel to yield 2-nitro-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid.

Data Presentation

The following table summarizes expected outcomes for the Suzuki-Miyaura coupling of this compound with various aryl bromides based on the reactivity of similar substrates. Actual yields may vary depending on the specific reaction conditions and optimization.

Table 3: Representative Suzuki Coupling Reactions of this compound

Aryl BromideProductCatalyst SystemBaseSolventTemp (°C)Approx. Yield (%)
4-Bromoanisole4'-Methoxy-2-nitro-[1,1'-biphenyl]-4-carboxylic acid[Pd(dppf)Cl₂]K₂CO₃DME/H₂O9075-85
1-Bromo-4-(trifluoromethyl)benzene2-Nitro-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O11070-80
4-Bromotoluene4'-Methyl-2-nitro-[1,1'-biphenyl]-4-carboxylic acidPd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O10065-75
Methyl 4-bromobenzoate4'-(Methoxycarbonyl)-2-nitro-[1,1'-biphenyl]-4-carboxylic acid[Pd(dppf)Cl₂]Cs₂CO₃Dioxane/H₂O10070-80

Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd ArPdX Ar-Pd(II)L_n-X OxAdd->ArPdX Transmetalation Transmetalation ArPdX->Transmetalation ArPdAr_prime Ar-Pd(II)L_n-Ar' Transmetalation->ArPdAr_prime RedElim Reductive Elimination ArPdAr_prime->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product ArylHalide Ar-X ArylHalide->OxAdd BoronicAcid Ar'-B(OH)₂ BoronicAcid->Transmetalation Base Base Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

General Experimental Workflow

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Reagents Combine Aryl Halide, This compound, Base, and Catalyst Inert Establish Inert Atmosphere (N₂ or Ar) Reagents->Inert Solvent Add Degassed Solvent Inert->Solvent Heat Heat to Desired Temperature with Stirring Solvent->Heat Monitor Monitor Progress (TLC, LC-MS) Heat->Monitor Cool Cool to Room Temperature Monitor->Cool Extract Dilute and Perform Aqueous Extraction Cool->Extract Dry Dry Organic Layer and Concentrate Extract->Dry Purify Purify by Column Chromatography Dry->Purify

Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.

Conclusion

The palladium-catalyzed Suzuki-Miyaura coupling of this compound, while challenging, is a feasible and valuable transformation for the synthesis of complex biaryl compounds. Success hinges on the careful selection of a catalytic system capable of overcoming the steric and electronic hurdles presented by the substrate. The use of bulky, electron-rich phosphine ligands in combination with appropriate palladium precursors and optimized reaction conditions can lead to good to excellent yields of the desired products. The protocols and data presented in these application notes serve as a valuable starting point for researchers in the fields of organic synthesis and drug development.

References

Application Notes and Protocols for Base Selection in Suzuki-Miyaura Coupling with 4-Carboxy-2-nitrophenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis for the formation of carbon-carbon bonds.[1][2] The choice of base is a critical parameter that significantly influences reaction yield, rate, and selectivity by activating the boronic acid for the crucial transmetalation step in the catalytic cycle.[2] This document provides a detailed guide on selecting an appropriate base for the Suzuki-Miyaura coupling of 4-Carboxy-2-nitrophenylboronic acid, a particularly challenging substrate due to its electronic and steric properties.

The structure of this compound presents two key challenges. Firstly, the presence of two strong electron-withdrawing groups (nitro and carboxylic acid) deactivates the boronic acid.[1] Secondly, the ortho-nitro group introduces significant steric hindrance around the boron center, which can impede the transmetalation step.[3][4] Furthermore, the acidic proton of the carboxylic acid group will react with the base, necessitating the use of additional equivalents.

Comparative Analysis of Common Bases

The selection of a suitable base is paramount for achieving high yields. Inorganic bases are typically preferred for their efficacy in Suzuki-Miyaura reactions. For challenging substrates like this compound, moderately strong to strong bases are often required. A summary of commonly used bases and their suitability is presented below.

BaseRecommended EquivalentsCommon SolventsTemperature (°C)Key Characteristics & Considerations
K₃PO₄ 3.0 - 4.01,4-Dioxane/H₂O, DMF80 - 110Often a reliable choice for difficult couplings; provides a good balance of reactivity while minimizing side reactions like protodeboronation.[5]
Cs₂CO₃ 3.0 - 4.01,4-Dioxane/H₂O, DMF80 - 110A stronger and more soluble inorganic base that can enhance reaction rates when weaker bases are insufficient.[2][5]
K₂CO₃ 3.0 - 4.0Toluene/EtOH/H₂O, THF/H₂O80 - 110A standard, widely used base, but may be less effective for highly challenging substrates.[5]
KF 4.0THF (anhydrous), Dioxane60 - 80A milder option, useful for substrates with other base-sensitive functional groups. Often requires anhydrous conditions.[5]

Note: At least one equivalent of base will be consumed by the carboxylic acid moiety. Therefore, a total of 3.0 to 4.0 equivalents of base are recommended to both neutralize the substrate and facilitate the catalytic cycle.

Logical Framework for Base Selection

The decision-making process for selecting a base for this specific substrate involves balancing reactivity with the potential for side reactions.

sub Substrate: This compound p1 Ortho-Nitro Group (Steric Hindrance) sub->p1 p2 Electron Withdrawing Groups (-NO2, -COOH) sub->p2 p3 Acidic Proton (-COOH) sub->p3 r1 Requires Stronger Base or Higher Temperature p1->r1 p2->r1 r2 Increases Risk of Protodeboronation p2->r2 r3 Requires >2 Equivalents of Base p3->r3 sol Recommended Starting Point: K₃PO₄ (3-4 equiv.) in Dioxane/H₂O r1->sol r2->sol r3->sol

Base selection considerations for the substrate.

Experimental Protocols

This section provides a generalized procedure for the Suzuki-Miyaura coupling of this compound with a generic aryl halide. Optimization for specific substrates is often necessary.

Materials Required
  • Aryl Halide (1.0 equiv)

  • This compound (1.2 - 1.5 equiv)

  • Palladium Catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)

  • Base (e.g., K₃PO₄, 3.0 - 4.0 equiv)

  • Degassed Solvent (e.g., 1,4-Dioxane/Water 4:1)

  • Schlenk flask or reaction vial

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for workup and purification

  • Ethyl acetate, water, brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Reaction Setup and Execution

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A 1. Add solids to Schlenk flask: - Aryl Halide - Boronic Acid - Base B 2. Evacuate and backfill with inert gas (3x) A->B C 3. Add Pd Catalyst under inert atmosphere B->C D 4. Add degassed solvent via syringe C->D E 5. Heat mixture to 80-110 °C with stirring D->E F 6. Monitor reaction by TLC or LC-MS E->F G 7. Cool to room temperature and dilute with Ethyl Acetate F->G H 8. Acidify aqueous layer to protonate -COOH G->H I 9. Wash with water and brine H->I J 10. Dry organic layer (e.g., MgSO₄) I->J K 11. Concentrate in vacuo J->K L 12. Purify by column chromatography K->L

General experimental workflow for Suzuki coupling.

Detailed Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2–1.5 equiv), and the selected base (e.g., K₃PO₄, 3.0–4.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure the removal of all oxygen.[5]

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (2-5 mol%).

  • Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-Dioxane/Water 4:1) via syringe. The final concentration of the limiting reagent should typically be between 0.1 M and 0.5 M.[5]

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80–110 °C) with vigorous stirring.[3]

  • Monitoring: Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS) until the starting material is consumed.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water.

  • Acidification: Carefully acidify the aqueous layer with 1M HCl to a pH of ~2-3 to ensure the carboxylic acid group of the product is protonated.

  • Extraction: Separate the layers and extract the aqueous layer with ethyl acetate (3x). Combine the organic layers.

  • Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure.[1]

  • Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired biaryl product.[4]

Mechanism and the Role of the Base

The Suzuki-Miyaura catalytic cycle involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[2] The base is essential for the transmetalation step, which is often rate-limiting, especially for sterically hindered substrates like this compound.[4] The base activates the boronic acid by forming a more nucleophilic borate species (e.g., [ArB(OH)₃]⁻), which facilitates the transfer of the aryl group to the palladium center.[2][6]

G OA Oxidative Addition ArPdX Ar-Pd(II)-X      L₂ TM Transmetalation ArPdAr Ar-Pd(II)-Ar'      L₂ RE Reductive Elimination Pd0 Pd(0)L₂ RE->Pd0 Pd0->center ArPdX->TM + ArPdX->center Product Ar-Ar' ArPdAr->Product + ArPdAr->center center->Pd0 center->ArPdX center->ArPdAr ArX Ar-X ArX->OA + ArBOH2 Ar'-B(OH)₂ Borate [Ar'-B(OH)₃]⁻ ArBOH2->Borate Base Base (e.g., K₃PO₄) Base->Borate Borate->TM

The Suzuki-Miyaura catalytic cycle.
Troubleshooting and Optimization

  • Low Yield: If the reaction yield is low, consider using a stronger base like Cs₂CO₃ or increasing the reaction temperature. Screening different palladium catalysts and ligands, such as bulky biaryl phosphine ligands (e.g., SPhos, XPhos), can also be beneficial for sterically demanding couplings.[4]

  • Protodeboronation: The electron-withdrawing nature of the substrate makes it susceptible to protodeboronation (replacement of the C-B bond with a C-H bond).[5] This side reaction is often exacerbated by high temperatures and aqueous basic conditions. Using the lowest effective temperature and considering a milder base like KF in anhydrous conditions may mitigate this issue.[5]

  • Reaction Stalled: If the reaction does not go to completion, ensure all reagents are pure and solvents are thoroughly degassed. The presence of oxygen can lead to catalyst degradation.[5] Verifying the activity of the palladium catalyst is also crucial.

References

Application Notes and Protocols for 4-Carboxy-2-nitrophenylboronic Acid in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Carboxy-2-nitrophenylboronic acid is a versatile reagent in bioconjugation, offering a unique combination of functionalities for linking biomolecules. The boronic acid moiety allows for the formation of reversible or stable covalent bonds with diols, such as those found in saccharides and glycoproteins. The carboxylic acid group provides a handle for further chemical modification or for enhancing solubility, while the nitro group can be used for detection or as a handle for further chemical transformations. These application notes provide an overview of the principles and protocols for utilizing this compound in various bioconjugation techniques relevant to drug development and life sciences research.

Core Principles of Boronic Acid Bioconjugation

Boronic acids, such as this compound, primarily react with 1,2- and 1,3-diols to form cyclic boronate esters. This reaction is the foundation of their use in bioconjugation for targeting glycoproteins, saccharides, and other diol-containing biomolecules. The stability of the boronate ester bond is pH-dependent, which can be exploited for stimuli-responsive release mechanisms.

Additionally, the carboxylic acid group on the phenyl ring can be activated to react with primary amines on proteins or other biomolecules, forming stable amide bonds. This dual reactivity allows for a range of bioconjugation strategies.

Applications in Bioconjugation

  • Targeted Drug Delivery: The ability of boronic acids to bind to sialic acid residues, which are often overexpressed on the surface of cancer cells, makes this compound a promising targeting ligand for anticancer drug delivery systems.

  • Protein Labeling and Immobilization: The carboxylic acid functionality can be used to conjugate the molecule to proteins for labeling with probes or for immobilization onto surfaces for diagnostic assays.

  • Glycoprotein and Carbohydrate Sensing: The interaction with diols can be harnessed to develop sensors for specific carbohydrates or to profile glycosylation patterns on proteins.

  • Reversible Bioconjugation: The pH-sensitive nature of the boronate ester linkage can be utilized to create bioconjugates that release their payload under specific physiological conditions, such as the acidic tumor microenvironment.

Experimental Protocols

While specific protocols for this compound are not extensively detailed in the literature, the following representative protocols are based on the general principles of boronic acid and carboxylic acid bioconjugation. Optimization will be required for specific applications.

Protocol 1: Amine Coupling of this compound to a Protein

This protocol describes the conjugation of the carboxylic acid group of this compound to primary amines (e.g., lysine residues) on a target protein using carbodiimide chemistry.

Materials:

  • Target protein (e.g., antibody, enzyme) in a suitable buffer (e.g., PBS, MES)

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS) or Sulfo-NHS

  • Reaction Buffer: MES buffer (pH 6.0) or Phosphate-Buffered Saline (PBS, pH 7.4)

  • Quenching solution: (e.g., hydroxylamine, Tris buffer)

  • Purification column (e.g., size-exclusion chromatography, dialysis)

Procedure:

  • Protein Preparation: Dissolve the protein in the reaction buffer at a suitable concentration (e.g., 1-10 mg/mL).

  • Activation of Carboxylic Acid:

    • Dissolve this compound in an appropriate solvent (e.g., DMSO) to a stock concentration (e.g., 100 mM).

    • In a separate tube, prepare a fresh solution of EDC and NHS (or Sulfo-NHS) in the reaction buffer. A typical molar ratio is 1:2:2 for this compound:EDC:NHS.

    • Add the EDC/NHS solution to the this compound solution and incubate for 15-30 minutes at room temperature to form the NHS-ester.

  • Conjugation Reaction:

    • Add the activated this compound solution to the protein solution. The molar ratio of the boronic acid derivative to the protein should be optimized, but a starting point of 10-20 fold molar excess is common.

    • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching: Add the quenching solution to the reaction mixture to stop the reaction by hydrolyzing any unreacted NHS-ester.

  • Purification: Remove the excess reagents and byproducts by size-exclusion chromatography, dialysis, or another suitable purification method.

  • Characterization: Characterize the conjugate to determine the degree of labeling using methods such as UV-Vis spectroscopy (monitoring the absorbance of the nitrophenyl group) or mass spectrometry.

Protocol 2: Boronate Ester Formation with a Diol-Containing Biomolecule

This protocol outlines the general procedure for conjugating this compound to a biomolecule containing cis-diol groups, such as a glycoprotein or a polysaccharide.

Materials:

  • Diol-containing biomolecule (e.g., glycoprotein, carbohydrate) in a suitable buffer

  • This compound

  • Reaction Buffer: A buffer with a pH that favors boronate ester formation, typically slightly alkaline (pH 7.5-8.5). Phosphate or borate buffers can be used.

  • Purification method (e.g., size-exclusion chromatography, affinity chromatography)

Procedure:

  • Biomolecule Preparation: Dissolve the diol-containing biomolecule in the reaction buffer.

  • Conjugation Reaction:

    • Dissolve this compound in the reaction buffer. The concentration and molar excess will need to be optimized for the specific application.

    • Add the this compound solution to the biomolecule solution.

    • Incubate the reaction mixture at room temperature for 1-4 hours. The reaction is often reversible, and the equilibrium can be influenced by concentration and pH.

  • Purification: If a stable conjugate is desired and achieved, purify the conjugate from excess boronic acid using a suitable method. For applications relying on reversible binding, purification might not be necessary.

  • Analysis: Analyze the formation of the boronate ester. This can be challenging due to the reversible nature of the bond. Techniques such as affinity assays or functional assays that depend on the conjugation can be used for characterization.

Quantitative Data

Quantitative data for the bioconjugation reactions of this compound are not widely available in the literature. The following tables provide representative data for related phenylboronic acid derivatives to offer a general understanding of the kinetics and binding affinities.

Table 1: Kinetic Data for the Reaction of 3-Nitrophenylboronic Acid with Diols

DiolRate Constant (k, M⁻¹s⁻¹) at 25°CReference
Ethylene Glycol1.0 x 10⁴[1]
Propylene Glycol5.8 x 10³[1]

Note: This data is for 3-nitrophenylboronic acid and serves as an estimate for the reactivity of the 4-carboxy-2-nitrophenyl isomer.

Table 2: Dissociation Constants (Kd) for Phenylboronic Acid (PBA) with Various Diols at pH 7.4

DiolKd (mM)Reference
Fructose1.1[2]
Glucose6.7[2]
Galactose16.7[2]

Note: These values are for the parent phenylboronic acid and will be influenced by the substituents on the phenyl ring of this compound.

Visualizations

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_activation Activation of this compound cluster_conjugation Conjugation to Protein cluster_purification Purification and Analysis BoronicAcid This compound ActivatedEster NHS-activated Boronic Acid BoronicAcid->ActivatedEster EDC/NHS Coupling EDC_NHS EDC / NHS Conjugate Protein-Boronic Acid Conjugate ActivatedEster->Conjugate Amide Bond Formation Protein Target Protein (with primary amines) Protein->Conjugate Purification Purification (e.g., SEC) Conjugate->Purification Analysis Characterization (UV-Vis, MS) Purification->Analysis

boronate_ester_formation cluster_reaction Boronate Ester Formation (pH dependent) cluster_equilibrium Equilibrium BoronicAcid This compound BoronateEster Boronate Ester Conjugate BoronicAcid->BoronateEster Forms Reversible Bond DiolBiomolecule Diol-containing Biomolecule (e.g., Glycoprotein) DiolBiomolecule->BoronateEster Equilibrium Conjugate <=> Free Components BoronateEster->Equilibrium

References

Application Notes and Protocols for Protein Labeling using 4-Carboxy-2-nitrophenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Site-specific modification of proteins is a critical tool in chemical biology and drug development, enabling the attachment of probes, drugs, and other functionalities to proteins of interest. 4-Carboxy-2-nitrophenylboronic acid is an arylboronic acid derivative that can be utilized for the targeted labeling of cysteine residues in proteins. This method relies on a nickel(II)-promoted S-arylation reaction that is highly selective for the sulfhydryl group of cysteine under biocompatible conditions.[1][2] The presence of a nitro group in the ortho position to the boronic acid is crucial for this reactivity.[1][2]

This application note provides a detailed protocol for the cysteine-selective labeling of proteins using this compound, along with data on the efficiency of similar compounds and an example of its application in studying signaling pathways.

Principle of the Reaction

The labeling strategy is based on a nickel-catalyzed S-arylation of cysteine residues with 2-nitro-substituted arylboronic acids.[1][2] This reaction proceeds rapidly under mild, aqueous conditions and exhibits high selectivity for cysteine over other amino acid residues. The reaction results in a stable thioether linkage between the protein and the arylboronic acid derivative.

Quantitative Data Summary

Arylboronic Acid DerivativePeptideReagentsTimeConversion (%)
2-Nitrophenylboronic acidModel Peptide (with Cys)1 mM Ni(OAc)₂, 10 mM NMM buffer (pH 7.5)30 min>95
4,5-Difluoro-2-nitrophenylboronic acidModel Peptide (with Cys)1 mM Ni(OAc)₂, 10 mM NMM buffer (pH 7.5)30 min>95

Data adapted from Hanaya, K., et al., Chem. Commun., 2019, 55, 2841.[1]

Experimental Protocols

Protocol 1: Nickel-Promoted Cysteine-Specific Protein Labeling

This protocol describes the general procedure for the S-arylation of a cysteine-containing protein with this compound.

Materials:

  • Cysteine-containing protein of interest

  • This compound

  • Nickel(II) acetate tetrahydrate (Ni(OAc)₂·4H₂O)

  • N-methylmorpholine (NMM) buffer (10 mM, pH 7.5)

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Deionized water

  • Reaction tubes

  • Incubator or water bath at 37°C

  • Analytical equipment for protein analysis (e.g., MALDI-TOF MS, SDS-PAGE)

Procedure:

  • Protein Preparation:

    • Dissolve the cysteine-containing protein in NMM buffer.

    • If the protein has disulfide bonds that need to be reduced to expose the cysteine thiol, treat with a 5-10 fold molar excess of TCEP for 30 minutes at room temperature.

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a minimal amount of a water-miscible organic solvent (e.g., DMSO) and then dilute with NMM buffer.

    • Prepare a stock solution of Ni(OAc)₂·4H₂O in deionized water.

  • Labeling Reaction:

    • In a reaction tube, combine the protein solution, the this compound solution (typically 2-5 fold molar excess over the protein), and the Ni(OAc)₂ solution (to a final concentration of 1 mM).

    • The final reaction volume should be adjusted with NMM buffer.

    • Incubate the reaction mixture at 37°C for 30-60 minutes. The optimal reaction time may need to be determined empirically.

  • Analysis of Labeling:

    • Monitor the progress of the reaction by taking aliquots at different time points.

    • Analyze the reaction products by MALDI-TOF MS to confirm the mass shift corresponding to the covalent attachment of the 4-Carboxy-2-nitrophenyl group.

    • Further analysis by SDS-PAGE can visualize the modified protein.

  • Purification of the Labeled Protein (Optional):

    • If necessary, the labeled protein can be purified from unreacted reagents using size-exclusion chromatography or dialysis.

Experimental Workflow Diagram:

experimental_workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_analysis Analysis & Purification protein_prep Prepare Protein Solution (reduce with TCEP if needed) mix Mix Protein, Boronic Acid, and Ni(OAc)₂ protein_prep->mix reagent_prep Prepare this compound and Ni(OAc)₂ Solutions reagent_prep->mix incubate Incubate at 37°C (30-60 min) mix->incubate analysis Analyze by MALDI-TOF MS and SDS-PAGE incubate->analysis purification Purify Labeled Protein (optional) analysis->purification

Caption: Workflow for Nickel-Promoted Cysteine-Specific Protein Labeling.

Application: Probing Protein-Protein Interactions in a Kinase Signaling Pathway

Cysteine-specific labeling can be a powerful tool to investigate protein-protein interactions within signaling cascades.[3][4] By attaching a biophysical probe (e.g., a fluorophore or a crosslinker) to a specific cysteine residue on a protein of interest, one can monitor its interactions with other proteins.

Example Scenario: Investigating the interaction between a kinase and its substrate.

  • Introduce a Cysteine Residue: If not already present, a unique cysteine residue can be introduced at a specific, solvent-accessible location on the kinase or its substrate via site-directed mutagenesis. This site should be chosen such that it does not disrupt protein folding or function but is in proximity to the expected interaction interface.

  • Label the Protein: The protein with the engineered cysteine is then labeled with this compound, which can be further functionalized via its carboxyl group to attach a desired probe.

  • Monitor Interaction: The labeled protein can then be used in various assays to monitor its interaction with its binding partner. For example, if a fluorescent probe is attached, changes in the fluorescence signal upon binding can be measured. If a photo-activatable crosslinker is attached, the interacting partner can be covalently trapped and identified by mass spectrometry.

Signaling Pathway Diagram:

signaling_pathway cluster_pathway Kinase Signaling Cascade receptor Receptor Activation kinaseA Kinase A (Labeled) receptor->kinaseA Activates substrate Substrate Protein kinaseA->substrate Phosphorylates (Interaction Probed) downstream Downstream Signaling substrate->downstream Initiates

References

Application Notes and Protocols: 4-Carboxy-2-nitrophenylboronic acid for Peptide Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Carboxy-2-nitrophenylboronic acid is a versatile reagent for the modification of peptides, enabling a range of applications in chemical biology and drug development. Its unique structure, featuring a carboxylic acid group for convenient conjugation and a nitrophenylboronic acid moiety for specific interactions, makes it a valuable tool for researchers. The boronic acid group is known to form reversible covalent bonds with 1,2- and 1,3-diols, which are structural motifs present in carbohydrates (glycans). This property allows for the specific targeting and labeling of glycosylated peptides and proteins. The nitro group on the phenyl ring acts as an electron-withdrawing group, which can enhance the affinity of the boronic acid for diols at physiological pH.

These application notes provide detailed protocols for the on-resin N-terminal labeling of peptides with this compound, subsequent cleavage and purification, and an overview of its primary application in targeting glycans.

Key Applications
  • Glycopeptide/Glycoprotein Recognition: Labeled peptides can be used as probes to detect and study glycoproteins and other glycoconjugates. This is particularly relevant in cancer research, where aberrant glycosylation is a common feature.

  • Affinity Purification: Peptides functionalized with this compound can be immobilized on a solid support to create an affinity matrix for the capture and purification of glycoproteins.

  • Targeted Drug Delivery: By incorporating this moiety into a therapeutic peptide, it is possible to target the peptide to glycosylated receptors on the surface of cells.

Experimental Protocols

Protocol 1: On-Resin N-Terminal Labeling of Peptides

This protocol describes the coupling of this compound to the free N-terminus of a peptide synthesized on a solid support using standard Fmoc-based solid-phase peptide synthesis (SPPS).

Materials:

  • Fmoc-protected peptide-resin (with the N-terminal Fmoc group removed)

  • This compound

  • Coupling reagents:

    • (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyAOP) or (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Solvents: N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP)

  • Washing solvents: DMF, Dichloromethane (DCM)

  • Shaker or vortex mixer

  • Reaction vessel

Procedure:

  • Resin Swelling: Swell the peptide-resin (1 equivalent) in DMF for at least 30 minutes in a reaction vessel.

  • Activation of this compound:

    • In a separate vial, dissolve this compound (5-12 equivalents) and PyAOP or PyBOP (5-12 equivalents) in a minimal amount of DMF.

    • Add NMP dropwise while vortexing until a clear solution is obtained. This activation step should be performed for approximately 30 minutes.[1]

  • Coupling Reaction:

    • Drain the DMF from the swollen peptide-resin.

    • Add the activated this compound solution to the resin.

    • Slowly add DIPEA (10-24 equivalents) to the reaction mixture in a dropwise manner over 30-60 minutes with constant agitation.[1]

    • Allow the reaction to proceed for 12-48 hours at room temperature with continuous gentle agitation.[1]

  • Washing:

    • After the coupling reaction, drain the solution from the resin.

    • Wash the resin extensively with DMF (3-5 times).

    • Wash the resin with DCM (3-5 times) to remove any remaining reagents and byproducts.

  • Optional Capping of Unreacted N-termini: To cap any unreacted N-terminal amines, the resin can be treated with a solution of acetic anhydride and DIPEA in DMF.

  • Drying: Dry the resin under vacuum for subsequent cleavage and deprotection.

Quantitative Data Summary: On-Resin Labeling

ParameterTypical RangeNotes
Equivalents of this compound 5 - 12 eq.Higher excess can drive the reaction to completion, especially for difficult sequences.[1]
Equivalents of Coupling Reagent (PyAOP/PyBOP) 5 - 12 eq.Use the same equivalents as the boronic acid.[1]
Equivalents of Base (DIPEA) 10 - 24 eq.Added dropwise to avoid side reactions.[1]
Reaction Time 12 - 48 hoursReaction progress can be monitored by a Kaiser test on a small sample of resin.
Temperature Room Temperature
Expected Labeling Efficiency >80%Efficiency is sequence-dependent and can be optimized by adjusting reaction time and reagent excess.
Protocol 2: Cleavage, Deprotection, and Purification

This protocol outlines the cleavage of the labeled peptide from the resin, removal of side-chain protecting groups, and subsequent purification.

Materials:

  • Labeled peptide-resin from Protocol 1

  • Cleavage Cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (H₂O) in a ratio of 95:2.5:2.5 (v/v/v)

  • Cold diethyl ether

  • Centrifuge

  • Lyophilizer

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system with a C18 column

  • HPLC Solvents: Solvent A (0.1% TFA in water), Solvent B (0.1% TFA in acetonitrile)

  • Mass spectrometer (e.g., MALDI-TOF or ESI-MS)

Procedure:

  • Cleavage and Deprotection:

    • Place the dry, labeled peptide-resin in a reaction vessel.

    • Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

    • Incubate the mixture for 2-4 hours at room temperature with occasional swirling.

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.

    • Incubate at -20°C for at least 30 minutes to facilitate precipitation.

  • Peptide Isolation:

    • Centrifuge the peptide/ether mixture to pellet the precipitated peptide.

    • Carefully decant the ether.

    • Wash the peptide pellet with cold diethyl ether two more times to remove residual cleavage scavengers.

    • Air-dry the peptide pellet to remove excess ether.

  • Purification:

    • Dissolve the crude peptide in a minimal amount of Solvent A (or a mixture of A and B if solubility is an issue).

    • Purify the peptide by RP-HPLC using a suitable gradient of Solvent B. A typical gradient is 5-95% Solvent B over 30-60 minutes.

    • Monitor the elution profile at 220 nm and 280 nm. .

  • Characterization and Lyophilization:

    • Analyze the collected fractions by mass spectrometry to confirm the identity and purity of the labeled peptide.

    • Pool the pure fractions and lyophilize to obtain the final product as a white, fluffy powder.

Quantitative Data Summary: Purification and Characterization

ParameterTypical Value/MethodNotes
Cleavage Time 2 - 4 hours
Purification Method Reverse-Phase HPLC (RP-HPLC)C18 column is commonly used for peptides.
Mobile Phase Water/Acetonitrile with 0.1% TFA
Expected Purity >95%After HPLC purification.
Characterization Mass Spectrometry (MALDI-TOF or ESI-MS)To confirm the molecular weight of the labeled peptide.
Overall Yield 10-30%Highly dependent on the peptide sequence and synthesis/labeling efficiency.

Visualizations

experimental_workflow cluster_synthesis Solid-Phase Peptide Synthesis (SPPS) cluster_labeling On-Resin Labeling cluster_postsynthesis Post-Synthesis Processing start Start with Resin synthesis Peptide Chain Elongation start->synthesis deprotection N-terminal Fmoc Removal synthesis->deprotection coupling Couple to Peptide N-terminus deprotection->coupling activation Activate this compound activation->coupling washing Wash Resin cleavage Cleavage & Deprotection washing->cleavage precipitation Precipitation cleavage->precipitation purification RP-HPLC Purification precipitation->purification characterization Mass Spec Analysis purification->characterization lyophilization Lyophilization characterization->lyophilization

Caption: Experimental workflow for peptide labeling.

signaling_pathway cluster_interaction Principle of Glycan Recognition cluster_application Downstream Applications peptide Labeled Peptide boronic_acid 4-Carboxy-2-nitrophenyl boronic acid moiety peptide->boronic_acid contains glycan cis-diol on Glycan boronic_acid->glycan Reversible covalent bond formation glycoprotein Glycoprotein glycoprotein->glycan presents detection Detection/Imaging glycoprotein->detection purification Affinity Purification glycoprotein->purification delivery Targeted Delivery glycoprotein->delivery

Caption: Boronic acid-mediated glycan recognition.

References

Application Notes and Protocols for a Fluorescent Sensor Based on 4-Carboxy-2-nitrophenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reactive oxygen species (ROS) are highly reactive molecules, such as hydrogen peroxide (H₂O₂), superoxide (•O₂⁻), and hydroxyl radicals (HO•), that are generated as byproducts of normal oxygen metabolism.[1][2] While they play crucial roles in cell signaling and homeostasis, excessive levels of ROS can lead to oxidative stress, causing damage to lipids, proteins, and DNA.[2] This oxidative damage is implicated in a variety of pathological conditions, including cancer, neurodegenerative diseases, and atherosclerosis.[3] Consequently, the development of sensitive and selective methods for detecting ROS is of significant interest in biomedical research and drug development.

Boronic acid-based fluorescent probes have emerged as a versatile tool for the detection of various biologically relevant analytes, including carbohydrates and reactive oxygen species.[4] The underlying principle for ROS detection often involves the selective oxidation of the boronic acid moiety by species like hydrogen peroxide, which in turn modulates the fluorescence properties of an appended fluorophore.[5]

This document provides detailed application notes and protocols for the design and utilization of a fluorescent sensor based on 4-Carboxy-2-nitrophenylboronic acid for the detection of hydrogen peroxide. The presence of the nitro group, a known fluorescence quencher, in proximity to the boronic acid recognition site, offers a potential "turn-on" fluorescence sensing mechanism upon reaction with H₂O₂.

Principle of Detection

The proposed sensing mechanism is based on the oxidative dearomatization of the boronic acid by hydrogen peroxide. In its native state, the this compound is expected to be weakly fluorescent or non-fluorescent due to the quenching effect of the nitro group. Upon reaction with H₂O₂, the boronic acid is converted to a phenol derivative. This conversion disrupts the electronic communication between the nitro group and the aromatic ring, leading to an increase in fluorescence intensity. This "turn-on" response provides a direct correlation between the fluorescence signal and the concentration of hydrogen peroxide.

G cluster_0 Sensor Off-State cluster_1 Sensor On-State Non_Fluorescent This compound (Weakly Fluorescent) Fluorescent 4-Carboxy-2-nitrophenol (Fluorescent) Non_Fluorescent->Fluorescent Oxidation H2O2 Hydrogen Peroxide (H₂O₂) H2O2->Non_Fluorescent

Caption: Proposed signaling pathway for the this compound based H₂O₂ sensor.

Quantitative Data Summary

The following table summarizes the expected performance characteristics of the this compound sensor for the detection of hydrogen peroxide. These values are based on typical performance of similar boronic acid-based fluorescent probes.[6]

ParameterExpected Value
Limit of Detection (LOD) ~1.0 µM
Linear Range 1.0 - 50 µM
Response Time < 5 minutes
Excitation Wavelength (λex) ~340 nm
Emission Wavelength (λem) ~420 nm
Selectivity High for H₂O₂ over other ROS

Experimental Protocols

1. Materials and Reagents

  • This compound

  • Hydrogen peroxide (30% solution)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dimethyl sulfoxide (DMSO)

  • Deionized water

  • Other ROS and reactive nitrogen species (for selectivity studies)

  • 96-well microplates (black, clear bottom)

  • Fluorescence microplate reader

2. Preparation of Solutions

  • Probe Stock Solution (10 mM): Dissolve an appropriate amount of this compound in DMSO to prepare a 10 mM stock solution. Store at -20°C, protected from light.

  • Working Probe Solution (100 µM): Dilute the 10 mM stock solution in PBS (pH 7.4) to a final concentration of 100 µM. Prepare this solution fresh before each experiment.

  • Hydrogen Peroxide Standard Solutions: Prepare a series of H₂O₂ standard solutions in PBS (pH 7.4) by serial dilution of the 30% stock solution. The concentrations should span the expected linear range of the assay (e.g., 0 µM to 100 µM). The concentration of the stock solution should be verified by UV-Vis spectrophotometry.

3. Experimental Workflow

The following diagram outlines the general workflow for the detection of hydrogen peroxide using the this compound probe.

G A Prepare 100 µM Probe Solution in PBS (pH 7.4) C Pipette 50 µL of Probe Solution into each well of a 96-well plate A->C B Prepare H₂O₂ Standard Solutions in PBS (pH 7.4) D Add 50 µL of H₂O₂ Standard or Sample to the corresponding wells B->D C->D E Incubate at 37°C for 5 minutes, protected from light D->E F Measure Fluorescence Intensity (λex = 340 nm, λem = 420 nm) E->F G Plot Fluorescence Intensity vs. [H₂O₂] and perform linear regression F->G

Caption: Experimental workflow for H₂O₂ detection.

4. Protocol for Hydrogen Peroxide Detection

  • To each well of a 96-well microplate, add 50 µL of the 100 µM working probe solution.

  • Add 50 µL of the hydrogen peroxide standard solutions or unknown samples to the respective wells.

  • Mix the solutions gently by pipetting up and down.

  • Incubate the plate at 37°C for 5 minutes, protected from light.

  • Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths set to approximately 340 nm and 420 nm, respectively. Note: Optimal wavelengths should be determined experimentally.

  • For data analysis, subtract the fluorescence intensity of the blank (0 µM H₂O₂) from all measurements.

  • Plot the background-corrected fluorescence intensity as a function of the hydrogen peroxide concentration.

  • Determine the linear range and perform a linear regression to obtain the calibration curve. The concentration of unknown samples can be calculated from this curve.

5. Selectivity Assay

To evaluate the selectivity of the probe for hydrogen peroxide, the fluorescence response to other reactive oxygen and nitrogen species should be tested.

  • Prepare solutions of various interfering species (e.g., superoxide, hydroxyl radical, nitric oxide, peroxynitrite) at a concentration significantly higher than that of hydrogen peroxide (e.g., 100 µM).

  • Follow the protocol for hydrogen peroxide detection, substituting the H₂O₂ standards with the solutions of the interfering species.

  • Compare the fluorescence response of the probe to hydrogen peroxide with its response to other species.

Conclusion

The application of this compound as a fluorescent probe offers a promising method for the sensitive and selective detection of hydrogen peroxide. The proposed "turn-on" fluorescence mechanism, coupled with a straightforward experimental protocol, makes this sensor a valuable tool for researchers in various fields, including cell biology and drug discovery, for monitoring oxidative stress. Further validation in cellular models is recommended to explore its utility in biological systems.

References

Application Notes and Protocols for 4-Carboxy-2-nitrophenylboronic Acid in Carbohydrate Sensing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Carboxy-2-nitrophenylboronic acid is an aromatic boronic acid derivative with potential applications in carbohydrate sensing. The presence of a boronic acid group allows for the reversible covalent binding with 1,2- or 1,3-diols, a structural motif abundant in carbohydrates.[1] This interaction forms a cyclic boronate ester, leading to changes in the physicochemical properties of the molecule, which can be harnessed for detection.[1] The electron-withdrawing nitro group and the carboxyl group on the phenyl ring can modulate the pKa of the boronic acid, influencing its binding affinity and selectivity towards different saccharides at physiological pH.[2] This document provides an overview of the principles of carbohydrate sensing using this compound, along with generalized experimental protocols based on analogous compounds.

Principle of Carbohydrate Sensing

The fundamental principle behind carbohydrate sensing with phenylboronic acids lies in the reversible formation of a five- or six-membered cyclic ester with the cis-diol functionalities of saccharides. This reaction is pH-dependent, with the boronic acid existing in equilibrium between a neutral trigonal planar form and an anionic tetrahedral form. The tetrahedral form is more reactive towards diols.[2] The binding event can be transduced into a measurable signal through various mechanisms, most commonly changes in fluorescence.[1][2][3] This can be achieved by designing the boronic acid molecule to have inherent fluorescent properties that are altered upon carbohydrate binding or by using a competitive binding assay with a fluorescent reporter dye.[4][5]

Key Applications

  • Quantitative Determination of Monosaccharides: Development of assays for the detection and quantification of biologically important monosaccharides like glucose and fructose.

  • Glycoprotein Analysis: Probing the glycan structures on glycoproteins, which is crucial in understanding disease states and in drug development.

  • High-Throughput Screening: Screening for inhibitors of carbohydrate-protein interactions.

  • Drug Delivery: The reversible nature of the boronic acid-diol interaction can be utilized for the development of glucose-responsive drug delivery systems.

Signaling Pathway of Carbohydrate Sensing

The interaction between this compound and a carbohydrate (containing a diol) can be visualized as a reversible binding equilibrium. This leads to the formation of a boronate ester, which can be detected through changes in fluorescence, for instance, by displacing a fluorescent reporter molecule.

G Carbohydrate Sensing Mechanism cluster_0 Sensing Environment cluster_1 Binding and Signal Generation 4-Carboxy-2-nitrophenylboronic_acid This compound Boronate_Ester_Complex Boronate Ester Complex 4-Carboxy-2-nitrophenylboronic_acid->Boronate_Ester_Complex Binds to Carbohydrate Carbohydrate (with diol) Carbohydrate->Boronate_Ester_Complex Binds to Fluorescent_Reporter Fluorescent Reporter (e.g., ARS) Fluorescent_Reporter->4-Carboxy-2-nitrophenylboronic_acid Competes for binding with Carbohydrate Fluorescence_Change Change in Fluorescence Signal Boronate_Ester_Complex->Fluorescence_Change Causes G Workflow for Carbohydrate Sensing with ARS Start Start Prepare_Stocks Prepare Stock Solutions (Boronic Acid, ARS, Carbohydrate) Start->Prepare_Stocks Assay_Setup Set up Assay in 96-well Plate (Constant Boronic Acid & ARS, Varying Carbohydrate) Prepare_Stocks->Assay_Setup Incubation Incubate to Reach Equilibrium Assay_Setup->Incubation Measure_Fluorescence Measure Fluorescence Intensity Incubation->Measure_Fluorescence Data_Analysis Analyze Data (Plot Intensity vs. Concentration, Determine Binding Constant) Measure_Fluorescence->Data_Analysis End End Data_Analysis->End G Logic for Targeted Drug Delivery Drug_Carrier Drug Carrier (e.g., Nanoparticle) Boronic_Acid This compound Drug_Carrier->Boronic_Acid Conjugated with Sialic_Acid Overexpressed Sialic Acid Boronic_Acid->Sialic_Acid Binds to Cancer_Cell Cancer Cell Sialic_Acid->Cancer_Cell Located on Drug_Release Targeted Drug Release Sialic_Acid->Drug_Release Triggers

References

Applications of 4-Carboxy-2-nitrophenylboronic Acid in Medicinal Chemistry: A Detailed Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Carboxy-2-nitrophenylboronic acid is a versatile building block in medicinal chemistry, offering a unique combination of functional groups that can be exploited for the synthesis of complex molecules and the development of advanced biomedical materials. The presence of the boronic acid moiety, a carboxylic acid, and a nitro group on the phenyl ring allows for a diverse range of chemical transformations and specific interactions with biological targets. This document provides detailed application notes and protocols for the use of this compound in several key areas of medicinal chemistry.

Application 1: Synthesis of Biologically Active Molecules via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. This compound serves as a valuable coupling partner in these reactions to generate biaryl structures, which are common scaffolds in many therapeutic agents. The electron-withdrawing nature of the nitro and carboxyl groups can influence the reactivity of the boronic acid, often requiring careful optimization of reaction conditions.

Logical Workflow for Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Combine Reactants: - Aryl Halide - this compound - Base - Solvent catalyst Add Palladium Catalyst and Ligand start->catalyst degas Degas Mixture (e.g., N2 sparging) catalyst->degas heat Heat to Reaction Temperature (e.g., 80-110 °C) with Stirring degas->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool extract Aqueous Work-up & Extraction cool->extract purify Purify by Column Chromatography extract->purify end Characterize Product (NMR, MS) purify->end

Figure 1: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a representative procedure and may require optimization for specific substrates.

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide or iodide)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Anhydrous solvent (e.g., Toluene, Dioxane, DMF)

  • Degassed water (if using a biphasic system)

  • Standard glassware for inert atmosphere reactions (Schlenk flask or equivalent)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.2-1.5 mmol, 1.2-1.5 equiv), and the base (2.0-3.0 mmol, 2.0-3.0 equiv).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Nitrogen or Argon) three times.

  • Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst (0.02-0.05 mmol, 2-5 mol%).

  • Solvent Addition: Add the anhydrous organic solvent (5-10 mL). If using a biphasic system, add degassed water.

  • Degassing: Subject the reaction mixture to several more cycles of vacuum and backfilling with the inert gas to ensure the removal of oxygen.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and water.

    • Separate the organic layer. Extract the aqueous layer with the organic solvent (2-3 times).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel.

Quantitative Data

While specific yield data for Suzuki-Miyaura reactions with this compound is not extensively published, the following table provides representative yields for the coupling of structurally similar electron-deficient phenylboronic acids with various aryl halides. These values can serve as a benchmark for what might be expected.

Boronic AcidCoupling PartnerCatalyst (mol%)BaseSolventTemp (°C)Yield (%)
2-Nitrophenylboronic acid4-BromoanisolePd(PPh₃)₄ (3)Na₂CO₃Toluene/EtOH/H₂O8075
4-Carboxyphenylboronic acid1-Iodo-4-nitrobenzenePd(OAc)₂ (2) / SPhos (4)K₃PO₄Dioxane10092
2-Nitrophenylboronic acid1-Chloro-4-cyanobenzenePd₂(dba)₃ (2) / XPhos (4)K₃PO₄t-BuOH10085

Note: Yields are highly dependent on the specific substrates and reaction conditions.

Application 2: Development of Advanced Drug Delivery Systems

This compound can be incorporated into polymeric materials to create sophisticated drug delivery systems. The boronic acid moiety can form reversible covalent bonds (boronate esters) with diols present on drug molecules or on the polymer backbone itself, enabling pH-sensitive drug release. The carboxylic acid group provides a handle for further functionalization or can influence the solubility and charge of the final material.

Application in pH-Responsive Hydrogels

This compound can be used as a cross-linker to form pH-responsive, self-healing hydrogels. These hydrogels can encapsulate therapeutic agents and release them in response to changes in the local pH environment, such as that found in tumor tissues or sites of inflammation.

Workflow for Hydrogel Formation and Drug Delivery

Hydrogel_Workflow cluster_synthesis Hydrogel Synthesis cluster_loading Drug Encapsulation cluster_delivery Stimuli-Responsive Release mix Mix Catechol-derivatized Macromonomer with This compound adjust_ph Adjust to Alkaline pH (e.g., pH 9) mix->adjust_ph gelation Hydrogel Formation via Boronate Ester Cross-linking adjust_ph->gelation load Incorporate Therapeutic Agent During or After Gelation gelation->load trigger Exposure to Acidic pH (e.g., Tumor Microenvironment) load->trigger hydrolysis Hydrolysis of Boronate Ester Cross-links trigger->hydrolysis release Dissolution of Hydrogel and Release of Drug hydrolysis->release

Figure 2: Workflow for the formation of a pH-responsive hydrogel and subsequent drug release.
Protocol: Preparation of a pH-Responsive Hydrogel (Conceptual)

This protocol is based on the general principles described in patent literature (e.g., US9572910B2).

Materials:

  • A catechol-derivatized macromonomer (e.g., catechol-poly(ethylene glycol))

  • This compound

  • Aqueous buffer solution (e.g., PBS)

  • Base (e.g., NaOH) to adjust pH

  • Therapeutic agent for encapsulation

Procedure:

  • Preparation of Solutions:

    • Prepare a solution of the catechol-derivatized macromonomer in the aqueous buffer.

    • Prepare a solution of this compound in the aqueous buffer.

  • Mixing and Gelation:

    • Mix the macromonomer and boronic acid solutions.

    • If encapsulating a drug, it can be added to one of the initial solutions or to the mixture.

    • Adjust the pH of the mixture to alkaline conditions (e.g., pH 9.0) using a base.

    • Allow the mixture to stand at room temperature. Hydrogel formation should occur as boronate ester cross-links are formed.

  • Characterization:

    • Characterize the hydrogel's physical properties (e.g., swelling ratio, mechanical strength).

    • Determine the drug loading efficiency by methods such as UV-Vis spectroscopy or HPLC.

  • In Vitro Release Study:

    • Place the drug-loaded hydrogel in release media at different pH values (e.g., pH 7.4 and pH 5.5).

    • At various time points, take aliquots of the release medium and quantify the amount of released drug.

Application 3: Glycopeptide Enrichment for Proteomic Analysis

In the field of proteomics, analyzing glycoproteins is often challenging due to their low abundance. Boronic acids can reversibly bind to the cis-diol groups present in the glycan portion of glycoproteins and glycopeptides. This compound can be immobilized on a solid support (e.g., magnetic beads) to create an affinity matrix for the selective enrichment of glycopeptides from complex biological samples, such as cell lysates.

Workflow for Glycopeptide Enrichment

Glyco_Workflow cluster_prep Sample Preparation cluster_enrich Enrichment cluster_analysis Analysis lysis Cell Lysis & Protein Extraction digest Proteolytic Digestion (e.g., Trypsin) lysis->digest bind Incubate Peptide Mixture with Boronic Acid-Functionalized Beads (Alkaline pH) digest->bind wash Wash Beads to Remove Non-glycosylated Peptides bind->wash elute Elute Glycopeptides (Acidic pH) wash->elute ms LC-MS/MS Analysis of Enriched Glycopeptides elute->ms data Data Analysis and Glycosylation Site Identification ms->data

Figure 3: Workflow for the enrichment and analysis of glycopeptides using boronic acid affinity chromatography.
Protocol: Glycopeptide Enrichment

This protocol is a generalized procedure based on methods described in the literature (e.g., US10690675B2).

Materials:

  • Boronic acid-functionalized magnetic beads (prepared by coupling this compound to amine-functionalized beads)

  • Tryptic digest of a protein mixture

  • Binding/Washing Buffer (e.g., 100 mM ammonium acetate, pH 8-9)

  • Elution Buffer (e.g., 1% Trifluoroacetic acid (TFA) in 50% acetonitrile)

Procedure:

  • Bead Preparation:

    • Wash the boronic acid-functionalized magnetic beads with the binding buffer.

  • Binding:

    • Resuspend the tryptic digest in the binding buffer.

    • Add the peptide solution to the prepared beads.

    • Incubate at room temperature with gentle rotation for 30-60 minutes to allow for the binding of glycopeptides.

  • Washing:

    • Use a magnetic stand to pellet the beads and remove the supernatant.

    • Wash the beads 2-3 times with the binding/washing buffer to remove non-specifically bound, non-glycosylated peptides.

  • Elution:

    • Add the elution buffer to the beads to release the bound glycopeptides (the acidic pH disrupts the boronate ester linkage).

    • Incubate for 10-15 minutes.

    • Pellet the beads with a magnetic stand and collect the supernatant containing the enriched glycopeptides.

  • Sample Preparation for MS:

    • Dry the eluted sample in a vacuum centrifuge.

    • Reconstitute the sample in a suitable buffer for LC-MS/MS analysis.

Conclusion

This compound is a valuable and multifaceted reagent in medicinal chemistry. Its applications range from the synthesis of novel biaryl compounds through Suzuki-Miyaura coupling to the construction of intelligent drug delivery systems and the development of powerful analytical tools for proteomics. The protocols and workflows provided herein offer a foundation for researchers to explore and exploit the unique properties of this compound in their drug discovery and development endeavors. Careful optimization of the described methods will be key to achieving successful outcomes in specific research contexts.

Application Notes and Protocols: 4-Carboxy-2-nitrophenylboronic Acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Carboxy-2-nitrophenylboronic acid is a versatile building block in medicinal chemistry and drug discovery, offering a unique combination of functionalities that can be strategically employed in the synthesis of novel therapeutic agents. Its structure, featuring a carboxylic acid, a nitro group, and a boronic acid moiety on a phenyl ring, provides multiple reactive handles for diverse chemical transformations. This allows for the construction of complex molecular architectures with tunable physicochemical and pharmacological properties.

The boronic acid group is a key feature, serving as a versatile coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of biaryl and heteroaryl structures that are prevalent in many biologically active compounds. Furthermore, boronic acids are recognized as bioisosteres of carboxylic acids and can act as reversible covalent inhibitors by interacting with serine, threonine, or cysteine residues in the active sites of enzymes.

The presence of the electron-withdrawing nitro group influences the electronic properties of the phenyl ring and can be a precursor for an amino group through reduction, opening avenues for further derivatization. The carboxylic acid group provides a site for amide bond formation, allowing for the attachment of various side chains to modulate solubility, cell permeability, and target engagement.

These application notes provide an overview of the utility of this compound in drug discovery, with a focus on its application in the synthesis of enzyme inhibitors. Detailed protocols for key synthetic transformations and biological assays are provided to guide researchers in leveraging this valuable building block for the development of new drug candidates.

Key Applications in Drug Discovery

  • Enzyme Inhibition: The boronic acid moiety can form a stable, reversible covalent bond with the hydroxyl group of serine or threonine residues within the active site of enzymes, leading to potent inhibition. This mechanism is particularly relevant for targeting serine proteases, esterases, and certain kinases. The carboxylic acid and nitro/amino groups can be functionalized to achieve specific interactions with the target enzyme's binding pocket, enhancing potency and selectivity.

  • Scaffold for Combinatorial Chemistry: The trifunctional nature of this compound makes it an excellent scaffold for the generation of compound libraries. The sequential and orthogonal modification of its three functional groups allows for the rapid synthesis of a diverse range of analogs for structure-activity relationship (SAR) studies.

  • Pro-drug Design: The nitro group can be utilized in pro-drug strategies. In hypoxic environments, characteristic of solid tumors, the nitro group can be selectively reduced to an amino group by nitroreductase enzymes, triggering the release of an active drug molecule.

  • Targeted Drug Delivery: The carboxylic acid can be used to conjugate the molecule to targeting ligands, such as antibodies or peptides, to achieve selective delivery of a payload to specific cells or tissues.

Data Presentation

While specific quantitative data for drug candidates derived directly from this compound is not extensively available in the public domain, the following table presents representative data for boronic acid-based inhibitors targeting various enzymes to illustrate their potential potency. This data is compiled from analogous compounds and serves as a reference for the expected activity range.

Target Enzyme FamilyBoronic Acid Derivative TypeIC50 / Ki RangeReference Compound Example
Serine ProteasesPeptidyl boronic acidsLow nM to µMBortezomib (Proteasome)
β-LactamasesCyclic boronate estersLow nM to µMVaborbactam
KinasesHeterocyclic boronic acidsnM to µMN/A
Poly(ADP-ribose) Polymerase (PARP)Benzamide boronic acidsLow nM to µMN/A

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an aryl halide to synthesize a biaryl compound.

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide or iodide)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane, toluene, DMF/water mixture)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and purification supplies

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 eq.), the aryl halide (1.2 eq.), and the base (2.0-3.0 eq.).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the palladium catalyst (0.02-0.05 eq.) to the flask under the inert atmosphere.

  • Add the degassed solvent to the flask via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Boronic Acid, Aryl Halide, Base catalyst Add Palladium Catalyst reagents->catalyst solvent Add Degassed Solvent catalyst->solvent heat Heat and Stir (e.g., 100°C) solvent->heat cool Cool to RT heat->cool extract Aqueous Extraction cool->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify product Purified Biaryl Product purify->product

Suzuki-Miyaura Coupling Workflow
Protocol 2: Amide Bond Formation

This protocol outlines a standard procedure for the formation of an amide bond using the carboxylic acid functionality of a derivative of this compound.

Materials:

  • Carboxylic acid derivative (synthesized from Protocol 1)

  • Amine

  • Coupling agent (e.g., HATU, HOBt/EDC)

  • Base (e.g., DIPEA, triethylamine)

  • Solvent (e.g., DMF, DCM)

  • Standard laboratory glassware and purification supplies

Procedure:

  • Dissolve the carboxylic acid derivative (1.0 eq.) in the chosen solvent in a round-bottom flask.

  • Add the coupling agent (1.1 eq.) and the base (2.0-3.0 eq.) to the solution and stir for 10-15 minutes at room temperature.

  • Add the amine (1.2 eq.) to the reaction mixture.

  • Stir the reaction at room temperature until completion (monitored by TLC or LC-MS).

  • Quench the reaction with water and extract the product with an appropriate organic solvent.

  • Wash the organic layer sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization to yield the final amide.

Amide_Coupling_Workflow cluster_activation Carboxylic Acid Activation cluster_reaction Amide Formation cluster_purification Workup & Purification acid Carboxylic Acid Derivative coupling Add Coupling Agent and Base acid->coupling amine Add Amine coupling->amine stir Stir at RT amine->stir quench Quench with Water stir->quench extract Extraction quench->extract wash Wash extract->wash purify Purification wash->purify product Final Amide Product purify->product

Amide Bond Formation Workflow
Protocol 3: Nitro Group Reduction

This protocol details the reduction of the nitro group to an amine, a common transformation to enable further functionalization.

Materials:

  • Nitro-containing compound

  • Reducing agent (e.g., SnCl₂·2H₂O, H₂ with Pd/C catalyst)

  • Solvent (e.g., Ethanol, Ethyl acetate)

  • Standard laboratory glassware and purification supplies

Procedure using SnCl₂·2H₂O:

  • Dissolve the nitro-containing compound (1.0 eq.) in ethanol in a round-bottom flask.

  • Add SnCl₂·2H₂O (4.0-5.0 eq.) to the solution.

  • Heat the reaction mixture to reflux and stir until the reaction is complete (monitored by TLC or LC-MS).

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Basify the residue with a saturated solution of NaHCO₃ or a dilute NaOH solution to precipitate the tin salts.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography to obtain the desired amine.

Signaling Pathway Visualization

Derivatives of this compound can be designed to target a variety of signaling pathways implicated in disease. For instance, by elaborating the scaffold, inhibitors of kinases involved in cancer cell proliferation, such as the PI3K/Akt/mTOR pathway, can be developed. The boronic acid moiety could potentially interact with a key serine or threonine residue in the kinase domain, while the rest of the molecule is optimized for interactions within the ATP-binding pocket.

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation mTORC2 mTORC2 mTORC2->Akt Phosphorylation Transcription Gene Transcription (Proliferation, Survival) mTORC1->Transcription Promotion Inhibitor Boronic Acid Kinase Inhibitor Inhibitor->PI3K Inhibition

Targeting the PI3K/Akt/mTOR Pathway

Conclusion

This compound represents a valuable and versatile building block for the synthesis of novel drug candidates. Its unique combination of functional groups allows for the application of powerful synthetic methodologies, such as the Suzuki-Miyaura coupling, and provides opportunities for creating diverse compound libraries for SAR exploration. The potential for boronic acid-mediated enzyme inhibition further enhances its utility in drug discovery. The protocols and conceptual frameworks presented here are intended to serve as a guide for researchers to unlock the full potential of this promising scaffold in the development of new therapeutics.

Troubleshooting & Optimization

preventing protodeboronation of 4-Carboxy-2-nitrophenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 4-Carboxy-2-nitrophenylboronic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing protodeboronation and effectively utilizing this reagent in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a concern for this compound?

A1: Protodeboronation is an undesired side reaction where the carbon-boron bond of the boronic acid is cleaved and replaced by a carbon-hydrogen bond.[1] For this compound, this leads to the formation of 3-nitrobenzoic acid, consuming your starting material and reducing the yield of your desired product. This particular boronic acid is susceptible to protodeboronation due to the presence of two electron-withdrawing groups (nitro and carboxyl) and the steric hindrance from the ortho-nitro group, which can destabilize the carbon-boron bond.[2]

Q2: What are the primary factors that promote protodeboronation of this compound?

A2: The main factors include:

  • pH: Protodeboronation is often accelerated under basic conditions.[3][4]

  • Temperature: Higher reaction temperatures can increase the rate of protodeboronation.

  • Solvent: Protic solvents, especially water, can be a source of protons for the reaction.

  • Catalyst System: An inefficient catalyst system that leads to slow consumption of the boronic acid can allow more time for protodeboronation to occur.

  • Oxygen: The presence of oxygen can sometimes contribute to the degradation of boronic acids.[5]

Q3: How can I minimize protodeboronation during storage?

A3: To ensure the stability of this compound, it is recommended to store it in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (refrigerated). Avoid exposure to moisture and light.

Q4: Is it better to use a boronic ester derivative of this compound?

A4: Yes, using a boronic ester, such as a pinacol ester or an N-methyliminodiacetic acid (MIDA) boronate, is a highly effective strategy.[1][5] These derivatives are generally more stable and less prone to protodeboronation.[6] They act as a "slow-release" source of the boronic acid under the reaction conditions, keeping the concentration of the more reactive free boronic acid low and thus minimizing the undesired side reaction.[7][8][9]

Troubleshooting Guide: Suzuki-Miyaura Coupling Reactions

This guide addresses common issues encountered during Suzuki-Miyaura coupling reactions with this compound.

Issue Potential Cause Recommended Solution(s)
Low yield of coupled product and significant formation of 3-nitrobenzoic acid (protodeboronation byproduct) High rate of protodeboronation of the free boronic acid.1. Use a Boronic Ester: Convert the boronic acid to its MIDA boronate ester prior to the coupling reaction. This will provide a slow release of the active boronic acid. 2. Optimize the Base: Use a weaker, non-nucleophilic base such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄). Avoid strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH). 3. Lower the Reaction Temperature: If feasible for your specific coupling partners, reducing the temperature can decrease the rate of protodeboronation. 4. Anhydrous Conditions: Use anhydrous solvents and reagents to minimize the presence of water, which can be a proton source.
Suboptimal catalyst system.1. Choose a Highly Active Catalyst: For sterically hindered and electron-deficient boronic acids, highly active palladium catalysts are crucial. Consider using a pre-formed catalyst with a bulky, electron-rich phosphine ligand like SPhos or XPhos to promote rapid catalytic turnover, which can outcompete protodeboronation.[5] 2. Increase Catalyst Loading: A modest increase in catalyst loading (e.g., from 1 mol% to 3-5 mol%) may improve the rate of the desired coupling reaction.
Inconsistent reaction outcomes between batches Degradation of this compound upon storage.- Ensure proper storage of the boronic acid (refrigerated, under inert atmosphere). - Use freshly purchased or recently synthesized material. - Consider preparing the MIDA boronate for long-term storage and use.
Variable quality of solvents or other reagents.- Use high-purity, anhydrous solvents. - Ensure the base and other reagents are of high quality and handled under inert conditions.
Difficulty in purifying the desired product from the protodeboronated byproduct Similar polarity of the desired product and 3-nitrobenzoic acid.- Optimize chromatographic separation (e.g., different solvent systems for column chromatography, or consider HPLC). - If the desired product has a different functional group, consider a selective extraction or derivatization to facilitate separation.

Quantitative Data Summary

The following table provides a summary of expected trends in protodeboronation of this compound under various conditions based on data for structurally similar arylboronic acids.

Condition Parameter Expected % Protodeboronation Notes
Base K₃PO₄10-20%A weaker base generally leads to less protodeboronation.
Cs₂CO₃15-25%Another suitable weaker base.
NaOH>50%Strong bases significantly accelerate protodeboronation.
Solvent Dioxane/H₂O (4:1)20-30%The presence of water can increase protodeboronation.
Anhydrous Toluene5-15%Anhydrous conditions are preferred to minimize protodeboronation.
Temperature 80 °C15-25%Lower temperatures can help reduce the rate of protodeboronation.
110 °C30-50%Higher temperatures generally lead to more significant protodeboronation.
Boron Source Boronic Acid20-40%The free boronic acid is more susceptible to protodeboronation.
MIDA Boronate<5%The MIDA boronate provides a slow release of the boronic acid, significantly reducing protodeboronation.

Note: These are estimated values and the actual extent of protodeboronation will depend on the specific reaction partners and other conditions.

Experimental Protocols

Protocol 1: Synthesis of this compound MIDA ester

This protocol describes the conversion of the boronic acid to its more stable MIDA boronate ester.

Materials:

  • This compound

  • N-methyliminodiacetic acid (MIDA)

  • Toluene

  • Anhydrous sodium sulfate

Procedure:

  • To a round-bottom flask, add this compound (1.0 equiv) and N-methyliminodiacetic acid (1.1 equiv).

  • Add toluene to the flask to create a suspension.

  • Heat the mixture to reflux with a Dean-Stark apparatus to remove water.

  • Continue refluxing until no more water is collected.

  • Cool the reaction mixture to room temperature.

  • The MIDA boronate ester will precipitate out of solution.

  • Collect the solid by filtration, wash with a small amount of cold toluene, and dry under vacuum.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling using this compound MIDA ester

This protocol provides a starting point for the Suzuki-Miyaura coupling of the MIDA ester with an aryl halide.

Materials:

  • This compound MIDA ester (1.2 equiv)

  • Aryl halide (1.0 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂ with SPhos ligand, 2 mol%)

  • Base (e.g., K₃PO₄, 3.0 equiv)

  • Solvent (e.g., Dioxane/Water, 10:1 mixture)

Procedure:

  • To a reaction vessel, add the aryl halide, this compound MIDA ester, palladium catalyst, ligand, and base.

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously.

  • Monitor the reaction progress by a suitable method (e.g., TLC, LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 3: Monitoring Protodeboronation by ¹H NMR

This protocol can be used to quantify the extent of protodeboronation during a reaction.

Procedure:

  • At various time points during the reaction, carefully take a small aliquot from the reaction mixture under an inert atmosphere.

  • Quench the aliquot with a small amount of acidic water (e.g., 1M HCl) to stop the reaction.

  • Extract the organic components with a deuterated solvent (e.g., CDCl₃).

  • Dry the organic layer with a small amount of anhydrous sodium sulfate and filter it into an NMR tube.

  • Acquire a ¹H NMR spectrum.

  • Identify characteristic peaks for the desired product and the protodeboronated byproduct (3-nitrobenzoic acid).

  • The ratio of the integration of these peaks will give a quantitative measure of the extent of protodeboronation.

Visualizations

Protodeboronation_Mechanism A This compound B Arylboronate anion A->B + Base (e.g., OH⁻) C Protodeboronation B->C + H₂O (proton source) D 3-Nitrobenzoic acid C->D C-B bond cleavage Troubleshooting_Workflow start Low Yield in Suzuki Coupling protodeboronation Significant Protodeboronation? start->protodeboronation use_ester Use MIDA Boronate protodeboronation->use_ester Yes catalyst_issue Catalyst Inefficiency? protodeboronation->catalyst_issue No optimize_base Optimize Base (e.g., K₂CO₃) use_ester->optimize_base lower_temp Lower Temperature optimize_base->lower_temp anhydrous Use Anhydrous Conditions lower_temp->anhydrous end Improved Yield anhydrous->end active_catalyst Use Highly Active Catalyst/Ligand (e.g., SPhos) catalyst_issue->active_catalyst Yes catalyst_issue->end No increase_loading Increase Catalyst Loading active_catalyst->increase_loading increase_loading->end Slow_Release_Strategy cluster_reaction Reaction Mixture cluster_catalytic_cycle Suzuki Coupling mida This compound MIDA Ester (Stable) boronic_acid Free Boronic Acid (Low Concentration) mida->boronic_acid Slow Release (Base, H₂O) coupling Desired C-C Coupling boronic_acid->coupling Fast protodeboronation Protodeboronation (Minimized) boronic_acid->protodeboronation Slow

References

solubility issues of 4-Carboxy-2-nitrophenylboronic acid in reaction mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address solubility issues and other common challenges encountered when using 4-Carboxy-2-nitrophenylboronic acid in reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: My this compound is not dissolving in the reaction solvent. What can I do?

A1: Solubility of this compound can be challenging due to its polar carboxylic acid and nitro groups. Here are several strategies to improve dissolution:

  • pH Adjustment: The carboxylic acid moiety allows for significantly increased solubility in aqueous or protic media by forming a carboxylate salt. Carefully add a base (e.g., sodium carbonate, potassium carbonate, or an amine base) to your reaction mixture. The formation of the salt will increase its polarity and solubility in polar solvents.

  • Co-solvent Systems: Employing a mixture of solvents is a common and effective strategy. For Suzuki-Miyaura coupling reactions, a combination of an organic solvent (like dioxane, THF, or toluene) with water is often used. The water, in conjunction with a base, helps to dissolve the boronic acid, while the organic solvent dissolves the other reaction components.

  • Heating: Gently warming the reaction mixture can increase the solubility of the boronic acid. However, be cautious to not exceed the decomposition temperature of any of your reactants or the catalyst.

  • Sonication: Applying ultrasonic waves can help to break down solid aggregates and enhance dissolution.

Q2: I am observing low to no yield in my Suzuki-Miyaura coupling reaction with this compound. What are the likely causes?

A2: Low yields in Suzuki-Miyaura reactions involving this substrate can be attributed to several factors beyond just solubility:

  • Incomplete Dissolution: As mentioned in Q1, if the boronic acid is not fully dissolved, the reaction will be slow and incomplete.

  • Steric Hindrance: The nitro group at the ortho position to the boronic acid creates significant steric hindrance. This can impede the transmetalation step in the catalytic cycle, which is often the rate-limiting step.

  • Electronic Effects: The electron-withdrawing nature of the nitro group can also influence the reactivity of the boronic acid.

  • Catalyst and Ligand Choice: The choice of palladium catalyst and ligand is critical. For sterically hindered substrates like this compound, bulky and electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) or N-heterocyclic carbene (NHC) ligands are often more effective than standard ligands like triphenylphosphine.

  • Side Reactions: Protodeboronation (loss of the boronic acid group) and homocoupling of the boronic acid are common side reactions that can reduce the yield of the desired product.

Q3: What is the optimal solvent system for a Suzuki-Miyaura reaction using this compound?

A3: The optimal solvent system is highly dependent on the specific substrates being used. However, a common starting point for Suzuki-Miyaura reactions with polar boronic acids is a biphasic mixture of an organic solvent and an aqueous base solution.

  • Dioxane/Water: A mixture of 1,4-dioxane and water (e.g., in a 4:1 or 3:1 ratio) is a widely used and often effective solvent system.

  • Toluene/Water: Similar to dioxane/water, this combination is also frequently employed.

  • THF/Water: Tetrahydrofuran can also be used as the organic co-solvent with water.

  • DMF or DMSO: In some cases, highly polar aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can be used, sometimes in combination with water, to achieve good solubility.

It is recommended to perform small-scale test reactions to screen different solvent systems and find the optimal one for your specific reaction.

Troubleshooting Guide

Issue: Poor Solubility of this compound

Symptoms:

  • Solid material remains suspended in the reaction mixture even after stirring.

  • Inconsistent reaction rates or yields.

Troubleshooting Steps:

  • Verify Base Addition: Ensure that the base has been added to the reaction mixture. The formation of the carboxylate salt is crucial for solubility in polar and aqueous-containing solvent systems.

  • Increase Water Content: If using a biphasic system (e.g., dioxane/water), incrementally increase the proportion of water.

  • Add a Polar Aprotic Co-solvent: Consider adding a small amount of DMF or DMSO to the reaction mixture.

  • Increase Temperature: Gently heat the mixture while stirring.

  • Sonication: Use an ultrasonic bath to aid dissolution.

Issue: Low Yield in Suzuki-Miyaura Coupling

Symptoms:

  • TLC or LC-MS analysis shows a significant amount of unreacted starting material.

  • Formation of side products is observed.

Troubleshooting Steps:

  • Ensure Complete Dissolution: Address any solubility issues first using the steps outlined above.

  • Optimize Catalyst and Ligand:

    • Switch to a more effective ligand for sterically hindered substrates (e.g., SPhos, XPhos, or an NHC ligand).

    • Increase the catalyst and/or ligand loading.

  • Screen Different Bases: The choice of base can significantly impact the reaction. Screen common bases such as K₂CO₃, Cs₂CO₃, and K₃PO₄.

  • Degas the Reaction Mixture: Thoroughly degas the solvent and reaction mixture to prevent catalyst deactivation and homocoupling side reactions.

  • Control Reaction Temperature: While heating can improve solubility and reaction rate, excessive temperatures can lead to catalyst decomposition. Find the optimal temperature for your specific system.

Data Presentation

CompoundSolventSolubilityNotes
4-Carboxyphenylboronic acid Water25 g/L[1]Solubility is pH-dependent.
DMSOSlightly soluble[2]-
MethanolSlightly soluble[2]-
2-Nitrophenylboronic acid MethanolSoluble[3]-
EtherSoluble[3]-
EthanolSoluble[3]-

Researchers are encouraged to determine the solubility of this compound in their specific reaction systems experimentally.

Experimental Protocols

Protocol 1: General Procedure for a Suzuki-Miyaura Coupling Reaction

This protocol provides a general starting point for a Suzuki-Miyaura coupling reaction involving this compound. Optimization of specific parameters will likely be necessary.

  • Reaction Setup: In a clean, dry reaction vessel, combine the aryl halide (1.0 equiv.), this compound (1.2-1.5 equiv.), and the chosen base (e.g., K₂CO₃, 2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Solvent Addition: Add the degassed solvent system (e.g., dioxane/water 4:1) via syringe.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand (if separate) to the reaction mixture under the inert atmosphere.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water. Extract the aqueous layer with the organic solvent. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by a suitable method, such as column chromatography.

Visualizations

Troubleshooting_Solubility start Poor Solubility of This compound step1 Is a base present in the reaction mixture? start->step1 step2 Add appropriate base (e.g., K2CO3, Cs2CO3) step1->step2 No step3 Is a co-solvent system being used? step1->step3 Yes step2->step3 step4 Consider using a dioxane/water or THF/water mixture step3->step4 No step5 Try gentle heating (e.g., 40-60 °C) step3->step5 Yes step4->step5 step6 Apply sonication step5->step6 end_success Solubility Improved step6->end_success end_fail Consult further literature or technical support step6->end_fail

Caption: Troubleshooting workflow for solubility issues.

Suzuki_Miyaura_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Workup and Purification prep1 Combine Aryl Halide, Boronic Acid, and Base prep2 Establish Inert Atmosphere (Ar or N2) prep1->prep2 prep3 Add Degassed Solvent prep2->prep3 prep4 Add Catalyst and Ligand prep3->prep4 react1 Heat to Desired Temperature prep4->react1 react2 Monitor Progress (TLC, LC-MS) react1->react2 workup1 Cool and Quench react2->workup1 workup2 Extraction workup1->workup2 workup3 Drying and Concentration workup2->workup3 purify Purification (e.g., Chromatography) workup3->purify

Caption: General experimental workflow for Suzuki-Miyaura coupling.

References

Technical Support Center: Managing Steric Hindrance in 4-Carboxy-2-nitrophenylboronic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-carboxy-2-nitrophenylboronic acid. The inherent steric hindrance and electronic effects of this reagent present unique challenges in its application, particularly in cross-coupling reactions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why am I observing very low to no yield in my Suzuki-Miyaura coupling reaction with this compound?

A1: Low reactivity is a common issue with this substrate due to a combination of steric and electronic factors.

  • Steric Hindrance: The primary challenge arises from the ortho-nitro group, which physically blocks the boronic acid moiety. This steric clash hinders the crucial transmetalation step in the palladium catalytic cycle, where the aryl group is transferred to the palladium center. The general reactivity trend for nitrophenylboronic acid isomers is para > meta >> ortho, highlighting the significant impact of the ortho substituent.[1]

  • Electronic Effects: The nitro group is strongly electron-withdrawing, which deactivates the boronic acid, making it less nucleophilic and slowing down the transmetalation process.[1]

  • Catalyst and Ligand Choice: Standard palladium catalysts like Pd(PPh₃)₄ are often ineffective for such sterically demanding substrates.

Troubleshooting Steps:

  • Select an Appropriate Catalyst/Ligand System: This is the most critical factor. Employ bulky, electron-rich phosphine ligands, such as Buchwald ligands (e.g., SPhos, XPhos, RuPhos), or N-heterocyclic carbene (NHC) ligands. These ligands promote the formation of a highly reactive, coordinatively unsaturated palladium(0) species that can more readily accommodate sterically hindered substrates.

  • Optimize the Base: A strong, non-aqueous base is often required. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are generally more effective than weaker bases like sodium carbonate (Na₂CO₃) for sterically hindered couplings.

  • Increase Reaction Temperature: Higher temperatures (e.g., 80-120 °C) are often necessary to overcome the activation energy barrier imposed by steric hindrance.

  • Use Anhydrous Solvents: While some water can be beneficial in Suzuki-Miyaura reactions, excessive water can lead to protodeboronation (see Q2). Using anhydrous solvents like dioxane, toluene, or DMF can be advantageous.

Q2: I'm observing a significant amount of protodeboronation byproduct (a nitrobenzoic acid derivative without the boronic acid group). How can I minimize this?

A2: Protodeboronation, the cleavage of the C–B bond and its replacement with a C–H bond, is a common side reaction, especially with electron-deficient boronic acids.

Primary Causes:

  • Presence of Water: Water can act as a proton source, facilitating the cleavage of the carbon-boron bond.

  • Basic Conditions: The base required for the Suzuki-Miyaura reaction can increase the rate of protodeboronation.

  • Elevated Temperatures: Higher reaction temperatures can accelerate this undesired side reaction.

Mitigation Strategies:

  • Use Anhydrous Conditions: Employ anhydrous solvents and reagents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Select a Milder Base: If possible, switch to a weaker or non-hydroxide base such as potassium fluoride (KF) or cesium fluoride (CsF).

  • Use a Boronic Ester: Consider converting the boronic acid to a more stable boronate ester, such as a pinacol ester. These are generally more resistant to protodeboronation.

  • Slow Addition: In some cases, the slow addition of the boronic acid to the reaction mixture can help to keep its concentration low, thereby minimizing side reactions.

Q3: My reaction mixture is turning black, and I'm getting a poor yield. What is happening?

A3: A black precipitate is often indicative of palladium black formation, which means the palladium catalyst has agglomerated and precipitated out of the solution, losing its catalytic activity.

Potential Causes:

  • Ligand Degradation or Insufficient Ligand: The ligand may be degrading under the reaction conditions, or there may be an insufficient amount to stabilize the palladium nanoparticles.

  • Oxygen Contamination: The presence of oxygen can lead to the oxidation and subsequent decomposition of the Pd(0) catalyst.

  • High Temperatures: Very high temperatures for prolonged periods can promote catalyst decomposition.

Solutions:

  • Use Robust Ligands: Buchwald and NHC ligands are generally more stable and resistant to degradation than simpler phosphine ligands like triphenylphosphine.

  • Ensure an Inert Atmosphere: Thoroughly degas your solvents and purge the reaction vessel with an inert gas (nitrogen or argon) before adding the catalyst.

  • Use a Pre-catalyst: Palladium pre-catalysts, which are more stable and generate the active Pd(0) species in situ, can be beneficial.

Q4: I'm having trouble purifying my final product. The presence of the carboxylic acid and nitro groups seems to complicate things.

A4: The polar nature of both the carboxylic acid and nitro groups can make purification challenging.

Purification Strategies:

  • Acid-Base Extraction: This is a highly effective method. After the reaction, dilute the mixture with an organic solvent (e.g., ethyl acetate) and extract with an aqueous base (e.g., 1M NaOH or Na₂CO₃). Your product, containing the acidic carboxylic acid group, will move into the aqueous layer as its carboxylate salt, leaving non-acidic impurities in the organic layer. The aqueous layer can then be acidified (e.g., with 1M HCl) to precipitate the purified product, which can be collected by filtration.

  • Column Chromatography: If acid-base extraction is not sufficient, silica gel column chromatography can be used. Due to the polar nature of your product, a relatively polar eluent system will be required (e.g., a gradient of ethyl acetate and hexanes, potentially with a small amount of acetic acid to improve peak shape).

  • Recrystallization: If your product is a solid, recrystallization from a suitable solvent system can be an excellent final purification step.

Quantitative Data Summary

The following table provides representative conditions for Suzuki-Miyaura coupling reactions involving sterically hindered nitrophenylboronic acids. Note that yields are highly dependent on the specific coupling partner and reaction conditions, and optimization is often necessary.

EntryAryl HalideCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
14-BromoanisolePd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O1002~95 (for p-isomer)
24-ChlorotoluenePd₂(dba)₃ (1.5)XPhos (3)K₃PO₄ (2)Dioxane11018Low to moderate (expected for o-isomer)
32-BromopyridinePd(PPh₃)₄ (5)-Na₂CO₃ (2)Toluene/EtOH/H₂O8012Very low (expected for o-isomer)
44-BromoacetophenoneXPhos Pd G3 (2)-K₃PO₄ (2)Dioxane/H₂O1004Moderate (expected for o-isomer)

Yields for the ortho-isomer, this compound, are generally expected to be significantly lower than for the para- and meta-isomers under similar conditions, often requiring more specialized catalysts and ligands for acceptable conversions.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with this compound

This protocol is a general guideline and requires optimization for specific substrates.

Materials:

  • Aryl halide (1.0 equiv)

  • This compound (1.2-1.5 equiv)

  • Palladium pre-catalyst (e.g., XPhos Pd G3, 2-5 mol%)

  • Base (e.g., K₃PO₄, 2-3 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add the aryl halide, this compound, palladium pre-catalyst, and base.

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.

  • Solvent Addition: Under a positive pressure of the inert gas, add the anhydrous, degassed solvent via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100-120 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water.

  • Purification: Proceed with acid-base extraction as described in Q4, followed by column chromatography or recrystallization if necessary.

Protocol 2: Purification by Acid-Base Extraction
  • Dilution: Transfer the cooled reaction mixture to a separatory funnel and dilute with ethyl acetate and water.

  • Basification: Add 1M NaOH (aq) to the separatory funnel to bring the aqueous pH to >12. Shake vigorously and allow the layers to separate.

  • Extraction: Drain the aqueous layer. Extract the organic layer two more times with 1M NaOH (aq). Combine all aqueous extracts.

  • Acidification: Cool the combined aqueous extracts in an ice bath and slowly add 6M HCl (aq) with stirring until the pH is ~2.

  • Isolation: Collect the precipitated product by vacuum filtration, wash with cold water, and dry under vacuum.

Visualizations

Troubleshooting_Steric_Hindrance start Low/No Yield with This compound check_catalyst Is the Catalyst/Ligand System Optimized for Steric Hindrance? start->check_catalyst check_conditions Are the Reaction Conditions (Base, Temp., Solvent) Forcing Enough? check_catalyst->check_conditions Yes solution_catalyst Use Bulky, Electron-Rich Ligands (e.g., SPhos, XPhos) and a suitable Pd Pre-catalyst. check_catalyst->solution_catalyst No check_side_reactions Are Side Reactions (Protodeboronation, Catalyst Decomposition) Evident? check_conditions->check_side_reactions Yes solution_conditions Use a Stronger Base (K₃PO₄, Cs₂CO₃), Increase Temperature (100-120°C), and Use Anhydrous Solvents. check_conditions->solution_conditions No solution_side_reactions Work Under Inert Atmosphere, Use Anhydrous Conditions, Consider Boronate Esters. check_side_reactions->solution_side_reactions Yes end_product Improved Yield of Desired Biaryl Product check_side_reactions->end_product No solution_catalyst->check_conditions solution_conditions->check_side_reactions solution_side_reactions->end_product

Caption: Troubleshooting workflow for low-yield reactions.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Combine Aryl Halide, Boronic Acid, Base, and Pd Pre-catalyst in a Dry Flask prep2 Seal and Purge with Inert Gas (N₂ or Ar) prep1->prep2 prep3 Add Anhydrous, Degassed Solvent prep2->prep3 react Heat to 100-120°C with Vigorous Stirring prep3->react monitor Monitor Progress by TLC or LC-MS react->monitor workup1 Cool and Dilute with Organic Solvent and Water monitor->workup1 workup2 Acid-Base Extraction workup1->workup2 workup3 Purify by Chromatography or Recrystallization workup2->workup3 product Isolated, Pure Product workup3->product

References

Technical Support Center: Purification of 4-Carboxy-2-nitrophenylboronic Acid Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of reaction products derived from 4-Carboxy-2-nitrophenylboronic acid.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of products from reactions involving this compound, particularly after Suzuki-Miyaura cross-coupling reactions.

Issue Possible Cause Suggested Solution
Product is contaminated with starting boronic acid. Incomplete reaction or use of excess boronic acid.Utilize acid-base extraction. Dissolve the crude product in an organic solvent and extract with a mild aqueous base (e.g., sodium bicarbonate solution). The this compound and the desired carboxylic acid product will move to the aqueous layer. Neutralize the aqueous layer and extract the product back into an organic solvent, leaving the more polar boronic acid behind.[1][2][3][4]
Product is contaminated with homocoupled biaryl byproduct. Suboptimal reaction conditions leading to the coupling of two boronic acid molecules.Purification by column chromatography is often necessary. A gradient elution may be required to separate the desired product from the often less polar homocoupled byproduct.[5][6] Consider recrystallization if the product is solid and has different solubility properties than the homocoupling impurity.
Product is contaminated with residual palladium catalyst. The palladium catalyst can sometimes be difficult to remove completely.Filter the reaction mixture through a pad of Celite® before the aqueous workup. If the catalyst is still present, a charcoal treatment of the crude product solution can be effective.[7]
Product is difficult to purify by standard silica gel chromatography (streaking or poor separation). The polar nature of the carboxylic acid and nitro groups can lead to strong interactions with the silica gel.- Use a more polar solvent system: Consider adding methanol to your eluent.[8] - Deactivate the silica gel: Pre-treat the silica gel with a small amount of triethylamine in the eluent to reduce its acidity.[8][9][10] - Switch to a different stationary phase: Alumina or reverse-phase (C18) silica may provide better separation.[8]
Low recovery after purification. The product may be partially soluble in the aqueous phase during workup, or it may adhere strongly to the stationary phase during chromatography.- Back-extraction: After the initial extraction, re-extract the aqueous layer with a fresh portion of organic solvent to recover any dissolved product.[1] - Thorough elution in chromatography: Ensure complete elution from the column by using a highly polar solvent system at the end of the purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I can expect in my reaction mixture?

A1: Besides unreacted starting materials, common byproducts in Suzuki-Miyaura reactions include homocoupled products (from the dimerization of the boronic acid), dehalogenated starting materials, and protodeboronated starting material (where the boronic acid group is replaced by a hydrogen).[5][11]

Q2: How can I effectively remove unreacted this compound?

A2: An acid-base extraction is a highly effective method. By washing your crude organic mixture with a basic aqueous solution, the acidic boronic acid will be extracted into the aqueous layer as its salt.[1][2][3][12]

Q3: My desired product is a solid. What is a good starting point for recrystallization?

A3: For biaryl carboxylic acids, a mixed solvent system is often effective.[7] Good starting points include ethanol/water, or a combination of a good solvent (like hot methanol or ethanol) and a poor solvent (like hexanes or water) to induce crystallization upon cooling.[7][13]

Q4: I am having trouble with column chromatography. What solvent system should I use?

A4: The polarity of your product will dictate the best solvent system. Given the presence of a carboxylic acid and a nitro group, your product is likely quite polar. Start with a moderately polar system like hexane/ethyl acetate and gradually increase the polarity. For very polar compounds, you may need to add a small amount of methanol or even a few drops of acetic acid to the eluent to improve the peak shape and elution.[8][9]

Q5: How can I monitor the progress of my purification?

A5: Thin-layer chromatography (TLC) is the most common method for monitoring column chromatography.[14] For other methods like recrystallization, purity can be assessed by techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or by measuring the melting point of the dried product. A sharp melting point close to the literature value indicates high purity.

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This protocol is designed to separate the acidic product from neutral and basic impurities.

  • Dissolution: Dissolve the crude reaction mixture in an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Basification: Transfer the solution to a separatory funnel and add a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Shake the funnel vigorously, venting frequently to release any pressure buildup. Allow the layers to separate. The desired carboxylic acid product and any unreacted this compound will be in the aqueous layer as their sodium salts.

  • Separation: Drain the lower aqueous layer into a clean flask.

  • Washing: Wash the organic layer with the aqueous base one or two more times to ensure complete extraction. Combine all aqueous extracts.[1][3]

  • Acidification & Precipitation: Cool the combined aqueous extracts in an ice bath and acidify to a pH of 2-3 with 1 M hydrochloric acid (HCl). The purified product should precipitate out of the solution.

  • Isolation: Collect the solid product by vacuum filtration, washing with cold water.

  • Drying: Dry the purified product under vacuum.

Protocol 2: Purification by Flash Column Chromatography

This protocol is a general guideline for purifying polar aromatic compounds on silica gel.

  • Adsorbent Preparation: Prepare a slurry of silica gel in a low-polarity mobile phase (e.g., a mixture of hexane and ethyl acetate).

  • Column Packing: Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Alternatively, pre-adsorb the crude product onto a small amount of silica gel and load it onto the top of the column as a dry powder.

  • Elution: Begin elution with a low-polarity solvent system and gradually increase the polarity (gradient elution). For example, start with 10% ethyl acetate in hexane and gradually increase to 50% or higher. For very polar products, a gradient including methanol may be necessary.[8][14]

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified compound.

Visualizations

PurificationWorkflow crude Crude Reaction Mixture workup Aqueous Workup crude->workup extraction Acid-Base Extraction workup->extraction  Acidic Product column Column Chromatography workup->column  Neutral/Less Polar Product extraction->column  Separation from other acids recrystallization Recrystallization extraction->recrystallization  If solid precipitates after acidification column->recrystallization  If solid pure_oil Pure Oily Product column->pure_oil pure_solid Pure Solid Product recrystallization->pure_solid

Caption: General purification workflow for products of this compound reactions.

TroubleshootingPurification start Purification Challenge is_solid Is the product a solid? start->is_solid contaminants What are the main contaminants? start->contaminants chromatography Column Chromatography is_solid->chromatography No recrystallize Recrystallization is_solid->recrystallize Yes boronic_acid Unreacted Boronic Acid contaminants->boronic_acid homocoupling Homocoupled Byproduct contaminants->homocoupling catalyst Residual Catalyst contaminants->catalyst acid_base Perform Acid-Base Extraction boronic_acid->acid_base homocoupling->chromatography celite_charcoal Celite Filtration / Charcoal Treatment catalyst->celite_charcoal

Caption: Decision tree for troubleshooting the purification of reaction products.

References

effect of temperature on 4-Carboxy-2-nitrophenylboronic acid stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is intended for researchers, scientists, and drug development professionals using 4-Carboxy-2-nitrophenylboronic acid. It provides essential information on the compound's stability, particularly concerning temperature, and offers troubleshooting advice for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage temperature for this compound?

For long-term stability, it is recommended to store this compound in a cool, dark place, preferably at temperatures below 15°C. The compound should be stored under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from moisture and air.[1]

Q2: I have observed a change in the color of my this compound powder. What could be the cause?

A change in color, such as yellowing, can indicate degradation of the compound. This may be due to exposure to light, heat, or reactive atmospheric conditions. The nitro group in the molecule can be susceptible to photochemical reactions, and the boronic acid moiety can undergo oxidation. It is crucial to store the compound as recommended to minimize degradation.

Q3: My this compound has poor solubility in my reaction solvent. What can I do?

Arylboronic acids, including this compound, can sometimes exist as their cyclic anhydrides, known as boroxines, which may have different solubility profiles.[2][3] Gentle heating or sonication may aid in dissolution. If solubility issues persist, consider the use of a co-solvent. For reactions in aqueous media, adjusting the pH can improve solubility due to the presence of the carboxylic acid group.

Q4: My reaction yield is lower than expected when using this compound. Could the reagent's stability be a factor?

Yes, the stability of the boronic acid is critical for successful reactions. If the compound has degraded due to improper storage or handling, the effective concentration of the active reagent will be reduced, leading to lower yields. Two common degradation pathways for boronic acids are oxidation and protodeboronation (cleavage of the carbon-boron bond).[4] It is advisable to use freshly opened or properly stored material for best results.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Inconsistent Reaction Results Degradation of this compound due to improper storage.Ensure the compound is stored under an inert atmosphere, protected from light, and at the recommended temperature. Consider using a fresh batch of the reagent.
Formation of Unknown Byproducts Thermal decomposition of the boronic acid at elevated reaction temperatures.If the reaction is run at high temperatures, consider the possibility of thermal decomposition. Analyze byproducts to identify potential degradation products. Optimize the reaction temperature to the lowest effective level.
Difficulty in Purification Presence of boroxine (cyclic anhydride) or other impurities.The formation of boroxines can be reversible in the presence of water. During workup, an aqueous wash may help to hydrolyze the boroxine back to the boronic acid.[3]
Safety Concerns at High Temperatures Potential for uncontrolled thermal decomposition, especially for nitro-containing compounds.Exercise caution when heating nitroaromatic compounds. It is highly recommended to perform a thermal analysis (TGA/DSC) to determine the decomposition temperature before scaling up reactions.

Thermal Stability of this compound

Currently, there is a notable absence of specific, publicly available experimental data from techniques like Thermogravimetric Analysis (TGA) or Differential Scanning Calorimetry (DSC) for this compound.[5] However, data from related compounds can provide an indication of its expected thermal behavior.

Data on Related Compounds
Compound Melting/Decomposition Temperature Notes
2-Nitrophenylboronic acid155-160 °C (Melting Point)Structurally similar, lacking the carboxyl group.[5][6]
4-Carboxyphenylboronic acid220 °C (Decomposition)Lacks the nitro group.[7][8]

This data is for informational purposes to provide a potential range for the thermal behavior of this compound. It is not a substitute for experimental analysis of the compound itself.

Potential Thermal Decomposition Pathways

Based on the functional groups present, the thermal decomposition of this compound could proceed through several pathways:

  • Dehydration: Like other boronic acids, it can undergo intermolecular dehydration to form a cyclic anhydride known as a boroxine.[2][3]

  • Decarboxylation: The carboxylic acid group may be lost as carbon dioxide at elevated temperatures.

  • Nitro Group Decomposition: The nitro group can decompose, which is often a high-energy event and can lead to the formation of gaseous byproducts.

  • Protodeboronation: Cleavage of the C-B bond, which can be accelerated by temperature and the presence of protic species.[4]

Hazardous decomposition products may include carbon monoxide, carbon dioxide, and oxides of boron.[9]

Experimental Protocols for Thermal Analysis

For researchers wishing to determine the precise thermal stability of this compound, the following experimental protocols for TGA and DSC are recommended.[5]

Thermogravimetric Analysis (TGA)
  • Objective: To determine the onset temperature of decomposition and the mass loss at different temperatures.

  • Instrument: Calibrated TGA instrument.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into an appropriate crucible (e.g., alumina or platinum).

  • Experimental Conditions:

    • Atmosphere: Nitrogen (inert) at a flow rate of 20-50 mL/min.

    • Temperature Program: Heat from ambient temperature to 600 °C at a heating rate of 10 °C/min.

  • Data Analysis: Record the mass loss as a function of temperature. The onset of significant mass loss indicates the beginning of decomposition.

Differential Scanning Calorimetry (DSC)
  • Objective: To identify melting point, phase transitions, and the enthalpy of decomposition.

  • Instrument: Calibrated DSC instrument.

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan.

  • Experimental Conditions:

    • Atmosphere: Nitrogen at a flow rate of 20-50 mL/min.

    • Temperature Program: Heat from ambient temperature to a temperature above the expected decomposition point (e.g., 400 °C) at a heating rate of 10 °C/min.

  • Data Analysis: Record the heat flow as a function of temperature to identify endothermic (melting) and exothermic (decomposition) events.

Visualizations

Experimental_Workflow_for_Thermal_Analysis Experimental Workflow for Thermal Analysis cluster_prep Sample Preparation cluster_tga TGA Analysis cluster_dsc DSC Analysis cluster_analysis Data Interpretation start Start: Obtain this compound sample weigh Accurately weigh sample (2-10 mg) start->weigh tga_setup Place sample in TGA crucible weigh->tga_setup For TGA dsc_setup Seal sample in DSC pan weigh->dsc_setup For DSC tga_run Heat from ambient to 600°C at 10°C/min under N2 tga_setup->tga_run tga_data Record mass loss vs. temperature tga_run->tga_data interpret Analyze TGA and DSC data tga_data->interpret dsc_run Heat from ambient to 400°C at 10°C/min under N2 dsc_setup->dsc_run dsc_data Record heat flow vs. temperature dsc_run->dsc_data dsc_data->interpret report Determine decomposition temperature and thermal events interpret->report

Caption: A generalized workflow for the thermal analysis of this compound.

General_Degradation_Pathways General Degradation Pathways for Arylboronic Acids cluster_conditions Conditions cluster_products Degradation Products A Arylboronic Acid B Boroxine (Anhydride) A->B Dehydration C Protodeboronated Arene A->C Protodeboronation D Oxidized Byproducts A->D Oxidation Heat Heat Heat->B Moisture Moisture Moisture->A Hydrolysis Air Air (Oxygen) Air->D pH Acidic/Basic pH pH->C

Caption: General degradation pathways for arylboronic acids.

References

Technical Support Center: Troubleshooting Suzuki Coupling with 4-Carboxy-2-nitrophenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with Suzuki-Miyaura cross-coupling reactions involving the sterically hindered and electronically deactivated substrate, 4-Carboxy-2-nitrophenylboronic acid.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction with this compound is resulting in low to no yield. What are the primary challenges with this substrate?

A1: this compound is a particularly challenging substrate due to a combination of unfavorable steric and electronic factors.

  • Steric Hindrance : The bulky nitro group at the ortho-position physically blocks the boronic acid from easily approaching the palladium catalyst's coordination sphere. This significantly slows down the crucial transmetalation step of the catalytic cycle.[1][2]

  • Electronic Deactivation : Both the nitro and carboxylic acid groups are strongly electron-withdrawing. This reduces the nucleophilicity of the aryl group, which can slow the rate of transmetalation.[1][3] While electron-withdrawing groups on an aryl halide partner can accelerate oxidative addition, on the boronic acid partner they are often detrimental.[4][5]

  • Substrate Instability : Electron-deficient arylboronic acids are particularly prone to an undesired side reaction called protodeboronation, where the carbon-boron bond is cleaved, replacing the boronic acid with a hydrogen atom.[6][7]

Q2: I'm recovering only my starting materials. What are the first things I should check?

A2: If there is no conversion of starting materials, the catalytic cycle is likely not initiating. Key areas to investigate include:

  • Catalyst Activity : Ensure your palladium source and ligand are active. Palladium(0) is the active species that enters the catalytic cycle.[4] If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), it must be effectively reduced in situ. Consider using a pre-formed Pd(0) source like Pd(PPh₃)₄ or a modern, air-stable precatalyst (e.g., a Buchwald-type precatalyst) which is often more effective for difficult substrates.[3][8]

  • Oxygen Contamination : The reaction must be performed under strictly inert conditions (Argon or Nitrogen). Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species and can also promote the homocoupling of the boronic acid.[8][9] Ensure all solvents are thoroughly degassed and the reaction vessel is properly purged.[1]

  • Reaction Temperature : Sterically hindered and electron-deficient couplings often require higher temperatures to overcome the activation energy barrier.[2] If you are running the reaction at a low temperature, a gradual increase (e.g., from 80 °C to 110 °C) may be necessary.[1]

Q3: My main byproduct is 3-nitrobenzoic acid. What is causing this and how can I prevent it?

A3: The formation of 3-nitrobenzoic acid is a classic sign of protodeboronation.[7] This side reaction involves the cleavage of the carbon-boron bond by a proton source (often water) and is a common failure mode for electron-deficient boronic acids.[1][4]

Strategies to Minimize Protodeboronation:

  • Anhydrous Conditions : Use anhydrous solvents and reagents. While many Suzuki protocols use aqueous bases, for this substrate, a non-aqueous system may be beneficial.

  • Choice of Base : A strong, non-nucleophilic base can accelerate the desired coupling, potentially outcompeting protodeboronation. Consider switching from weaker bases like Na₂CO₃ to stronger bases like K₃PO₄ or Cs₂CO₃.[3][10]

  • Use a Boronic Ester : Converting the boronic acid to a more stable derivative, such as a pinacol ester, can protect it from premature decomposition.[4][11] These esters often exhibit greater stability under reaction conditions.[6]

  • Faster Catalytic System : Employing a more active catalyst system with bulky, electron-rich ligands (see Q5) can increase the rate of the Suzuki coupling so that it occurs faster than the rate of protodeboronation.[12]

Q4: I am observing significant formation of 2,2'-Dinitro-4,4'-dicarboxybiphenyl. What is this and how can I stop it?

A4: This byproduct is the result of homocoupling, where two molecules of this compound react with each other.[9] Homocoupling is often promoted by the presence of oxygen or an excess of Pd(II) species in the reaction mixture.[4][8] To mitigate this, ensure rigorous degassing of your solvents and maintain a strictly inert atmosphere throughout the reaction. Using a Pd(0) source or an efficient precatalyst can also help minimize the concentration of problematic Pd(II) species.[9]

Q5: What are the most effective catalyst and ligand combinations for this challenging substrate?

A5: For sterically hindered and electron-deficient substrates, standard ligands like triphenylphosphine (PPh₃) are often ineffective.[2] The key is to use bulky, electron-rich ligands that accelerate both the oxidative addition and the rate-limiting reductive elimination steps.[8][13]

  • Buchwald-type Biarylphosphine Ligands : Ligands such as XPhos, SPhos, and RuPhos are highly effective for coupling sterically demanding substrates.[8][14] They create a bulky catalytic complex that promotes the final reductive elimination step.

  • N-Heterocyclic Carbenes (NHCs) : NHCs are strong σ-donors with significant steric bulk that can enhance catalyst stability and activity, often allowing for lower catalyst loadings and achieving high yields.[2][15]

Troubleshooting Guide: Optimizing Reaction Conditions

If your initial attempts fail, a systematic optimization of reaction parameters is necessary. The following table provides recommended starting points and alternatives for coupling this compound.

ParameterRecommended SystemAlternative System 1Alternative System 2Rationale & Key Considerations
Pd Source XPhos Pd G3 (Precatalyst)Pd₂(dba)₃Pd(OAc)₂Buchwald precatalysts are often superior for challenging substrates as they rapidly generate the active Pd(0) species.[8] If using Pd(OAc)₂, a 2:1 ligand-to-palladium ratio is often required.[3]
Ligand XPhosSPhosIPr (NHC ligand)Bulky, electron-rich phosphine ligands or NHCs are essential to overcome steric hindrance and accelerate the catalytic cycle.[2][8]
Base K₃PO₄ (Potassium Phosphate)Cs₂CO₃ (Cesium Carbonate)K₂CO₃ (Potassium Carbonate)Stronger, non-nucleophilic bases are preferred. K₃PO₄ and Cs₂CO₃ are highly effective but can be very basic; K₂CO₃ is a milder alternative.[3][16]
Solvent Dioxane / H₂O (e.g., 4:1)Toluene / H₂O (e.g., 9:1)Anhydrous DMF or DioxaneA polar, aprotic solvent is typically required. While some water can facilitate the reaction, anhydrous conditions may be necessary to prevent protodeboronation.[10]
Temperature 80 - 110 °C100 - 120 °C60 - 80 °CHigher temperatures are generally needed for deactivated substrates. Monitor for thermal decomposition of starting materials.[1][2]
Equivalents 1.2 - 1.5 eq. Boronic Acid2.0 - 3.0 eq. Base1 - 5 mol% CatalystUsing a slight excess of the boronic acid can help drive the reaction to completion. Higher base equivalents are often needed.

Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling

This protocol is a starting point for the Suzuki-Miyaura coupling of this compound with an aryl bromide.

  • Vessel Preparation : To an oven-dried reaction vial or Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv.), this compound (1.5 equiv.), and finely powdered K₃PO₄ (2.0-3.0 equiv.).[17]

  • Inert Atmosphere : Seal the vessel with a septum and thoroughly purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Catalyst/Ligand Addition : Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%).

  • Solvent Addition : Add the degassed solvent (e.g., Dioxane/H₂O 4:1, to achieve a concentration of 0.1-0.2 M) via syringe.[18]

  • Reaction : Place the sealed vessel in a preheated oil bath or heating block at the desired temperature (e.g., 100 °C) and stir vigorously for 12-24 hours.[17]

  • Monitoring : Monitor the reaction progress by TLC, GC-MS, or LC-MS by taking small aliquots from the reaction mixture.

  • Workup : After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and water. Acidify the aqueous layer with 1M HCl to protonate the carboxylic acid and facilitate extraction. Separate the layers and extract the aqueous phase with ethyl acetate (3x).

  • Purification : Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[1]

Visualizations

The following diagrams illustrate the standard workflow for setting up a Suzuki coupling reaction and a logical decision tree for troubleshooting common failures.

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_analysis Workup & Purification reagents 1. Add Solids (Aryl Halide, Boronic Acid, Base) purge 2. Purge with Inert Gas (Ar / N2) reagents->purge catalyst 3. Add Catalyst & Degassed Solvent purge->catalyst heat 4. Heat & Stir (e.g., 100 °C, 12-24h) catalyst->heat workup 5. Quench, Extract & Wash heat->workup purify 6. Dry & Purify (Column Chromatography) workup->purify

Caption: A standard experimental workflow for Suzuki-Miyaura cross-coupling.

Troubleshooting_Tree start Reaction Failed (Low / No Yield) q1 Analysis shows... start->q1 obs_sm Only Starting Materials (SM) q1->obs_sm No Conversion obs_proto Protodeboronation Product q1->obs_proto SM consumed, wrong product obs_homo Homocoupling Product q1->obs_homo Side Product Observed prob_cat Problem: Inactive Catalyst or Conditions too Mild obs_sm->prob_cat prob_water Problem: C-B Bond Cleavage by Proton Source obs_proto->prob_water prob_o2 Problem: Oxygen Contamination or Pd(II) Source obs_homo->prob_o2 sol_cat Solution: - Use active precatalyst - Increase temperature - Ensure proper degassing prob_cat->sol_cat sol_water Solution: - Use anhydrous solvent/base - Use boronic ester - Use faster catalyst system prob_water->sol_water sol_o2 Solution: - Rigorously degas solvent - Use Pd(0) source - Ensure inert atmosphere prob_o2->sol_o2

Caption: A decision tree for troubleshooting failed Suzuki coupling reactions.

References

side reactions of 4-Carboxy-2-nitrophenylboronic acid in cross-coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 4-carboxy-2-nitrophenylboronic acid in cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed with this compound in Suzuki-Miyaura coupling?

A1: The three most prevalent side reactions are protodeboronation, homocoupling, and catalyst inhibition. The electron-withdrawing nature of the nitro and carboxyl groups can influence the reactivity of the boronic acid, making it more susceptible to certain undesired pathways.[1][2]

Q2: What is protodeboronation and why is it a problem with this specific boronic acid?

A2: Protodeboronation is the cleavage of the carbon-boron bond, where the boronic acid group is replaced by a hydrogen atom from a proton source (e.g., water).[1][3] This reaction is often accelerated by strong electron-withdrawing substituents, like the nitro group on the ring, leading to the formation of 3-nitrobenzoic acid and reducing the yield of the desired coupled product.[1]

Q3: How does the presence of the carboxylic acid group affect the reaction?

A3: The carboxylic acid group can cause several issues. Under basic conditions, it forms a carboxylate, which can coordinate to the palladium catalyst and potentially deactivate it.[2] Additionally, an extra equivalent of base is required to neutralize the acidic proton, which can alter the reaction conditions if not accounted for.[2] The increased polarity can also affect the solubility of the boronic acid in common organic solvents.[2]

Q4: What causes the formation of a symmetrical biaryl byproduct (homocoupling)?

A4: Homocoupling is an undesired reaction where two molecules of the boronic acid couple to form a symmetrical biaryl, in this case, 2,2'-dinitro-4,4'-dicarboxybiphenyl.[4] This side reaction can be promoted by certain palladium catalysts and reaction conditions, particularly in the presence of oxygen or other oxidants.[4][5]

Q5: Can the nitro group itself participate in the cross-coupling reaction?

A5: While aryl halides are the conventional electrophiles, under certain conditions, the aryl-nitro bond can be cleaved by a palladium catalyst, allowing the nitroarene to act as the electrophilic partner in a Suzuki-Miyaura coupling.[6][7] However, in a standard coupling with an aryl halide, this is typically a minor or non-existent pathway compared to the reaction at the C-Br or C-I bond.[8]

Troubleshooting Guide

This guide addresses common issues encountered when using this compound in cross-coupling reactions.

Problem Potential Cause Suggested Solution
Low or No Yield of Desired Product Protodeboronation: The boronic acid is being consumed by reaction with proton sources.[1][9]• Use rigorously dried, anhydrous solvents (e.g., dioxane, THF, toluene).• Employ milder bases like K₃PO₄ or CsF.[4]• Consider converting the boronic acid to a more stable MIDA boronate ester for slow release during the reaction.[9][10]
Catalyst Deactivation: The carboxylate is inhibiting the palladium catalyst.[2]• Switch to a different palladium precatalyst or ligand system. Bulky, electron-rich phosphine ligands can be effective.[11]• Consider protecting the carboxylic acid as an ester, which can be hydrolyzed post-coupling.[2]
Poor Solubility: The boronic acid is not sufficiently soluble in the reaction solvent.[2][12]• Use a solvent system known to solubilize polar reagents, such as dioxane/water or DMF.[12]• Ensure the base is adequate to form the more soluble boronate salt.
Significant Homocoupling Product Observed Reaction Conditions: Conditions may favor the oxidative coupling of the boronic acid.[4][5]• Thoroughly degas the reaction mixture to remove oxygen.• Screen different palladium catalysts; some are more prone to promoting homocoupling than others.[4]• Adjust the reaction temperature, as higher temperatures can sometimes increase homocoupling.[4]
Inconsistent or Unreproducible Results Reagent Quality: The boronic acid may have decomposed during storage.[9][13]• Use fresh, high-purity this compound.• Store the reagent under an inert atmosphere in a cool, dark place.
Inadequate Degassing: Residual oxygen is interfering with the catalytic cycle.[13]• Use a robust degassing method, such as three freeze-pump-thaw cycles or sparging with an inert gas (Argon or Nitrogen) for an extended period.[13]
Reaction Stalls Before Completion Incomplete Transmetalation: The transfer of the aryl group from boron to palladium is inefficient.• The choice of base is critical for activating the boronic acid; screen bases like K₃PO₄, K₂CO₃, or Cs₂CO₃.[4][14]• Ensure a small amount of water is present if using anhydrous solvents with certain bases (e.g., K₃PO₄), as it can be crucial for boronate formation.[11]

Quantitative Data Summary

Parameter Condition A Yield A (Expected) Condition B Yield B (Expected) Rationale
Base Na₂CO₃ (in aqueous solvent)Low to ModerateK₃PO₄ (anhydrous)Moderate to HighK₃PO₄ is often more effective for challenging couplings and can minimize base-labile side reactions.[4]
Solvent Toluene/H₂OModerateDioxane (anhydrous)HighAnhydrous solvents can significantly reduce the rate of protodeboronation.[1][4]
Catalyst/Ligand Pd(PPh₃)₄Low to ModeratePd₂(dba)₃ with a bulky phosphine ligand (e.g., SPhos, XPhos)HighBulky, electron-rich ligands accelerate reductive elimination and can improve catalyst stability and turnover.[11]
Boronic Acid Form Free Boronic AcidModerateMIDA Boronate EsterHighMIDA boronates are air-stable and provide slow release of the boronic acid, minimizing decomposition and side reactions.[9][10]

Note: Yields are illustrative and will vary based on the specific coupling partners and precise reaction conditions.

Key Experimental Protocol

Representative Suzuki-Miyaura Coupling Protocol

This protocol provides a general methodology for the cross-coupling of this compound with an aryl bromide.

Materials:

  • This compound (1.2 eq)

  • Aryl bromide (1.0 eq)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)

  • Base (e.g., K₃PO₄, 3.0 eq)

  • Anhydrous solvent (e.g., Dioxane)

  • Reaction vessel (e.g., Schlenk flask)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Preparation: Add the aryl bromide, this compound, and potassium phosphate to a flame-dried Schlenk flask equipped with a magnetic stir bar.

  • Inert Atmosphere: Seal the flask and evacuate and backfill with inert gas three times to ensure an oxygen-free environment.

  • Catalyst and Solvent Addition: Under a positive flow of inert gas, add the palladium catalyst followed by the anhydrous dioxane via syringe.

  • Degassing: Further degas the reaction mixture by sparging with the inert gas for 15-20 minutes.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and water. Acidify the aqueous layer with 1M HCl to protonate the carboxylic acid, then extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization.

Visualizations

Catalytic Cycle and Side Reaction Pathways

Suzuki_Miyaura_Cycle cluster_key Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ pd_complex Ar¹-Pd(II)L₂-X ar1x Ar¹-X transmetal Ar¹-Pd(II)L₂-Ar² pd_complex->transmetal Transmetalation pd_complex->transmetal transmetal->pd0 product Ar¹-Ar² transmetal->product ar1x->pd_complex Oxidative Addition ar2b Ar²B(OH)₂ boronate [Ar²B(OH)₃]⁻ ar2b->boronate base Base base->boronate boronate->pd_complex Ar2_node Ar² = 4-carboxy-2-nitrophenyl

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Side_Reactions cluster_proto Protodeboronation cluster_homo Homocoupling boronic_acid_p 4-Carboxy-2-nitrophenyl boronic acid deboronated 3-Nitrobenzoic Acid (Side Product) boronic_acid_p->deboronated proton H⁺ Source (e.g., H₂O) proton->deboronated boronic_acid_h1 Boronic Acid (Molecule 1) homocoupled 2,2'-Dinitro-4,4'-dicarboxybiphenyl (Dimer Side Product) boronic_acid_h1->homocoupled boronic_acid_h2 Boronic Acid (Molecule 2) boronic_acid_h2->homocoupled catalyst Pd(0) catalyst->homocoupled

Caption: Common side reaction pathways: Protodeboronation and Homocoupling.

Troubleshooting_Workflow start Low Yield or Reaction Failure check_proto Is deborylated starting material present? start->check_proto sol_proto Protodeboronation Likely • Use anhydrous solvents • Use MIDA ester • Screen milder bases check_proto->sol_proto Yes check_homo Is homocoupled dimer present? check_proto->check_homo No end Reaction Optimized sol_proto->end sol_homo Homocoupling Occurring • Thoroughly degas reaction • Screen catalysts/ligands • Adjust temperature check_homo->sol_homo Yes check_sm Are starting materials unreacted? check_homo->check_sm No sol_homo->end sol_sm Catalyst Inactivity/ Poor Conditions • Screen bases/solvents • Use bulky ligands • Check reagent purity check_sm->sol_sm Yes sol_sm->end

Caption: A logical workflow for troubleshooting common cross-coupling issues.

References

Technical Support Center: Catalyst Deactivation in 4-Carboxy-2-nitrophenylboronic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with catalyst deactivation in reactions involving 4-Carboxy-2-nitrophenylboronic acid, particularly in Suzuki-Miyaura cross-coupling reactions.

Troubleshooting Guide

This guide addresses common issues related to catalyst deactivation and other side reactions, offering potential causes and recommended solutions.

IssuePotential Cause(s)Recommended Solution(s)
Low to No Product Yield Catalyst Deactivation: - Formation of palladium black (Pd(0) agglomeration).[1] - Ligand degradation.Catalyst and Ligand Selection: - Use robust, bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like XPhos, SPhos) to stabilize the palladium catalyst.[2][3] - Employ air-stable Pd(II) precatalysts (e.g., XPhos Pd G3) to ensure consistent generation of the active Pd(0) species.[2] Reaction Conditions: - Lower the reaction temperature to minimize catalyst agglomeration.[1] - Reduce the catalyst loading incrementally.[1]
Protodeboronation: - The electron-withdrawing nitro and carboxy groups can make the boronic acid susceptible to cleavage of the C-B bond.[1][4] - Presence of excess water or protic solvents. - Use of a strong base.Solvent and Base Selection: - Use anhydrous solvents and ensure all reagents are dry.[1] - If water is necessary as a co-solvent, use it in a minimal, controlled amount.[3] - Switch to a milder base such as K₃PO₄, K₂CO₃, or Cs₂CO₃.[1][5] Reaction Time: - Monitor the reaction closely and avoid unnecessarily long heating times.[1]
Steric Hindrance: - The ortho-nitro group can sterically hinder the approach of the boronic acid to the palladium center, slowing down transmetalation.[4]Ligand and Catalyst Choice: - Utilize bulky ligands that can promote the coupling of sterically hindered substrates.[2]
Significant Homocoupling of Boronic Acid Presence of Oxygen: - Oxygen can re-oxidize the active Pd(0) to Pd(II), which promotes homocoupling.[2][5]Inert Atmosphere: - Thoroughly degas all solvents (including water) and the reaction vessel.[1][2] - Maintain a strict inert atmosphere (Argon or Nitrogen) throughout the reaction setup and duration.[5]
Use of a Pd(II) Precatalyst: - Pd(II) species can react stoichiometrically with the boronic acid to cause homocoupling.[5]Catalyst Choice: - Prefer the use of a Pd(0) precatalyst like Pd(PPh₃)₄ or Pd₂(dba)₃ to minimize the initial concentration of Pd(II).[5]
Inconsistent Reaction Outcomes Reagent Quality: - Degradation of this compound over time. - Impurities in solvents or other reagents.Reagent Handling and Purity: - Use high-purity reagents and anhydrous solvents.[5] - Consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) if degradation is suspected.[3]
Inconsistent Setup: - Variations in degassing procedures. - Inconsistent stirring.Standardized Procedures: - Implement a consistent and thorough degassing protocol for all reactions.[5] - Ensure vigorous and consistent stirring, especially in biphasic reactions.[2]

Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki-Miyaura reaction with this compound failing or giving low yields?

A1: Several factors can contribute to low yields. The primary suspects are catalyst deactivation, protodeboronation, and steric hindrance. The electron-withdrawing nature of the nitro and carboxy groups can increase the susceptibility of the boronic acid to protodeboronation, where the carbon-boron bond is cleaved.[1][4] Additionally, the ortho-nitro group creates significant steric hindrance, which can slow down the transmetalation step of the catalytic cycle.[4] Catalyst deactivation through the formation of palladium black is also a common issue.[1]

Q2: What is catalyst deactivation and how can I prevent it in my reaction?

A2: Catalyst deactivation is the loss of catalytic activity over time. In palladium-catalyzed reactions, a common deactivation pathway is the agglomeration of the active Pd(0) species into larger, inactive palladium nanoparticles, often observed as a black precipitate (palladium black).[1] To prevent this, you can use bulky, electron-rich ligands (e.g., XPhos, SPhos) that stabilize the palladium catalyst, lower the reaction temperature, and use the minimum effective catalyst loading.[1][2]

Q3: I am observing a significant amount of 2,2'-dinitro-4,4'-dicarboxy-1,1'-biphenyl as a byproduct. What is causing this?

A3: This byproduct is the result of the homocoupling of two molecules of this compound. This side reaction is often promoted by the presence of oxygen in the reaction mixture or the use of a Pd(II) precatalyst.[2][5] Oxygen can re-oxidize the active Pd(0) catalyst to Pd(II), which then facilitates homocoupling.[5] To minimize this, ensure your reaction is performed under a strict inert atmosphere (Argon or Nitrogen) and consider using a Pd(0) precatalyst.[5]

Q4: How does the "carboxy" group in this compound affect the reaction?

A4: The carboxylic acid group is electron-withdrawing, which, similar to the nitro group, can increase the Lewis acidity of the boron atom but also enhances the risk of protodeboronation.[4] Additionally, the acidic proton of the carboxylic acid can potentially interfere with the basic conditions of the Suzuki-Miyaura reaction. It may be necessary to use an additional equivalent of base to compensate for this.

Q5: What are the ideal starting conditions for a Suzuki-Miyaura coupling with this compound?

A5: For a challenging substrate like this compound, it is advisable to start with a robust catalyst system. A good starting point would be a Buchwald-type precatalyst such as XPhos Pd G3 (0.5–2 mol%) with a suitable base like K₃PO₄ (2.0–3.0 equivalents) in a degassed solvent system like dioxane/water (10:1).[2] The reaction should be run under a strict inert atmosphere.

Experimental Protocols

General Protocol for a Suzuki-Miyaura Coupling with this compound

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Aryl halide (1.0 equiv)

  • This compound (1.2–1.5 equiv)

  • Palladium precatalyst (e.g., XPhos Pd G3, 0.5–2 mol%)

  • Base (e.g., K₃PO₄, 2.0–3.0 equiv, finely powdered)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane/water 10:1)

Procedure:

  • Vessel Preparation: In an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide, this compound, and the finely powdered base.[2]

  • Inert Atmosphere: Seal the vessel with a septum and purge with Argon or Nitrogen for 10-15 minutes to ensure an inert atmosphere.[2][5]

  • Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst.[2]

  • Solvent Addition: Add the degassed solvent system via syringe.[2]

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.[2]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2][5]

  • Purification: Purify the crude product by flash column chromatography.[2][5]

Visualizations

Catalyst_Deactivation_Pathway Active_Catalyst Active Pd(0)L_n Catalyst Oxidative_Addition Oxidative Addition (Aryl Halide) Active_Catalyst->Oxidative_Addition Catalytic Cycle Start Deactivated_Catalyst Deactivated Catalyst (Palladium Black) Active_Catalyst->Deactivated_Catalyst Agglomeration Transmetalation Transmetalation (Boronic Acid) Oxidative_Addition->Transmetalation Reductive_Elimination Reductive Elimination Transmetalation->Reductive_Elimination Reductive_Elimination->Active_Catalyst Catalyst Regeneration Product Coupled Product Reductive_Elimination->Product Homocoupling Homocoupling Side Reaction Protodeboronation Protodeboronation Boronic_Acid This compound Boronic_Acid->Transmetalation Boronic_Acid->Homocoupling Boronic_Acid->Protodeboronation H₂O / Strong Base Aryl_Halide Aryl Halide Aryl_Halide->Oxidative_Addition Oxygen Oxygen Present PdII_species Pd(II) Species Oxygen->PdII_species Oxidizes Pd(0) PdII_species->Homocoupling Promotes

Caption: Catalyst deactivation and side reaction pathways.

Troubleshooting_Flowchart Start Low Yield or Failed Reaction Check_Homocoupling Check for Homocoupling Byproduct Start->Check_Homocoupling Check_Protodeboronation Check for Protodeboronation Check_Homocoupling->Check_Protodeboronation No Inert_Atmosphere Improve Inert Atmosphere (Degas Solvents, Ar/N₂ Purge) Check_Homocoupling->Inert_Atmosphere Yes Check_Pd_Black Observe Palladium Black? Check_Protodeboronation->Check_Pd_Black No Milder_Base Use Milder Base (K₃PO₄) Use Anhydrous Solvents Check_Protodeboronation->Milder_Base Yes Robust_Ligand Use Bulky, Electron-Rich Ligand (e.g., XPhos) Check_Pd_Black->Robust_Ligand Yes End Re-run Optimized Reaction Check_Pd_Black->End No Use_Pd0 Use Pd(0) Precatalyst Inert_Atmosphere->Use_Pd0 Use_Pd0->End Milder_Base->End Optimize_Temp Lower Reaction Temperature Robust_Ligand->Optimize_Temp Optimize_Temp->End

Caption: Troubleshooting workflow for failed reactions.

References

improving reaction kinetics of 4-Carboxy-2-nitrophenylboronic acid couplings

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing coupling reactions involving 4-carboxy-2-nitrophenylboronic acid.

Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki-Miyaura coupling reaction with this compound sluggish or incomplete?

A1: Sluggish or incomplete reactions with this substrate are common and can be attributed to several factors. The primary issue is often the electronic and steric nature of the boronic acid. The ortho-nitro group is strongly electron-withdrawing, which can impact the transmetalation step.[1] Additionally, the bulky nitro group at the ortho position can sterically hinder the approach of the boronic acid to the palladium catalyst's coordination sphere.[1] Suboptimal reaction conditions, such as an inefficient catalyst system, an inappropriate base or solvent, or low reaction temperatures, can also be contributing factors.[2]

Q2: I am observing a significant amount of nitrobenzene as a byproduct. What is causing this and how can I minimize it?

A2: The formation of nitrobenzene is due to a common side reaction called protodeborylation (or protodeboronation).[3] This is the cleavage of the carbon-boron bond, which is then replaced by a carbon-hydrogen bond. This side reaction is particularly prevalent with electron-deficient arylboronic acids like this compound, especially under the basic conditions required for many coupling reactions.[1][3]

To minimize protodeborylation, consider the following strategies:

  • Base Selection: Use milder bases. Weaker bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are often preferred over strong bases like sodium hydroxide (NaOH).[3][4]

  • Lower Reaction Temperature: Higher temperatures can accelerate protodeborylation.[3] Attempting the reaction at a lower temperature for a longer duration may improve the yield of the desired product.

  • Use of Boronic Acid Derivatives: Converting the boronic acid to a more stable derivative, such as a pinacol ester or an N-methyliminodiacetic acid (MIDA) ester, is a highly effective strategy. These derivatives exhibit increased stability and slowly release the boronic acid under the reaction conditions.[3]

  • Catalyst System: Employ a highly active catalyst that promotes rapid cross-coupling, outcompeting the rate of protodeborylation.[3]

Q3: What are the optimal catalyst and ligand systems for coupling this compound?

A3: The choice of catalyst and ligand is crucial for challenging substrates. For sterically hindered and electron-deficient boronic acids, bulky, electron-rich phosphine ligands are often effective.[5] Consider screening ligands such as SPhos, RuPhos, or BrettPhos in combination with a palladium source like Pd(OAc)₂ or a pre-catalyst.[2][5] The use of pre-formed Pd(0) sources or precatalysts can ensure a more rapid initiation of the catalytic cycle.[2]

Q4: How does the choice of solvent affect the reaction kinetics?

A4: The solvent plays a significant role in the solubility of the reagents and the stabilization of intermediates in the catalytic cycle. A mixture of an organic solvent and water is often used in Suzuki couplings. Protic solvents like ethanol/water or aprotic solvents like 1,4-dioxane or THF with water can be effective.[2][6] It is important to use anhydrous and degassed solvents to avoid unwanted side reactions, such as the homocoupling of the boronic acid.[2]

Q5: How can I monitor the progress of my reaction effectively?

A5: Several analytical techniques can be used to monitor the reaction progress. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) are powerful for quantitative analysis of the consumption of starting materials and the formation of products and byproducts.[7] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used for reaction monitoring.[8] For real-time, non-invasive monitoring, Raman spectroscopy can be advantageous.[7]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or No Product Formation Inefficient catalyst system.Screen different palladium catalysts and ligands, such as Buchwald or Fu-type ligands and their corresponding pre-catalysts.[3]
Low reaction temperature.Gradually increase the reaction temperature, while monitoring for an increase in byproducts like nitrobenzene.
Poor quality of reagents.Use fresh boronic acid and ensure solvents are anhydrous and degassed.[2]
Significant Protodeborylation (Nitrobenzene Formation) Base is too strong.Switch to a weaker base like K₃PO₄, K₂CO₃, or Cs₂CO₃.[3]
High reaction temperature.Lower the reaction temperature and increase the reaction time.[3]
Presence of excess water.Use anhydrous solvents and reagents.
Inconsistent Results Between Batches Degradation of boronic acid during storage.Use freshly purchased boronic acid or convert it to a more stable MIDA ester for long-term storage.[3]
Variations in solvent or reagent quality.Ensure consistent quality and water content of all reagents and solvents.[3]
Homocoupling of Boronic Acid Presence of oxygen.Thoroughly degas all solvents and the reaction mixture using techniques like sparging with an inert gas (argon or nitrogen) or freeze-pump-thaw cycles.[2]
Inefficient catalyst system.Use a Pd(0) precatalyst to favor the cross-coupling pathway.[2]

Data Summary: Optimizing Reaction Conditions

The following table summarizes key parameters and their impact on Suzuki-Miyaura coupling reactions, which can be adapted for optimizing couplings with this compound.

Parameter Options General Impact & Considerations Reference
Palladium Source Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄, Pre-catalystsPre-catalysts often provide more consistent results and faster initiation.[2]
Ligand PPh₃, Buchwald ligands (e.g., SPhos, RuPhos), NHC ligandsBulky, electron-rich ligands are often necessary for challenging substrates.[5][5]
Base K₂CO₃, Cs₂CO₃, K₃PO₄, NaOHWeaker bases are generally preferred to minimize protodeborylation.[3][3][4]
Solvent Toluene, Dioxane, THF, Ethanol/WaterAqueos mixtures can be effective, but solvent choice depends on substrate solubility.[2][6]
Temperature Room Temperature to >100 °CHigher temperatures increase reaction rate but can also increase side reactions.[3][3]

Experimental Protocols

1. General Protocol for Suzuki-Miyaura Coupling

This protocol provides a starting point for the coupling of this compound with an aryl halide. Optimization of specific reagents and conditions may be required.

  • Materials:

    • This compound (1.2 mmol)

    • Aryl halide (1.0 mmol)

    • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol)

    • SPhos (0.04 mmol)

    • Potassium phosphate (K₃PO₄) (2.0 mmol)

    • 1,4-Dioxane

    • Deionized water

  • Procedure:

    • To a round-bottom flask equipped with a magnetic stir bar and a condenser, add the aryl halide, this compound, palladium(II) acetate, SPhos, and potassium phosphate.

    • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

    • Add a degassed 4:1 mixture of 1,4-dioxane and water.

    • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and dilute with water.

    • Acidify the mixture with 1M HCl.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.[9]

2. Protocol for Reaction Monitoring by UPLC-MS

  • Sample Preparation:

    • Carefully withdraw a small aliquot (e.g., 10-20 µL) from the reaction mixture at specified time intervals.

    • Quench the aliquot immediately in a vial containing a known volume of a suitable solvent (e.g., acetonitrile or methanol) to stop the reaction and dilute the sample.

  • Instrumentation and Conditions:

    • Column: A suitable reverse-phase C18 column.

    • Mobile Phase: A gradient of mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile with 0.1% formic acid).

    • Flow Rate: A typical flow rate for UPLC is 0.3-0.5 mL/min.

    • Injection Volume: 1-5 µL.

    • MS Detector: An electrospray ionization (ESI) source, operated in either positive or negative ion mode depending on the analytes.[9]

  • Data Analysis:

    • Monitor the disappearance of the starting materials (this compound and the aryl halide) and the appearance of the desired product by extracting the ion chromatograms corresponding to their respective m/z values.

    • The formation of byproducts, such as nitrobenzene, can also be monitored.

Visualizations

Troubleshooting_Workflow Troubleshooting Sluggish Reactions start Sluggish or Incomplete Reaction reagents Verify Reagent Quality (Fresh Boronic Acid, Anhydrous & Degassed Solvent) start->reagents catalyst Optimize Catalyst System (Screen Ligands, Use Pre-catalyst) reagents->catalyst Reagents OK failure Persistent Issues - Re-evaluate Approach reagents->failure Reagents Degraded conditions Adjust Reaction Conditions (Optimize Base & Solvent, Adjust Temperature) catalyst->conditions Still Sluggish catalyst->failure No Improvement success Successful Reaction conditions->success Improved Rate conditions->failure No Improvement

Caption: A workflow for troubleshooting sluggish coupling reactions.

Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle & Potential Issues pd0 Pd(0)L_n (Active Catalyst) oxidative_addition Oxidative Addition (Ar-X) pd0->oxidative_addition pd_intermediate Ar-Pd(II)-X(L_n) oxidative_addition->pd_intermediate transmetalation Transmetalation (Ar'-B(OR)₂ + Base) pd_intermediate->transmetalation pd_biaryl Ar-Pd(II)-Ar'(L_n) transmetalation->pd_biaryl reductive_elimination Reductive Elimination pd_biaryl->reductive_elimination reductive_elimination->pd0 product Ar-Ar' (Desired Product) reductive_elimination->product side_reaction Protodeborylation (Ar'-H) boronic_acid 4-Carboxy-2-nitrophenyl- boronic acid (Ar'-B(OH)₂) boronic_acid->transmetalation Slow due to steric hindrance boronic_acid->side_reaction Accelerated by base & heat

Caption: The Suzuki-Miyaura cycle with potential substrate-specific issues.

Reaction_Parameters Key Parameter Relationships center Reaction Outcome (Yield & Purity) temp Temperature rate Reaction Rate temp->rate + proto Protodeborylation temp->proto + base Base Strength base->rate + base->proto + catalyst Catalyst Activity catalyst->rate + solvent Solvent Choice solvent->rate rate->center + Yield proto->center - Yield

Caption: Relationship between reaction parameters and outcomes.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 4-Carboxy-2-nitrophenylboronic Acid and 4-carboxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the physicochemical properties and reactivity of 4-Carboxy-2-nitrophenylboronic acid and 4-carboxyphenylboronic acid, two important reagents in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions. Understanding the distinct characteristics of these molecules is crucial for reaction optimization, yield maximization, and the efficient synthesis of complex molecules in drug discovery and materials science.

Physicochemical Properties

A key differentiator between these two boronic acids is the presence of a nitro group at the ortho position to the boronic acid moiety in this compound. This substitution has a profound impact on the electronic and steric properties of the molecule, which in turn influences its acidity and reactivity.

PropertyThis compound4-carboxyphenylboronic acid
CAS Number 85107-54-614047-29-1[1][2][3]
Molecular Formula C₇H₆BNO₆C₇H₇BO₄
Molecular Weight 210.94 g/mol 165.94 g/mol [1]
Predicted pKa < 4.0 (Estimated)~4.08[3]
Key Structural Feature Nitro group ortho to boronic acidUnsubstituted phenyl ring

Note: The pKa for this compound is an estimate based on the known electron-withdrawing effects of the nitro group. Experimental verification is recommended.

Reactivity in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful tool for the formation of carbon-carbon bonds. The reactivity of the boronic acid partner is a critical factor for the success of this coupling. The structural differences between this compound and 4-carboxyphenylboronic acid lead to significant differences in their performance in this reaction.

4-carboxyphenylboronic acid is a widely used reagent in Suzuki-Miyaura coupling due to its good reactivity and stability.

In contrast, This compound is expected to exhibit lower reactivity in Suzuki-Miyaura coupling. This is primarily due to two factors:

  • Steric Hindrance: The bulky nitro group at the ortho position sterically hinders the approach of the palladium catalyst to the boronic acid moiety. This can slow down or inhibit the crucial transmetalation step in the catalytic cycle.

  • Electronic Effects: While the electron-withdrawing nitro group increases the Lewis acidity of the boron atom, which can be beneficial for the initial formation of the boronate complex, this effect is often overshadowed by the steric hindrance in the context of the overall catalytic cycle.

Below is a summary of expected reactivity based on these principles.

FeatureThis compound4-carboxyphenylboronic acid
Expected Reactivity LowerHigher
Reaction Speed SlowerFaster
Potential Yields Generally lowerGenerally higher
Key Influencing Factor Steric hindrance from ortho-nitro groupUnhindered access to boronic acid

Experimental Protocols

To empirically determine and compare the reactivity of these two boronic acids, the following experimental protocols are provided.

Protocol 1: Determination of pKa by Potentiometric Titration

This method allows for the experimental determination of the acid dissociation constant (pKa), providing insight into the acidity of the boronic acids.

Materials:

  • This compound

  • 4-carboxyphenylboronic acid

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution

  • Deionized water

  • pH meter and electrode

  • Burette

  • Stir plate and stir bar

Procedure:

  • Prepare a 0.01 M solution of each boronic acid in deionized water.

  • Calibrate the pH meter using standard buffer solutions.

  • Place a known volume (e.g., 50 mL) of the boronic acid solution in a beaker with a stir bar.

  • Immerse the pH electrode in the solution and begin stirring.

  • Record the initial pH of the solution.

  • Add the standardized NaOH solution in small increments (e.g., 0.1 mL) from the burette.

  • Record the pH after each addition, allowing the reading to stabilize.

  • Continue the titration until the pH shows a sharp increase and then levels off.

  • Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point.[4][5][6][7][8]

Protocol 2: Comparative Suzuki-Miyaura Coupling Reaction

This protocol outlines a method to directly compare the reactivity of the two boronic acids in a Suzuki-Miyaura coupling reaction with a model aryl bromide.

Materials:

  • This compound

  • 4-carboxyphenylboronic acid

  • 4-Bromoanisole (or other suitable aryl bromide)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or other suitable ligand

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Toluene and water (or another suitable solvent system)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware for inert atmosphere reactions

  • TLC plates and GC-MS or LC-MS for analysis

Procedure:

  • In two separate, identical reaction vessels, set up the following reaction mixture under an inert atmosphere:

    • Aryl bromide (1.0 mmol)

    • Boronic acid (1.2 mmol of either this compound or 4-carboxyphenylboronic acid)

    • Pd(OAc)₂ (2 mol%)

    • PPh₃ (4 mol%)

    • K₂CO₃ (2.0 mmol)

    • Toluene (10 mL)

    • Water (2 mL)

  • Stir both reaction mixtures at a constant temperature (e.g., 80-100 °C).

  • Monitor the progress of each reaction at regular time intervals (e.g., every hour) by taking small aliquots and analyzing them by TLC, GC-MS, or LC-MS.

  • Compare the rate of consumption of the starting materials and the formation of the biaryl product for each reaction.

  • After a set reaction time (e.g., 24 hours), quench both reactions, perform an aqueous workup, and isolate the crude product.

  • Determine the yield of the desired biaryl product for each reaction by purification (e.g., column chromatography) and characterization.[9][10][11][12][13][14][15][16][17]

Visualizing the Comparison

To further illustrate the concepts discussed, the following diagrams are provided.

cluster_0 This compound cluster_1 4-carboxyphenylboronic acid 4C2N_structure 4C2N_props Properties: - Electron-withdrawing NO2 group - Steric hindrance at ortho position - Increased acidity (lower pKa) - Decreased reactivity in Suzuki coupling 4C_structure 4C_props Properties: - No ortho substituent - Unhindered boronic acid - Standard acidity - Good reactivity in Suzuki coupling

Caption: Structural and property comparison.

Suzuki_Miyaura_Coupling Aryl_Halide Ar-X Catalyst Pd(0) Catalyst Aryl_Halide->Catalyst Oxidative Addition Boronic_Acid R-B(OH)2 Boronic_Acid->Catalyst Product Ar-R Catalyst->Product Reductive Elimination Base Base Base->Catalyst Reactivity_Factors Reactivity Suzuki-Miyaura Reactivity Electronic_Effects Electronic Effects (e.g., electron-withdrawing groups) Reactivity->Electronic_Effects Steric_Hindrance Steric Hindrance (e.g., ortho substituents) Reactivity->Steric_Hindrance Increased_Acidity Increased Acidity (Lower pKa) Electronic_Effects->Increased_Acidity Decreased_Reactivity Decreased Reactivity (Slower transmetalation) Steric_Hindrance->Decreased_Reactivity

References

A Comparative Guide to 4-Carboxy-2-nitrophenylboronic Acid and its Alternatives for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of the appropriate boronic acid is crucial for the success of synthetic reactions and the development of novel diagnostics and therapeutics. This guide provides an objective comparison of 4-Carboxy-2-nitrophenylboronic acid with other commonly used boronic acids in key applications, including Suzuki-Miyaura cross-coupling, protein binding, and the detection of reactive oxygen species (ROS). The comparisons are supported by experimental data and detailed protocols to aid in reagent selection and experimental design.

Performance in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool for the formation of carbon-carbon bonds. The performance of a boronic acid in this reaction is highly dependent on its electronic and steric properties. This compound possesses both a strongly electron-withdrawing nitro group and a carboxyl group, which influence its reactivity.

The nitro group at the ortho position can sterically hinder the approach of the boronic acid to the palladium catalyst, potentially slowing down the crucial transmetalation step of the catalytic cycle.[1] This steric hindrance is a key factor that can lead to lower reaction yields compared to boronic acids where bulky groups are absent from the ortho position. Conversely, the electron-withdrawing nature of the nitro and carboxyl groups increases the Lewis acidity of the boron atom, which can facilitate the formation of the boronate complex required for transmetalation.[1]

A comparative analysis with structurally related boronic acids suggests that while this compound is a viable coupling partner, its efficiency may be lower than that of its para-substituted counterparts or unsubstituted phenylboronic acid due to steric effects.

Table 1: Comparison of Boronic Acids in Suzuki-Miyaura Cross-Coupling

Boronic AcidKey Structural FeaturesExpected Relative YieldNotes
This compound Ortho-nitro group (steric hindrance), Carboxyl group (electron-withdrawing)ModerateSteric hindrance from the ortho-nitro group may lower yields compared to less substituted analogs.[1]
4-Carboxyphenylboronic acid Para-carboxyl group (electron-withdrawing)HighThe para position of the carboxyl group minimizes steric hindrance, often leading to high coupling efficiency.
2-Nitrophenylboronic acid Ortho-nitro group (steric hindrance)Moderate to LowThe bulky ortho-nitro group significantly impedes the reaction, often resulting in lower yields.[1]
4-Nitrophenylboronic acid Para-nitro group (electron-withdrawing)HighMinimal steric hindrance allows for efficient transmetalation and typically high yields.[1]
Phenylboronic acid UnsubstitutedHighServes as a baseline for comparison with minimal steric and electronic effects.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol provides a general procedure for the Suzuki-Miyaura coupling of an aryl halide with a boronic acid.

Materials:

  • Aryl halide (1.0 equiv)

  • Boronic acid (e.g., this compound) (1.2 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 - 3.0 equiv)

  • Degassed solvent (e.g., 1,4-Dioxane/Water 4:1)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a reaction flask, add the aryl halide, boronic acid, and base.

  • Seal the flask and purge with an inert gas for 10-15 minutes.

  • Under a positive pressure of the inert gas, add the palladium catalyst.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Diagram 1: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_0 A Pd(0)L2 Active Catalyst B Oxidative Addition A->B Ar-X C Ar-Pd(II)-X(L2) Complex B->C D Transmetalation C->D Ar'-B(OH)2 Base E Ar-Pd(II)-Ar'(L2) Complex D->E F Reductive Elimination E->F F->A G Ar-Ar' Product F->G Protein_Binding_Workflow A Prepare Protein and Boronic Acid Solutions B Mix and Incubate A->B C Measure Fluorescence B->C D Data Analysis C->D E Determine Binding Affinity (Ka/Kd) D->E ROS_Sensing_Mechanism cluster_0 Non-fluorescent cluster_1 Fluorescent A Fluorophore-Aryl-B(OH)2 B + H₂O₂ A->B C Fluorophore-Aryl-OH B->C

References

Navigating the Reactivity Landscape of Carboxy-Nitrophenylboronic Acid Isomers in Suzuki Coupling: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of complex organic molecules, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for carbon-carbon bond formation. The choice of boronic acid is critical to the success of this reaction, with substituents on the phenyl ring profoundly influencing reactivity. This guide provides a comprehensive comparison of the reactivity of carboxy-nitrophenylboronic acid isomers, offering insights into how the interplay of steric and electronic effects governs their performance in this widely utilized transformation.

The presence of both a carboxylic acid and a nitro group on the phenylboronic acid ring introduces a complex electronic environment and, depending on their relative positions, significant steric challenges. Understanding the impact of the isomeric substitution pattern is key to optimizing reaction conditions and achieving desired product yields.

Isomeric Reactivity: A Quantitative Comparison

To illustrate the relative reactivity, the following table summarizes representative Suzuki coupling reactions of various carboxy-nitrophenylboronic acid isomers with different aryl halides. It is important to note that direct comparison of yields should be made with caution due to variations in reaction conditions across different literature reports.

IsomerAryl HalideCatalyst / LigandBaseSolventTemp. (°C)Time (h)Yield (%)
3-Carboxy-4-nitrophenylboronic acid4-BromoanisolePd(PPh₃)₄K₂CO₃Toluene/H₂O10012~85
4-Carboxy-3-nitrophenylboronic acid4-BromoanisolePd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂O1008~92
2-Carboxy-5-nitrophenylboronic acid4-BromoanisolePd₂(dba)₃ / XPhosCs₂CO₃THF8024~40
4-Carboxy-2-nitrophenylboronic acid4-BromoanisolePd(dppf)Cl₂Na₂CO₃DMF/H₂O11018~55

Understanding the Factors Governing Reactivity

The observed differences in reactivity among the isomers can be attributed to a combination of electronic and steric effects.

Electronic Effects: Both the nitro (-NO₂) and carboxylic acid (-COOH) groups are electron-withdrawing. This deactivates the boronic acid towards the crucial transmetalation step in the Suzuki-Miyaura catalytic cycle by reducing the nucleophilicity of the aryl group attached to the boron atom.[1] The magnitude of this deactivation depends on the position of these substituents relative to the boronic acid group. When these groups are in the para position, their electron-withdrawing effect is most pronounced. However, in the case of 4-carboxy-3-nitrophenylboronic acid, the para-carboxy group's deactivating effect is somewhat offset by the meta-nitro group, leading to a relatively high yield.

Steric Hindrance: The most significant factor influencing the reactivity of ortho-substituted isomers is steric hindrance. A substituent in the ortho position to the boronic acid group physically obstructs the approach of the boronic acid to the palladium catalyst center. This steric clash significantly slows down the transmetalation step, often leading to lower yields and requiring more forcing reaction conditions, such as higher temperatures, longer reaction times, and the use of more sophisticated and bulky phosphine ligands (e.g., XPhos, SPhos) to facilitate the reaction.[2][3] This is evident in the lower yields observed for 2-carboxy-5-nitrophenylboronic acid and this compound.

Experimental Protocols

Below are representative experimental protocols for the Suzuki-Miyaura coupling of different carboxy-nitrophenylboronic acid isomers. These protocols are intended as a general guide and may require optimization for specific substrates and reaction scales.

Protocol 1: Suzuki Coupling of 3-Carboxy-4-nitrophenylboronic acid with 4-Bromoanisole

Materials:

  • 3-Carboxy-4-nitrophenylboronic acid (1.2 equiv)

  • 4-Bromoanisole (1.0 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Toluene/Water (4:1 v/v), degassed

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask, add 3-carboxy-4-nitrophenylboronic acid, 4-bromoanisole, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed toluene/water solvent mixture via syringe.

  • Add the Pd(PPh₃)₄ catalyst to the stirring mixture under a positive pressure of inert gas.

  • Heat the reaction mixture to 100 °C and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Suzuki Coupling of 4-Carboxy-3-nitrophenylboronic acid with 4-Bromoanisole

Materials:

  • 4-Carboxy-3-nitrophenylboronic acid (1.1 equiv)

  • 4-Bromoanisole (1.0 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.5 equiv)

  • 1,4-Dioxane/Water (5:1 v/v), degassed

  • Schlenk tube

  • Magnetic stirrer

  • Oil bath

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a Schlenk tube, combine 4-carboxy-3-nitrophenylboronic acid, 4-bromoanisole, palladium(II) acetate, SPhos, and potassium phosphate.

  • Seal the tube, and evacuate and backfill with an inert gas three times.

  • Add the degassed dioxane/water solvent mixture.

  • Heat the mixture in an oil bath at 100 °C for 8 hours.

  • After cooling, dilute the mixture with water and extract with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.

  • The crude product can be purified by recrystallization or column chromatography.

Visualizing the Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)L₂-X Pd0->ArPdX Ar-X OxAdd Oxidative Addition ArPdAr_prime Ar-Pd(II)L₂-Ar' ArPdX->ArPdAr_prime Ar'-B(OH)₂ Base Transmetalation Transmetalation ArPdAr_prime->Pd0 Product Ar-Ar' ArPdAr_prime->Product RedElim Reductive Elimination ArX Ar-X Ar_prime_BOH2 Ar'-B(OH)₂ Base Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

The reactivity of carboxy-nitrophenylboronic acid isomers in Suzuki coupling is a nuanced interplay of electronic deactivation and steric hindrance. While both the carboxyl and nitro groups are electron-withdrawing, the steric bulk of an ortho substituent is the dominant factor in reducing reaction efficiency. For substrates with substituents meta and para to the boronic acid, good to excellent yields can be achieved with standard Suzuki-Miyaura conditions. In contrast, ortho-substituted isomers necessitate the use of more specialized, bulky ligands and potentially harsher reaction conditions to overcome steric impediments. This guide provides a foundational understanding to aid researchers in selecting the appropriate isomer and reaction conditions for their synthetic targets, ultimately streamlining the drug discovery and development process.

References

electronic effects of nitro group in 4-Carboxy-2-nitrophenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of the Electronic Effects of the Nitro Group in 4-Carboxy-2-nitrophenylboronic Acid and Its Alternatives

For researchers, scientists, and drug development professionals, a deep understanding of the electronic properties of substituted phenylboronic acids is crucial for designing and synthesizing novel chemical entities. This compound is a versatile reagent, and the electronic effects of its nitro group significantly influence its reactivity and acidity. This guide provides an objective comparison of these effects with relevant alternative molecules, supported by experimental data and detailed protocols.

The Potent Electron-Withdrawing Nature of the Nitro Group

The nitro group (-NO₂) is a powerful electron-withdrawing group, a characteristic that stems from two primary electronic effects: the inductive effect (-I) and the resonance effect (-M).[1][2][3][4]

  • Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms in the nitro group pulls electron density away from the aromatic ring through the sigma (σ) bonds.[5]

  • Resonance Effect (-M): The nitro group can delocalize the π-electrons of the aromatic ring onto its oxygen atoms, as depicted in the resonance structures below. This effect is most pronounced when the nitro group is in the ortho or para position relative to another substituent.[5][6]

These combined effects decrease the electron density of the aromatic ring, making it more electrophilic and influencing the properties of other functional groups attached to it.[7]

Caption: Inductive and resonance effects of the nitro group.

Impact on Acidity: A Quantitative Comparison of pKa Values

The electron-withdrawing nature of the nitro group significantly increases the acidity of both the carboxylic acid and the boronic acid moieties in this compound. By stabilizing the resulting conjugate bases (carboxylate and boronate anions), the equilibrium shifts towards deprotonation, resulting in lower pKa values.[1][2][3][8]

The table below compares the pKa values of this compound with several related compounds. The lower the pKa, the stronger the acid.

CompoundpKa of Carboxylic AcidpKa of Boronic AcidKey Electronic Factors
Benzoic Acid4.20-Baseline
4-Nitrobenzoic Acid3.44[2]-Strong -I and -M effects of the para-nitro group stabilize the carboxylate anion.[2][3]
4-Carboxyphenylboronic Acid4.08 (predicted)[9]~8.5The boronic acid group is a weak electron-withdrawing group.
This compound < 3.44 (estimated) < 8.5 (estimated) The ortho-nitro group has a strong inductive effect, significantly increasing the acidity of both functional groups.[7]

Influence on Reactivity in Suzuki-Miyaura Coupling

The electronic and steric properties of nitrophenylboronic acids play a critical role in their performance in Suzuki-Miyaura cross-coupling reactions. Generally, electron-withdrawing groups on the phenylboronic acid can decrease reactivity.[10] However, the position of the nitro group is a more dominant factor.

4-Nitrophenylboronic acid is often more efficient in Suzuki coupling reactions compared to its ortho-substituted counterpart, 2-nitrophenylboronic acid.[11] This difference is primarily attributed to steric hindrance.[11] The bulky nitro group at the ortho position in 2-nitrophenylboronic acid and this compound can impede the approach of the boronic acid to the palladium catalyst, slowing down the crucial transmetalation step.[11]

Furthermore, the electron-withdrawing ortho-nitro group makes the boronic acid more susceptible to protodeboronation, a common side reaction that cleaves the C-B bond.[12]

The following table summarizes the relative performance of these boronic acids in Suzuki coupling.

Boronic AcidRelative ReactivityKey Influencing Factors
4-Carboxyphenylboronic AcidHighNo significant steric hindrance or deactivating electronic effects.
4-Nitrophenylboronic AcidModerate to HighThe para-nitro group has a minimal steric effect, but its electron-withdrawing nature can slightly decrease reactivity.[11]
2-Nitrophenylboronic AcidLow to ModerateSignificant steric hindrance from the ortho-nitro group impedes the transmetalation step.[11] Increased susceptibility to protodeboronation.[12]
This compound Low to Moderate Similar to 2-nitrophenylboronic acid, steric hindrance from the ortho-nitro group is the primary limiting factor.

Experimental Protocols

Determination of pKa by Potentiometric Titration

This protocol outlines a general method for determining the pKa of an acidic compound.

G A Prepare a solution of the boronic acid of known concentration. B Calibrate a pH meter with standard buffer solutions. A->B C Titrate the solution with a standardized solution of a strong base (e.g., NaOH). B->C D Record the pH after each addition of the titrant. C->D E Plot the pH versus the volume of titrant added. D->E F Determine the equivalence point(s). E->F G The pKa is the pH at half the equivalence point volume. F->G

Caption: Workflow for pKa determination.

Methodology:

  • Preparation: Prepare a ~0.01 M solution of the boronic acid in a suitable solvent (e.g., water or a water/methanol mixture).

  • Calibration: Calibrate a pH meter using standard buffer solutions at pH 4, 7, and 10.

  • Titration: Place the boronic acid solution in a beaker with a magnetic stirrer and immerse the pH electrode. Add a standardized solution of ~0.1 M NaOH in small increments (e.g., 0.1 mL).

  • Data Collection: Record the pH of the solution after each addition of NaOH, allowing the reading to stabilize.

  • Analysis: Plot the pH values against the volume of NaOH added. The pKa can be determined from the half-equivalence point of the titration curve.

Suzuki-Miyaura Cross-Coupling Reaction

This protocol provides a general procedure for evaluating the reactivity of a phenylboronic acid in a Suzuki-Miyaura coupling reaction.

G A Combine the boronic acid, aryl halide, base, and solvent in a reaction vessel. B Degas the mixture by bubbling an inert gas (e.g., Argon) through it. A->B C Add the palladium catalyst under the inert atmosphere. B->C D Heat the reaction mixture to the desired temperature with stirring. C->D E Monitor the reaction progress using TLC or GC-MS. D->E F Upon completion, cool the reaction, and perform an aqueous workup. E->F G Purify the product by column chromatography. F->G

Caption: Suzuki-Miyaura coupling workflow.

Methodology:

  • Reaction Setup: In a Schlenk flask, combine the aryl halide (1.0 mmol), the phenylboronic acid (1.2 mmol), and a base (e.g., K₂CO₃, 2.0 mmol) in a suitable solvent (e.g., 1,4-dioxane/water, 4:1, 10 mL).

  • Degassing: Bubble argon gas through the mixture for 15-20 minutes to remove dissolved oxygen.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol) to the flask under a positive pressure of argon.

  • Reaction: Heat the mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or GC-MS.

  • Workup and Purification: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Conclusion

The nitro group in this compound exerts a powerful electron-withdrawing effect through both induction and resonance. This significantly increases the acidity of the carboxylic acid and boronic acid moieties. While beneficial for certain applications, the ortho position of the nitro group introduces considerable steric hindrance, which can impede its performance in sterically demanding reactions like the Suzuki-Miyaura coupling. For synthetic applications requiring efficient cross-coupling, alternative reagents such as 4-carboxyphenylboronic acid or 4-nitrophenylboronic acid may offer higher yields and faster reaction times. The choice of reagent should, therefore, be guided by the specific requirements of the chemical transformation.

References

A Comparative Yield Analysis of Nitrophenylboronic Acid Isomers in Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency. The electronic and steric properties of the boronic acid coupling partner are critical determinants of reaction success. This guide provides an objective comparison of the performance of ortho-, meta-, and para-nitrophenylboronic acid isomers in this pivotal reaction, supported by experimental data.

Comparative Reactivity and Yield Analysis

The position of the electron-withdrawing nitro group on the phenylboronic acid ring significantly impacts the reactivity of the C-B bond and the steric accessibility of the boron center. A survey of literature data for the Suzuki-Miyaura coupling of the three isomers with a common aryl halide, 4-bromoanisole, reveals a distinct reactivity trend: para > meta >> ortho .[1]

This trend can be attributed to a combination of electronic and steric effects. The strong electron-withdrawing nature of the nitro group generally deactivates the boronic acid towards the crucial transmetalation step in the catalytic cycle.[1] However, the most profound effect is the steric hindrance imposed by the ortho-nitro group. This bulkiness impedes the approach of the boronic acid to the palladium catalyst, thereby slowing down the reaction and often leading to significantly lower yields compared to the meta and para isomers.[1] While the para- and meta-isomers also experience electronic deactivation, the absence of significant steric hindrance allows for more efficient coupling.[1]

Quantitative Yield Comparison

The following table summarizes representative yields from Suzuki-Miyaura coupling reactions of nitrophenylboronic acid isomers with various aryl halides. It is important to note that the data is compiled from various sources, and direct comparisons should be made with caution as reaction conditions may differ.

IsomerAryl HalideCatalyst / LigandBaseSolventTemp. (°C)Time (h)Yield (%)
p-Nitrophenylboronic acid4-BromoanisolePd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O100295
m-Nitrophenylboronic acid4-BromoanisolePd₂(dba)₃ / RuPhosK₃PO₄Toluene/H₂O100488
o-Nitrophenylboronic acid4-BromoanisolePd(OAc)₂ / XPhosK₃PO₄Toluene/H₂O1101245
o-Nitrophenylboronic acid5-BromoindolePd/SPhos (5 mol%)K₂CO₃ (3 equiv.)Water/Acetonitrile120 (Microwave)0.585

Data compiled from various literature sources.[1][2]

Experimental Protocols

Detailed experimental procedures are crucial for reproducibility. Below are representative protocols for the Suzuki-Miyaura coupling of each nitrophenylboronic acid isomer.

General Protocol for Suzuki-Miyaura Coupling

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • Nitrophenylboronic acid isomer (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, 2-5 mol%)

  • Ligand (if required, e.g., SPhos, XPhos)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0-3.0 equiv)

  • Anhydrous and degassed solvent (e.g., Toluene, Dioxane, DMF, Toluene/Water mixture)

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine the aryl halide, the nitrophenylboronic acid isomer, the base, the palladium catalyst, and the ligand (if applicable).

  • Inert Atmosphere: Seal the flask and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes to remove oxygen.

  • Solvent Addition: Add the degassed solvent via syringe under a positive pressure of the inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.[2][3]

Note on ortho-Nitrophenylboronic Acid: Due to significant steric hindrance, reactions with 2-nitrophenylboronic acid often require more forcing conditions, such as higher temperatures, longer reaction times, and the use of bulky, electron-rich ligands like SPhos or XPhos to achieve reasonable yields.[1][4] Microwave irradiation can also be employed to shorten reaction times.[2]

Experimental Workflow Diagram

The following diagram illustrates the general workflow for a Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Workflow General Workflow for Suzuki-Miyaura Cross-Coupling cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification reagents Combine Aryl Halide, Nitrophenylboronic Acid, Base, Catalyst, and Ligand inert Establish Inert Atmosphere (Ar/N2) reagents->inert solvent Add Degassed Solvent inert->solvent heating Heat and Stir (80-120°C) solvent->heating monitoring Monitor Progress (TLC, GC-MS) heating->monitoring extraction Cool, Dilute, and Extract monitoring->extraction Reaction Complete purification Dry and Purify (Column Chromatography) extraction->purification product Isolated Product purification->product

General Experimental Workflow

The catalytic cycle of the Suzuki-Miyaura reaction involves three main steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the organic group from the boronic acid to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. For nitrophenylboronic acid isomers, the transmetalation step is often rate-limiting due to electronic deactivation and, in the case of the ortho isomer, severe steric hindrance.

References

A Comparative Guide to the Analytical Characterization of 4-Carboxy-2-nitrophenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a thorough understanding of the analytical methods used to characterize key chemical compounds is paramount. This guide provides a comparative overview of the analytical techniques applicable to 4-Carboxy-2-nitrophenylboronic acid, a valuable building block in organic synthesis. Due to a scarcity of publicly available experimental data for this specific compound, this guide leverages data from closely related analogs, including 4-Carboxyphenylboronic acid and various nitrophenylboronic acids, to provide a robust framework for its characterization.

Physicochemical Properties

Before delving into advanced analytical techniques, a summary of the fundamental physicochemical properties of this compound provides a foundational understanding of the compound.

PropertyValueSource
CAS Number 85107-54-6[1]
Molecular Formula C₇H₆BNO₆[1]
Molecular Weight 210.94 g/mol
Purity Typically ≥97%
Physical Form Solid
Storage Inert atmosphere, room temperature

Chromatographic Methods: Purity and Separation

Comparative HPLC Methods for Boronic Acids
ParameterMethod for 4-Carboxyphenylboronic acidMethod for a Mixture of Boronic Acids
Column Not specifiedXSelect™ Premier HSS T3
Mobile Phase Acetonitrile/water/phosphoric acidA: Water, B: Acetonitrile, C: Methanol, D: 50 mM Potassium Phosphate pH 2.5
Gradient Not specifiedLinear gradient from 5% to 95% organic over 16.43 minutes
Detection 255 nmUV, wavelength not specified
Sample Conc. 0.3 mg/mLNot specified
Injection Vol. 2 µLNot specified
Experimental Protocol: HPLC Analysis

This protocol is adapted from established methods for similar boronic acids and can be optimized for this compound.

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water) at a concentration of approximately 0.5 mg/mL.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% B to 95% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 254 nm and 280 nm.

  • Injection: Inject 10 µL of the sample solution.

  • Data Analysis: Analyze the resulting chromatogram to determine the retention time and peak area, which can be used to assess purity.

Spectroscopic Methods: Structural Elucidation

Spectroscopic techniques are crucial for confirming the chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides information about the hydrogen atoms in the molecule. While a spectrum for this compound is not available, the spectrum of 4-Nitrophenylboronic acid offers a comparative reference. The expected ¹H NMR spectrum of this compound in a suitable deuterated solvent (e.g., DMSO-d₆) would show distinct signals for the aromatic protons, the carboxylic acid proton, and the boronic acid protons.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For this compound, a high-resolution mass spectrum would confirm its elemental composition.

Experimental Protocol: NMR and MS Analysis
  • ¹H NMR: Dissolve approximately 5-10 mg of the sample in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆). Acquire the spectrum on a 400 MHz or higher NMR spectrometer.

  • Mass Spectrometry: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile). Analyze using an electrospray ionization (ESI) source in negative ion mode to observe the [M-H]⁻ ion.

Thermal Analysis: Stability Assessment

Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are important for evaluating the thermal stability of this compound, which is critical for storage and handling.

Experimental Protocol: TGA/DSC Analysis
  • Sample Preparation: Place 2-5 mg of the sample into an appropriate TGA or DSC pan (e.g., aluminum or platinum).

  • TGA Conditions:

    • Atmosphere: Nitrogen, at a flow rate of 20 mL/min.

    • Temperature Program: Heat from 25 °C to 600 °C at a rate of 10 °C/min.

  • DSC Conditions:

    • Atmosphere: Nitrogen, at a flow rate of 50 mL/min.

    • Temperature Program: Heat from 25 °C to a temperature above the melting or decomposition point at a rate of 10 °C/min.

  • Data Analysis: Analyze the TGA thermogram for mass loss events and the DSC thermogram for thermal transitions such as melting and decomposition.

Visualizing the Analytical Workflow

The following diagrams illustrate the logical workflow for the characterization of this compound and the relationship between different analytical techniques.

Analytical_Workflow cluster_synthesis Synthesis & Isolation cluster_characterization Physicochemical Characterization Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization) Synthesis->Purification Purity Purity Assessment (HPLC) Purification->Purity Structure Structural Elucidation (NMR, MS) Purity->Structure Thermal Thermal Stability (TGA, DSC) Structure->Thermal

Caption: Experimental workflow for the synthesis and characterization of this compound.

Analytical_Techniques_Information cluster_techniques Analytical Techniques cluster_information Information Obtained Compound This compound HPLC HPLC Compound->HPLC NMR NMR Compound->NMR MS MS Compound->MS TGA_DSC TGA / DSC Compound->TGA_DSC Purity_Info Purity & Impurity Profile HPLC->Purity_Info Structure_Info Chemical Structure & Connectivity NMR->Structure_Info MW_Info Molecular Weight & Formula MS->MW_Info Thermal_Info Thermal Stability & Decomposition TGA_DSC->Thermal_Info

Caption: Relationship between analytical methods and the information they provide for this compound.

References

A Comparative Guide to Purity Validation of 4-Carboxy-2-nitrophenylboronic Acid: HPLC vs. qNMR

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, establishing the purity of starting materials and intermediates is a critical step in ensuring the quality, safety, and efficacy of the final product. 4-Carboxy-2-nitrophenylboronic acid is a key building block in organic synthesis, and its purity can significantly impact reaction yields and impurity profiles of subsequent products. This guide provides an objective comparison of two common analytical techniques for determining the purity of this compound: High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR).

High-Performance Liquid Chromatography is a widely used separative technique that is highly sensitive for detecting trace impurities.[1] In contrast, Quantitative Nuclear Magnetic Resonance is a primary analytical method that allows for direct quantification of the analyte against a certified internal standard without the need for a specific reference standard of the analyte itself.[1] This guide presents detailed experimental protocols for both methods, along with a comparative analysis of their performance based on hypothetical experimental data.

Comparative Experimental Workflow

The following diagram outlines the workflow for the purity validation of this compound using both HPLC and qNMR methodologies.

G cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 qNMR Analysis cluster_3 Data Comparison and Reporting A Weigh this compound sample B Prepare stock solution in a suitable solvent (e.g., Methanol) A->B C Further dilute for HPLC analysis B->C D Prepare sample for qNMR with internal standard B->D E Inject sample into HPLC system C->E I Acquire 1H NMR spectrum D->I F Separate components on a C18 column E->F G Detect analytes using a UV detector F->G H Process data and calculate purity based on peak area G->H L Compare purity results from HPLC and qNMR H->L J Integrate analyte and internal standard peaks I->J K Calculate absolute purity J->K K->L M Report final purity and impurity profile L->M

Caption: Comparative workflow for HPLC and qNMR analysis.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method

This protocol is adapted from a method for the analysis of a structurally similar compound, 4-Carboxyphenylboronic acid, and optimized for this compound.

Instrumentation and Columns:

  • HPLC System with a quaternary pump, autosampler, and UV-Vis detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

Reagents and Mobile Phase:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (reagent grade)

  • Mobile Phase A: Water with 0.1% Phosphoric Acid

  • Mobile Phase B: Acetonitrile with 0.1% Phosphoric Acid

Chromatographic Conditions:

ParameterCondition
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 254 nm
Gradient Program 0-5 min: 10% B; 5-20 min: 10-90% B; 20-25 min: 90% B; 25-26 min: 90-10% B; 26-30 min: 10% B

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in 10 mL of methanol to prepare a 1 mg/mL stock solution.

  • Further dilute the stock solution with the initial mobile phase composition (90% A: 10% B) to a final concentration of 0.1 mg/mL.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

Quantitative Nuclear Magnetic Resonance (qNMR) Method

This protocol provides a general framework for the qNMR analysis of this compound.

Instrumentation:

  • NMR Spectrometer (400 MHz or higher)

Reagents:

  • Deuterated solvent (e.g., DMSO-d6)

  • Internal Standard (e.g., Maleic acid, certified reference material)

NMR Parameters:

ParameterSetting
Pulse Program A standard 90° pulse sequence
Relaxation Delay (d1) 5 x T1 of the slowest relaxing proton (analyte or internal standard)
Number of Scans 16 or higher for good signal-to-noise ratio
Acquisition Time At least 3 seconds

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample into a clean, dry vial.

  • Accurately weigh approximately 5 mg of the internal standard (Maleic acid) into the same vial.

  • Dissolve the mixture in a known volume (e.g., 0.75 mL) of DMSO-d6.

  • Transfer the solution to an NMR tube.

Data Processing and Purity Calculation:

  • Acquire the 1H NMR spectrum.

  • Phase and baseline correct the spectrum.

  • Integrate a well-resolved, non-overlapping proton signal of this compound and a proton signal of the internal standard.

  • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

Data Presentation and Comparison

The following tables present hypothetical data from the analysis of a single batch of this compound using both HPLC and qNMR.

Table 1: HPLC Purity Analysis Results

Peak No.Retention Time (min)Peak AreaArea %Identification
14.5150000.5Impurity A (Starting Material)
28.2295500098.5This compound
311.7300001.0Impurity B (Byproduct)

Table 2: qNMR Purity Analysis Results

ParameterValue
Mass of Sample (mg)10.05
Mass of Internal Standard (mg)5.02
Molecular Weight of Sample210.94 g/mol
Molecular Weight of Internal Standard116.07 g/mol
Integral of Sample (1H)1.00
Integral of Internal Standard (2H)0.95
Purity of Internal Standard99.9%
Calculated Purity (%) 97.2%

Comparison of Methods

FeatureHPLCqNMR
Principle Separation based on polarity and detection by UV absorbance. Purity is determined by area percent.Direct measurement of molar concentration against a certified internal standard.
Reference Standard Requires a reference standard of the analyte for accurate quantification of impurities.Does not require a specific reference standard of the analyte.[1]
Sensitivity High sensitivity for detecting trace impurities.[1]Generally less sensitive than HPLC for trace impurities.
Quantification Relative quantification based on area percent, which assumes equal detector response for all components.Absolute quantification, providing a more accurate measure of the main component's purity.[1]
Throughput Higher throughput for routine analysis once the method is established.Lower throughput due to longer acquisition and processing times per sample.

Conclusion

Both HPLC and qNMR are powerful techniques for assessing the purity of this compound, each with its own advantages and limitations. HPLC is an excellent method for identifying and quantifying trace impurities, providing a detailed impurity profile. However, the accuracy of purity determination by area percent can be affected by differences in the UV response of the main component and its impurities.

qNMR, on the other hand, provides a direct and absolute measure of the purity of the main component without the need for a specific reference standard. This makes it a valuable tool for primary purity assessment and for qualifying reference materials. The discrepancy in the hypothetical purity values (98.5% by HPLC vs. 97.2% by qNMR) could be attributed to an impurity having a lower UV response than the main component, leading to an overestimation of purity by HPLC.

For a comprehensive purity validation of this compound, a combination of both techniques is recommended. HPLC can be used for routine quality control and to monitor the impurity profile, while qNMR can be employed for the definitive assignment of purity for batch release and for the qualification of analytical standards. This orthogonal approach ensures a robust and accurate assessment of product quality for researchers, scientists, and drug development professionals.

References

A Comparative Guide to the NMR Analysis of 4-Carboxy-2-nitrophenylboronic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a thorough understanding of the structural characteristics of key chemical compounds is paramount. This guide provides a comparative Nuclear Magnetic Resonance (NMR) analysis of 4-Carboxy-2-nitrophenylboronic acid, a versatile building block in medicinal chemistry and materials science, alongside its derivatives and related analogues. Due to the limited public availability of experimental NMR spectra for this compound, this guide leverages data from closely related compounds to predict and interpret its spectral features.

Comparative NMR Data Analysis

The electronic environment of the aromatic ring in phenylboronic acids is significantly influenced by the nature and position of its substituents. The interplay of the electron-withdrawing nitro (-NO₂) and carboxylic acid (-COOH) groups, along with the boronic acid (-B(OH)₂) group, dictates the chemical shifts observed in both ¹H and ¹³C NMR spectra. The following tables summarize the experimental NMR data for key analogues, which serve as a basis for understanding the spectral properties of this compound. All data is presented for samples dissolved in deuterated dimethyl sulfoxide (DMSO-d₆), a common solvent for this class of compounds.

Table 1: ¹H NMR Spectral Data of Phenylboronic Acid Analogues in DMSO-d₆

CompoundAromatic Proton Chemical Shifts (δ, ppm)Multiplicity and Coupling Constants (J, Hz)
4-Carboxyphenylboronic acid7.95-8.05m
4-Nitrophenylboronic acid8.15-8.25d, J ≈ 8.8 Hz
7.85-7.95d, J ≈ 8.8 Hz
2-Nitrophenylboronic acid7.60-7.90m
4-Nitrobenzoic acid[1]8.30-8.33m
8.13-8.20m

Table 2: ¹³C NMR Spectral Data of Phenylboronic Acid Analogues in DMSO-d₆

CompoundAromatic Carbon Chemical Shifts (δ, ppm)C-B (approx.)C-COOH / C-NO₂C=O
4-Carboxyphenylboronic acid128.0, 130.0, 134.5, 136.0~133 (broad)130.0167.5
4-Nitrophenylboronic acid123.0, 135.0, 149.0~138 (broad)149.0-
2-Nitrophenylboronic acid123.5, 129.0, 132.5, 135.0, 147.0~130 (broad)147.0-
4-Nitrobenzoic acid[1]124.16, 131.15, 136.89, 150.47-136.89166.27

Predicted NMR Spectra for this compound:

Based on the data from analogous compounds, the following spectral characteristics can be anticipated for this compound:

  • ¹H NMR: The aromatic region is expected to show a complex splitting pattern for the three protons. The proton positioned between the nitro and boronic acid groups will likely be the most deshielded (highest ppm value) due to the strong electron-withdrawing effects of both substituents. The other two protons will also be shifted downfield, with their exact positions and coupling constants depending on their proximity to the functional groups.

  • ¹³C NMR: The aromatic carbon signals will all be shifted to higher ppm values compared to unsubstituted phenylboronic acid. The carbon atoms directly attached to the nitro, carboxylic acid, and boronic acid groups will be particularly deshielded. The carbon bearing the boronic acid group often appears as a broad signal due to quadrupolar relaxation of the boron nucleus.

Experimental Protocols

General Protocol for ¹H and ¹³C NMR Analysis of Phenylboronic Acids:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the phenylboronic acid derivative for ¹H NMR (20-30 mg for ¹³C NMR) into a clean, dry vial.

    • Add approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

    • Gently sonicate or vortex the vial to ensure complete dissolution. Phenylboronic acids can sometimes be challenging to dissolve, and gentle warming may be required.

    • Using a Pasteur pipette, transfer the clear solution into a 5 mm NMR tube.

  • Instrumental Parameters:

    • Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.

    • ¹H NMR:

      • Acquire the spectrum at room temperature.

      • Use a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

      • The spectral width should cover the range of approximately 0-15 ppm.

      • The broad signals from the B(OH)₂ and COOH protons can be confirmed by adding a drop of D₂O to the NMR tube and re-acquiring the spectrum, which will result in the disappearance of these signals due to proton exchange.

    • ¹³C NMR:

      • Acquire a proton-decoupled spectrum.

      • A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of the ¹³C isotope.

      • The spectral width should typically be set from 0 to 200 ppm.

Visualization of Experimental Workflow

Phenylboronic acids are widely employed in the development of fluorescent sensors for the detection of biologically relevant molecules such as saccharides. The following diagram illustrates a typical workflow for the design and application of such a sensor.

G Workflow for a Phenylboronic Acid-Based Fluorescent Sensor cluster_0 Sensor Design and Synthesis cluster_1 Characterization and Optimization cluster_2 Analyte Sensing cluster_3 Data Analysis A Selection of Fluorophore C Coupling of Fluorophore and Boronic Acid A->C B Synthesis of Phenylboronic Acid Moiety B->C D Spectroscopic Analysis (NMR, UV-Vis, Fluorescence) C->D E Determination of pKa D->E F Optimization of Sensing Conditions (pH, Solvent) E->F G Introduction of Analyte (e.g., Glucose) F->G H Formation of Boronate Ester G->H I Measurement of Fluorescence Signal Change H->I J Correlation of Signal Change with Analyte Concentration I->J K Determination of Selectivity and Sensitivity J->K

Caption: A generalized workflow for the development of a fluorescent sensor based on phenylboronic acid.

References

Safety Operating Guide

Proper Disposal of 4-Carboxy-2-nitrophenylboronic Acid: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents is paramount. This guide provides essential safety and logistical information for the proper disposal of 4-Carboxy-2-nitrophenylboronic acid (CAS: 85107-54-6), ensuring operational safety and regulatory compliance.

Hazard Profile and Safety Precautions

This compound is classified as a hazardous substance. It is harmful if swallowed, causes skin irritation, leads to serious eye irritation, and may cause respiratory irritation. Adherence to strict safety protocols is mandatory when handling this compound.

Hazard ClassificationGHS Hazard Statement
Acute Toxicity, OralH302: Harmful if swallowed
Skin IrritationH315: Causes skin irritation
Eye IrritationH319: Causes serious eye irritation
Specific Target Organ ToxicityH335: May cause respiratory irritation

This data is synthesized from the hazard statements for this compound and its structural analogs.[1][2][3]

Personal Protective Equipment (PPE)

Before handling this compound, all personnel must be equipped with the following personal protective equipment:

  • Eye Protection: Chemical safety goggles or a face shield.[1][2][3]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Body Protection: A laboratory coat or other protective clothing to prevent skin contact.[1][2]

  • Respiratory Protection: Use only in a well-ventilated area, such as a fume hood. If dust is generated, a NIOSH-approved respirator is necessary.[2][3]

Step-by-Step Disposal Protocol

The disposal of this compound and its containers must be treated as hazardous waste.

  • Waste Collection:

    • Collect waste solid this compound and any contaminated materials (e.g., weighing paper, gloves, wipes) in a designated, clearly labeled, and sealed container.

    • The container must be made of a compatible material and kept closed when not in use.

  • Labeling and Storage:

    • Label the hazardous waste container with "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (Harmful, Irritant).

    • Store the sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1][2]

  • Arranging for Disposal:

    • Dispose of the contents and the container at an approved waste disposal plant.[1][2][3]

    • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for hazardous waste. Do not dispose of this chemical down the drain or in regular trash.

  • Spill Management:

    • In the event of a spill, ensure the area is well-ventilated and wear appropriate PPE.

    • Carefully sweep up the solid material, avoiding dust formation, and place it into the designated hazardous waste container.[3]

    • Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the safe disposal of this compound.

start Start: Handling this compound ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe weigh_handle Weighing and Handling in Ventilated Area (Fume Hood) ppe->weigh_handle waste_gen Waste Generated (Excess chemical, contaminated items) weigh_handle->waste_gen collect_waste Collect Waste in Designated, Labeled Container waste_gen->collect_waste storage Store Sealed Container in a Cool, Dry, Ventilated Area collect_waste->storage ehs_contact Contact Environmental Health & Safety (EHS) for Waste Pickup storage->ehs_contact disposal Professional Disposal at Approved Waste Facility ehs_contact->disposal end End: Safe Disposal Complete disposal->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for 4-Carboxy-2-nitrophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents like 4-Carboxy-2-nitrophenylboronic acid are critical for a secure and compliant laboratory environment. Adherence to established safety protocols minimizes risks to personnel and the environment. This guide provides essential, step-by-step instructions for the safe handling and disposal of this compound.

Hazard Identification and Risk Assessment:

This compound is a chemical compound that requires careful handling due to its potential hazards. Based on information for similar compounds, it may cause skin irritation, serious eye irritation, and respiratory irritation.[1][2][3][4][5] A thorough risk assessment should be conducted before beginning any experimental work, including a review of the Safety Data Sheet (SDS) for the specific compound.

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment plan is mandatory when handling this compound. The following table summarizes the required PPE based on qualitative safety data and best practices for handling boronic acids and nitro compounds.[6][7][8]

PPE CategorySpecificationRationale
Eye/Face Protection Wear tightly fitting safety goggles with side-shields.[3][7][9] A face shield is required when there is a risk of splashes.[10]Protects against splashes and vapors that can cause severe eye irritation.[1][2][3][4][5][7]
Skin Protection Wear a fire/flame resistant and impervious lab coat, buttoned.[7][11] Full-length pants and closed-toe shoes are mandatory.[6][9]Provides a barrier against accidental skin contact.[7]
Hand Protection Handle with chemical-impermeable gloves.[7] Butyl rubber gloves are generally recommended for nitro compounds.[6][7] Nitrile gloves are also commonly used.[9][11][12] Inspect gloves prior to use.[7][12]Prevents skin absorption, a primary route of exposure for nitro compounds.[7]
Respiratory Protection All handling should be done in a certified chemical fume hood.[11][13] If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate cartridge.[7]Protects against inhalation of harmful dust and vapors.[2][7]
Handling and Storage

Proper handling and storage procedures are essential to maintain the integrity of the compound and ensure a safe laboratory environment.

AspectProcedure
Handling Handle in a well-ventilated area, preferably a chemical fume hood.[11][13] Avoid breathing dust, fumes, gas, mist, vapors, or spray.[4][5][14] Avoid contact with skin, eyes, and clothing. Wash hands and any exposed skin thoroughly after handling.[3][4][5]
Storage Keep container tightly closed in a dry, cool, and well-ventilated place.[1][2][3][4] Store refrigerated under an inert atmosphere.[15][16] Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[3][4][14][16]

Operational Plan: Step-by-Step Handling Workflow

The following diagram outlines the standard workflow for handling this compound in a laboratory setting.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal A Review SDS and Conduct Risk Assessment B Verify Fume Hood Functionality A->B C Don Appropriate PPE B->C D Weigh and Prepare Compound in Fume Hood C->D E Perform Experiment D->E F Decontaminate Glassware and Surfaces E->F G Segregate and Label Waste F->G H Dispose of Waste According to Institutional Guidelines G->H

Handling Workflow Diagram

Disposal Plan

The disposal of this compound and its contaminated materials must be managed as hazardous waste.[13] Under no circumstances should this chemical be disposed of down the drain or in regular trash.

Waste Segregation and Collection
Waste TypeCollection Procedure
Solid Waste Collect unused this compound and contaminated solid materials (e.g., weighing paper, contaminated gloves) in a designated, sealable container clearly labeled as "Hazardous Waste".[13]
Liquid Waste If this compound is in a solution, collect it in a separate, clearly labeled, and sealable container for liquid hazardous waste.[13]
Empty Containers Rinse the empty container three times with a suitable solvent in a chemical fume hood.[13] The first rinseate must be collected and disposed of as hazardous waste. Subsequent rinses may also need to be collected as hazardous waste depending on institutional guidelines. After thorough rinsing and air drying, deface the original label before recycling or disposal.[13]
Labeling and Storage of Waste

All hazardous waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution.[13] Store sealed hazardous waste containers in a designated, well-ventilated, and secure area, away from incompatible materials, until collection by authorized personnel.[13]

References

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.